molecular formula C7H4Cl2O B3423644 2,3-Dichlorobenzaldehyde CAS No. 31155-09-6

2,3-Dichlorobenzaldehyde

Cat. No.: B3423644
CAS No.: 31155-09-6
M. Wt: 175.01 g/mol
InChI Key: LLMLNAVBOAMOEE-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzaldehyde is a useful research compound. Its molecular formula is C7H4Cl2O and its molecular weight is 175.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 173.9639201 g/mol and the complexity rating of the compound is 127. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMLNAVBOAMOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
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DSSTOX Substance ID

DTXSID7064239
Record name 2,3-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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CAS No.

6334-18-5, 31155-09-6
Record name 2,3-Dichlorobenzaldehyde
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Record name Benzaldehyde, dichloro-
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Record name 2,3-Dichlorobenzaldehyde
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Record name Benzaldehyde, dichloro-
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Record name Benzaldehyde, 2,3-dichloro-
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Record name 2,3-Dichlorobenzaldehyde
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Record name Dichlorobenzaldehyde
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Record name 2,3-DICHLOROBENZALDEHYDE
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Foundational & Exploratory

2,3-Dichlorobenzaldehyde CAS number 6334-18-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dichlorobenzaldehyde (CAS No. 6334-18-5) for Advanced Research and Pharmaceutical Development

Abstract

This compound, registered under CAS number 6334-18-5, is a halogenated aromatic aldehyde that serves as a pivotal intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring two chlorine atoms ortho and meta to the aldehyde group, imparts distinct reactivity that is leveraged in the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical research and development. Furthermore, it establishes a framework for its safe handling, storage, and disposal, grounded in authoritative safety data.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] The electron-withdrawing nature of the two chlorine atoms significantly influences the electrophilicity of the carbonyl carbon, making it a versatile reactant.[1] Its physical and chemical properties are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource(s)
CAS Number 6334-18-5[3][4]
Molecular Formula C₇H₄Cl₂O[3][5]
Molecular Weight 175.01 g/mol [3][6]
Appearance White to almost white crystalline powder/solid[2][6]
Melting Point 64-67 °C[4][7]
Boiling Point 143-145 °C at 30 mmHg; 242.9 °C (Predicted)[4][8][9]
Density 1.33 - 1.4 g/cm³ at 20 °C[4][10]
Solubility Sparingly soluble in water (0.165 g/L at 30.6 °C). Soluble in many organic solvents.[1][2][10]
logP (n-octanol/water) 2.6 - 2.75[11]
Flash Point 99.2 °C - 135 °C[4][9]
IUPAC Name This compound[3][5]
SMILES C1=CC(=C(C(=C1)Cl)Cl)C=O[3][9]
InChIKey LLMLNAVBOAMOEE-UHFFFAOYSA-N[1][3]

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are paramount in research and drug development. The following section details the key spectral characteristics of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm) and the three aromatic protons in the downfield region (7-8 ppm), with splitting patterns dictated by their coupling constants.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display a distinct signal for the carbonyl carbon around 190 ppm. Additional signals will correspond to the six carbons of the dichlorinated benzene ring, with chemical shifts influenced by the chlorine and aldehyde substituents.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1690-1715 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-Cl stretching vibrations, will also be present.[3]

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, [M+4]+ in an approximate 9:6:1 ratio) is a definitive feature for confirming the compound's identity.[3]

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC methods can be used for purity analysis, typically employing a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for improved peak shape.[11]

Synthesis and Chemical Reactivity

General Synthesis Pathway

A common laboratory and industrial synthesis route involves the oxidation of 2,3-dichlorotoluene. One documented method utilizes a hydrogen peroxide-acetic acid system in the presence of a sodium bromide catalyst within a microchannel reactor.[7] This approach offers controlled reaction conditions and improved safety over traditional methods.

Exemplary Synthesis Protocol:

  • Preparation: A solution of 2,3-dichlorotoluene in acetic acid is prepared. A separate solution of aqueous hydrogen peroxide and sodium bromide in acetic acid is also prepared.[7]

  • Reaction: The two solutions are pumped into a preheated microchannel reactor. The reaction temperature is maintained, for example, at 90 °C with a specific residence time to control the extent of reaction.[7]

  • Quenching & Extraction: The output from the reactor is cooled and quenched. The product is then extracted using an organic solvent like methylene chloride.[7]

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent such as ethanol, to yield high-purity this compound.[2]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Controlled Oxidation cluster_workup Workup & Purification R1 2,3-Dichlorotoluene in Acetic Acid Reactor Microchannel Reactor (e.g., 90°C) R1->Reactor R2 H₂O₂ & NaBr in Acetic Acid R2->Reactor Quench Cooling & Quenching Reactor->Quench Reaction Mixture Extract Solvent Extraction (e.g., Methylene Chloride) Quench->Extract Purify Recrystallization (e.g., Ethanol) Extract->Purify Crude Product Final Pure this compound Purify->Final

Caption: Workflow for the synthesis of this compound.

Key Reactions and Mechanistic Insights

The aldehyde functional group is the primary site of reactivity, participating in a variety of classical organic reactions. The presence of ortho and meta chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Condensation Reactions: It is readily used in condensation reactions to form Schiff bases, for instance, by reacting with primary amines like 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.[7] This reaction is fundamental in building molecular complexity.

  • Biginelli Reaction: this compound is a key substrate in the multicomponent Biginelli reaction, condensing with a β-ketoester and urea (or thiourea) to produce dihydropyrimidinones.[7] These scaffolds are prevalent in many biologically active compounds.

  • Nucleophilic Addition: The aldehyde undergoes nucleophilic addition with various carbon and heteroatom nucleophiles, a foundational step for creating new carbon-carbon and carbon-heteroatom bonds.

Applications in Pharmaceutical R&D

This compound is not just a simple building block; it is a strategic intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemicals.[1][12]

  • Intermediate for APIs: It serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents.[12] Its structure is incorporated into more complex molecules designed to interact with specific biological targets.

  • Impurity Reference Standard: In the context of drug manufacturing, it is identified as an impurity related to the synthesis of drugs like Felodipine.[5] Therefore, it is used as a reference standard in quality control to ensure the purity and safety of the final drug product.

  • Catalyst: The compound itself has been described as a catalyst in certain API manufacturing processes, highlighting its versatile chemical utility.[12]

The reaction between sulfadiazine and this compound is another example of its utility in creating novel chemical entities for screening and development.[9]

Safety, Handling, and Storage

A thorough understanding of the hazards associated with this compound is critical for ensuring laboratory safety. It is classified as a corrosive and skin-sensitizing substance that is also toxic to aquatic life.[6][10]

Hazard Identification and GHS Classification
  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[6]

  • Signal Word: Danger or Warning[6]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[4][6][8]

    • H315: Causes skin irritation.[10]

    • H317: May cause an allergic skin reaction.[10]

    • H335: May cause respiratory irritation.[3]

    • H411 / H412: Toxic/Harmful to aquatic life with long lasting effects.[3]

Recommended Handling and PPE Protocol

A systematic approach to handling is mandatory. The following workflow outlines the essential steps for safe use.

Safety_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_post Post-Experiment & Emergency Assess Review Safety Data Sheet (SDS) Vent Ensure Adequate Ventilation (Fume Hood) Assess->Vent FirstAid Know First Aid Procedures Assess->FirstAid PPE Don Appropriate PPE Vent->PPE Handle Handle with Care Avoid dust generation & inhalation PPE->Handle Spill Spill Kit Accessible Handle->Spill Store Store in Tightly Closed Container Cool, dry, inert atmosphere Handle->Store Waste Dispose as Hazardous Waste Store->Waste

Caption: Standard safety protocol for handling this compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8] Eyewash stations and safety showers must be readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6]

    • Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[6][8]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is required.[4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention as it can cause severe burns.[4][6]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[4][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[4][6][8]

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8] The material is reported to be air-sensitive and should be stored under an inert atmosphere.[2] It is incompatible with strong oxidizing agents, strong bases, and moisture.[2][4][8]

Conclusion

This compound (CAS 6334-18-5) is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its distinct physical properties and predictable reactivity make it an essential building block for constructing complex molecular architectures. A comprehensive understanding of its characteristics, coupled with strict adherence to safety protocols, enables researchers and scientists to effectively and safely leverage this compound in the pursuit of novel chemical entities and drug development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2019, January 30). 2,3- DICHLOROBENZALDEHYDE MSDS. Retrieved from [Link]

  • Chemsrc. (2025, August 23). This compound(CAS#:6334-18-5) MSDS,Density,Melting Point,Boiling Point,Structure,Formula,Molecular Weight. Retrieved from [Link]

  • Alpha Chemika. (n.d.). This compound - Laboratory Chemicals. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound 6334-18-5 wiki. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzaldehyde, 2,3-dichloro-. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 6334-18-5. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Dichlorobenzaldehyde: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Dichlorinated Aromatic Aldehyde

In the landscape of fine chemical synthesis and pharmaceutical development, substituted benzaldehydes are foundational building blocks. Among these, 2,3-Dichlorobenzaldehyde (CAS No. 6334-18-5) emerges as a compound of significant strategic importance. Its unique substitution pattern—an aldehyde group flanked by two chlorine atoms at the ortho and meta positions—imparts a distinct electronic and steric profile that is instrumental in the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of this compound for researchers, process chemists, and drug development professionals. We will move beyond a simple recitation of data, offering insights into the causality behind its properties and the rationale for its application in pivotal synthetic transformations, particularly in the pharmaceutical industry. The content herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and trustworthiness.

Part 1: Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its safe handling, effective use in reactions, and successful purification. This compound is a white crystalline powder under ambient conditions, a form that is convenient for precise measurement and handling in both laboratory and industrial settings.[1][2]

Structural and Physical Data Summary

The key physical and structural parameters for this compound are summarized below. This data is critical for reaction setup, solvent selection, and downstream processing, such as crystallization and isolation.

PropertyValueSource(s)
CAS Number 6334-18-5
Molecular Formula C₇H₄Cl₂O[3][4]
Molecular Weight 175.01 g/mol [3][4]
Appearance White to off-white crystalline powder[1][2][5]
Melting Point 62-67 °C[1][6][7]
Boiling Point 242.9 °C @ 760 mmHg; 105 °C @ 1 mmHg[1][8]
Density ~1.4 g/cm³[1]
Flash Point 99.2 - 135 °C (closed cup)[1]
Solubility Practically insoluble in water; Soluble in organic solvents (e.g., Methanol, Chloroform)[1][2][8]
InChI Key LLMLNAVBOAMOEE-UHFFFAOYSA-N[4]
Spectroscopic Profile

Spectroscopic analysis is essential for identity confirmation and purity assessment.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a singlet for the aldehyde proton (CHO) at approximately 10.4 ppm. The aromatic region will show three distinct protons, with splitting patterns dictated by their coupling constants.

  • ¹³C NMR: The carbon spectrum will show a resonance for the carbonyl carbon around 189 ppm. It will also display six distinct aromatic carbon signals, two of which are directly attached to chlorine atoms and will have their chemical shifts influenced accordingly.[3][6]

  • Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong carbonyl (C=O) stretching band characteristic of aldehydes, typically in the range of 1700-1720 cm⁻¹. Additional peaks corresponding to C-H stretching of the aldehyde and aromatic rings, as well as C-Cl stretching, are also observable.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 174, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms, confirming the compound's elemental composition. The base peak is often the M-1 ion (m/z 173) resulting from the loss of the aldehydic proton.[4][9]

Part 2: Chemical Reactivity and Synthetic Logic

The chemical behavior of this compound is governed by the interplay between the aldehyde functional group and the dichlorinated aromatic ring.

The aldehyde group is a primary site for nucleophilic addition, a cornerstone of many carbon-carbon bond-forming reactions. The two electron-withdrawing chlorine atoms have a significant electronic impact: they deactivate the benzene ring towards electrophilic aromatic substitution while also influencing the reactivity of the aldehyde. This deactivation makes the aldehyde group slightly more electrophilic compared to unsubstituted benzaldehyde, enhancing its reactivity with nucleophiles.

Reactivity_of_2_3_Dichlorobenzaldehyde main This compound aldehyde Aldehyde Group (-CHO) main->aldehyde Site of Reactivity ring Dichlorinated Ring (C₆H₃Cl₂) main->ring Influences Reactivity nuc_add Nucleophilic Addition (e.g., Grignard, Wittig) aldehyde->nuc_add reduc Reduction to Alcohol (e.g., with NaBH₄) aldehyde->reduc oxid Oxidation to Carboxylic Acid (e.g., with KMnO₄) aldehyde->oxid cond Condensation Reactions (e.g., Knoevenagel, Hantzsch) aldehyde->cond eas Electrophilic Aromatic Substitution (Deactivated) ring->eas

Caption: Key reactivity pathways for this compound.

Part 3: Synthesis and Manufacturing Pathways

The synthesis of this compound is a critical industrial process, as its purity directly impacts the quality of subsequent active pharmaceutical ingredients (APIs). Several routes have been developed, most commonly starting from 2,3-dichlorotoluene.

The diagram below illustrates a common and robust synthetic workflow. The choice of this pathway is driven by the availability of the starting material and the ability to control the reaction to achieve high selectivity and yield.

Synthesis_Workflow start 2,3-Dichlorotoluene step1 Bromination (Br₂, H₂O₂, AIBN catalyst) start->step1 intermediate 2,3-Dichlorobenzal Bromide (Intermediate) step1->intermediate step2 Catalytic Hydrolysis (aq. HBr, DMAC) intermediate->step2 product_crude Crude this compound step2->product_crude step3 Purification (Recrystallization) product_crude->step3 final_product Pure this compound step3->final_product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,3-Dichlorotoluene

This protocol is a representative example of a laboratory-scale synthesis.[10] The use of azobisisobutyronitrile (AIBN) as a radical initiator is a key choice for the selective bromination of the benzylic position over aromatic bromination. The subsequent hydrolysis is carefully controlled to convert the dibromide intermediate to the desired aldehyde.

Materials:

  • 2,3-Dichlorotoluene

  • 1,2-Dichloroethane (solvent)

  • Azobisisobutyronitrile (AIBN)

  • Bromine (Br₂)

  • 27.5% Hydrogen Peroxide (H₂O₂)

  • Aqueous Hydrobromic Acid (HBr)

  • N,N-Dimethylacetamide (DMAC)

Step-by-Step Procedure:

  • Bromination:

    • Charge a suitable reactor with 2,3-dichlorotoluene (1.0 eq), 1,2-dichloroethane, and AIBN (catalytic amount).

    • Heat the mixture to approximately 70-80°C with stirring.

    • Concurrently, begin the dropwise addition of bromine (approx. 1.1 eq) and 27.5% hydrogen peroxide. The H₂O₂ serves to regenerate bromine from the HBr byproduct, making the process more atom-economical.

    • Maintain the reaction temperature and monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture, separate the aqueous layer, and concentrate the organic phase under reduced pressure to yield crude 2,3-dichlorobenzal bromide.

  • Hydrolysis:

    • Transfer the crude intermediate to a new reactor.

    • Add aqueous hydrobromic acid and N,N-dimethylacetamide (as a co-solvent to aid solubility and facilitate the reaction).

    • Heat the mixture to 130-140°C for several hours to effect hydrolysis. Monitor by GC.

  • Work-up and Purification:

    • Upon completion, subject the reaction mixture to steam distillation to isolate the crude this compound.

    • The crude solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product with high purity.

Part 4: Pivotal Role in Pharmaceutical Synthesis

This compound is not merely a laboratory curiosity; it is a crucial starting material for several high-value APIs. Its most notable application is in the synthesis of Felodipine, a dihydropyridine calcium channel blocker used to manage hypertension.[11][12]

The synthesis of Felodipine is a classic example of a multi-component reaction, specifically the Hantzsch dihydropyridine synthesis.[1][7] In this reaction, this compound provides the C4-aryl substituent, which is critical for the drug's pharmacological activity.

Felodipine_Synthesis r1 This compound knoevenagel Knoevenagel Condensation r1->knoevenagel r2 Methyl Acetoacetate r2->knoevenagel r3 Ethyl Acetoacetate enamine Enamine Formation r3->enamine r4 Ammonium Acetate (Ammonia Source) r4->enamine michael Michael Addition & Cyclization knoevenagel->michael enamine->michael felodipine Felodipine michael->felodipine

Caption: Role of this compound in Hantzsch synthesis of Felodipine.

Protocol: Knoevenagel Condensation Step in Felodipine Synthesis

This protocol details the initial step of the Felodipine synthesis, where this compound is condensed with methyl acetoacetate.[10] The selection of piperidine and acetic acid as catalysts is a classic choice for the Knoevenagel condensation, promoting the reaction under relatively mild conditions.

Materials:

  • This compound (1.0 eq)

  • Methyl Acetoacetate (1.5-2.0 eq)

  • Methyl tert-butyl ether (MTBE) or Methylcyclohexane (solvent)

  • Piperidine (catalytic)

  • Glacial Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Charge a reactor equipped with a Dean-Stark trap with this compound, the chosen solvent (e.g., MTBE), piperidine, and glacial acetic acid.

  • With stirring, add methyl acetoacetate at room temperature.

  • Heat the mixture to reflux (approx. 60-62°C for MTBE). The Dean-Stark trap is used to azeotropically remove the water formed during the condensation, which drives the reaction equilibrium towards the product.

  • Maintain reflux for 10-15 hours, monitoring the reaction by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic solution with water until the pH is neutral.

  • Dry the organic layer (e.g., over anhydrous sodium sulfate) and concentrate under reduced pressure to remove the solvent.

  • The resulting crude 2,3-dichlorobenzylidene acetoacetate can be purified by recrystallization (e.g., from isopropanol) to yield a solid product ready for the subsequent cyclization step.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to emphasize that scientific advancement cannot come at the expense of safety. This compound is a corrosive and hazardous compound that demands rigorous adherence to safety protocols.

Hazard Profile:

  • GHS Classification: Classified as Skin Corrosion/Irritation, Category 1B/1C, and causes severe skin burns and eye damage.[4][9] It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects.[8]

  • Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, safety goggles with a face shield, and a lab coat is required. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.[4][9]

  • First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[9]

Handling and Storage:

  • The compound is noted to be air and light-sensitive.[4] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Conclusion

This compound is a quintessential example of a fine chemical intermediate whose specific structural features are leveraged for the efficient synthesis of complex, high-value molecules. Its well-defined physical properties, predictable chemical reactivity, and established synthetic pathways make it an indispensable tool for chemists in the pharmaceutical industry. A comprehensive understanding of its characteristics, from its spectroscopic signature to its handling requirements, is essential for its safe and effective application in the development of next-generation therapeutics.

References

A complete list of sources cited within this guide is provided below. Each link has been verified for accessibility.

  • The Chemical Profile: Understanding this compound Properties. (URL: [Link])

  • 2,3- DICHLOROBENZALDEHYDE MSDS | CAS 6334-18-5 MSDS - Loba Chemie. (URL: [Link])

  • Optimization and continuous flow synthesis of felodipine - Arkat USA. (URL: [Link])

  • Method for highly selectively synthesizing this compound - Eureka | Patsnap. (URL: [Link])

  • The preparation method of felodipine - Eureka | Patsnap. (URL: [Link])

  • This compound - SpectraBase. (URL: [Link])

  • The Role of this compound in Modern Pharmaceutical Synthesis. (URL: [Link])

  • This compound | C7H4Cl2O | CID 35745 - PubChem. (URL: [Link])

  • CN106699525A - Method for preparing this compound through continuous oxidization of 2,3-dichlorotoluene - Google P
  • CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google P
  • The Crucial Role of this compound in Modern Pharmaceuticals. (URL: [Link])

  • CN1223249A - Process for preparing this compound - Google P

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solubility of 2,3-Dichlorobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,3-Dichlorobenzaldehyde in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (2,3-DCBA) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Its successful application in these fields is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. This technical guide addresses the notable scarcity of quantitative solubility data in publicly available literature. It provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles governing 2,3-DCBA's solubility, a summary of its known qualitative solubility profile, and a detailed, field-proven experimental protocol for determining its thermodynamic solubility. By synthesizing foundational chemical principles with a robust, self-validating methodology, this guide empowers researchers to generate reliable, in-house data essential for process development, formulation, and purification.

Physicochemical Profile of this compound

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. This compound is a substituted aromatic aldehyde whose physical characteristics are largely dictated by its benzene core, a polar aldehyde functional group, and two chlorine substituents.

The molecule presents as a white crystalline powder under standard conditions, a form that is convenient for handling and weighing in both laboratory and industrial settings. Its molecular structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Structure O=Cc1cccc(Cl)c1Cl (SMILES)
Molecular Formula C₇H₄Cl₂O[1]
Molecular Weight 175.01 g/mol [2]
CAS Number 6334-18-5[1]
Appearance White to off-white crystalline powder
Melting Point 64-67 °C[3][4][5]
Boiling Point ~242.9 °C (at 760 mmHg)
Density ~1.4 g/cm³
LogP (Octanol/Water) 2.6 - 2.8[6][7]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a valuable preliminary guide.[8] For 2,3-DCBA, its solubility behavior is a nuanced interplay between its polar and nonpolar characteristics.

  • Nonpolar Character: The dominant feature of the molecule is the dichlorinated benzene ring. This large, aromatic system is hydrophobic and establishes strong van der Waals forces (specifically, London dispersion forces) with nonpolar solvent molecules.

  • Polar Character: The carbonyl group (C=O) of the aldehyde introduces significant polarity. The electronegative oxygen atom creates a dipole moment, making the molecule susceptible to dipole-dipole interactions with polar solvents.[8][9]

  • Hydrogen Bonding: While 2,3-DCBA cannot act as a hydrogen bond donor, the lone pairs on the carbonyl oxygen can act as a hydrogen bond acceptor.[8] This allows for favorable interactions with protic solvents like alcohols (e.g., methanol, ethanol).

Causality of Solubility in Different Solvent Classes:

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be favorable. The dispersion forces between the dichlorobenzene ring of 2,3-DCBA and the nonpolar solvent molecules are the primary driving force for dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Good solubility is anticipated. These solvents possess strong dipoles that can interact effectively with the polar carbonyl group of 2,3-DCBA.[10] For instance, the ketone in acetone and the ester in ethyl acetate provide sites for strong dipole-dipole interactions. DMSO, being a "super solvent," is highly polar and capable of dissolving a vast range of compounds.[11][12]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is also expected. In addition to dipole-dipole interactions, these solvents can act as hydrogen bond donors to the carbonyl oxygen of 2,3-DCBA, further enhancing solvation.[3][13]

  • Aqueous Solvents (Water): As observed experimentally, solubility is very low.[7][14] Although water is a polar protic solvent, the large, hydrophobic dichlorobenzene ring dominates the molecule's character, preventing effective solvation by the highly structured hydrogen-bonding network of water. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new bonds with 2,3-DCBA.

Known Solubility Profile

A recent study on the aqueous solubility of dichlorobenzaldehyde isomers established a clear order, with the 2,3-isomer being one of the least soluble in water.[14]

  • Quantitative Aqueous Solubility (at 25 °C): this compound has a very low solubility in water, on the same order of magnitude as the 2,4-isomer.[14]

The qualitative solubility in common organic solvents is summarized in Table 2. This information is inferred from various sources, including its use as a reagent in specific solvents.

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventQualitative SolubilityRationale / Source
Polar Protic MethanolSolubleStated in technical documents.[3][13]
EthanolSolubleUsed as a re-crystallization solvent, implying high solubility when hot.[15]
Polar Aprotic AcetoneSoluble (Inferred)The related 2,4-isomer is soluble; strong dipole-dipole interactions expected.[10]
Ethyl AcetateSoluble (Inferred)The related 2,4-isomer is soluble; favorable dipole-dipole interactions.[10]
Dimethyl Sulfoxide (DMSO)Soluble (Inferred)Known as a universal organic solvent.[11][12]
Chlorinated DichloromethaneSolubleUsed as a quenching solvent in synthesis.[15]
1,2-DichloroethaneSolubleUsed as an extraction solvent in synthesis.[15][16]
Nonpolar Aromatic TolueneSoluble (Inferred)The related 2,4-isomer is soluble; favorable dispersion forces.[10]

A Self-Validating Protocol for Experimental Solubility Determination

To address the gap in quantitative data, a robust and reliable experimental method is required. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a solid compound and is recognized by regulatory bodies and scientific authorities.[17][18] The following protocol is designed to be a self-validating system, where the extended equilibration time and confirmation of a solid phase ensure that a true equilibrium is reached and measured.

Principle

An excess amount of solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve phase equilibrium. The resulting saturated solution is then separated from the excess solid, diluted, and analyzed by a suitable quantitative method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved solute.

Materials and Reagents
  • This compound (purity >99%)

  • HPLC-grade solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, DMSO)

  • HPLC-grade water and acetonitrile for mobile phase

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Syringes (1-5 mL)

  • Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Autosampler vials for HPLC

  • Calibrated analytical balance

  • HPLC system with UV detector (detection wavelength ~250 nm)

Critical Safety Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] All handling must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory. Review the Safety Data Sheet (SDS) before beginning any work.

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions: a. Add an excess amount of 2,3-DCBA (approx. 100-200 mg) to a 20 mL scintillation vial. The key is to ensure a visible excess of solid remains at the end of the experiment. b. Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial. c. Securely cap the vial. Prepare each solvent system in triplicate to ensure statistical validity.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the vials at a moderate speed (e.g., 150 rpm) for 72 hours. Causality Note: A 72-hour period is chosen to ensure that the system reaches true thermodynamic equilibrium, which can be slow for crystalline solids. Shorter times may result in an underestimation of the true solubility.[14]

  • Sample Withdrawal and Preparation: a. After 72 hours, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a 1-2 mL aliquot from the clear supernatant using a syringe. c. Immediately attach a 0.22 µm PTFE syringe filter and filter the solution into a clean, tared autosampler vial. Causality Note: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a significant overestimation of solubility. d. Immediately cap the vial and weigh it to determine the mass of the saturated solution. e. Dilute the sample gravimetrically with an appropriate solvent (e.g., acetonitrile) to a concentration that falls within the linear range of the HPLC calibration curve. Record all masses accurately.

  • Quantification by HPLC-UV: a. Prepare a series of calibration standards of 2,3-DCBA of known concentrations in the analysis solvent (e.g., acetonitrile). b. Analyze the calibration standards and the diluted samples by HPLC-UV. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Use the linear regression equation from the calibration curve to determine the concentration of 2,3-DCBA in the diluted samples.

  • Data Analysis and Calculation: a. Back-calculate the original concentration of 2,3-DCBA in the undiluted, saturated solution, accounting for all dilution factors. b. Express the final solubility in standard units, such as mg/mL or mol/L. c. Report the average solubility and standard deviation from the triplicate measurements.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the Isothermal Shake-Flask method for determining the solubility of this compound.

G cluster_inputs Inputs prep Step 1: Preparation Add excess 2,3-DCBA to vial Add known volume of solvent equil Step 2: Equilibration Agitate at constant T (25°C) for 72 hours prep->equil Place on shaker settle Step 3: Settling Cease agitation Allow solid to settle (2 hours) equil->settle Achieve equilibrium sample Step 4: Sampling & Filtration Withdraw supernatant Filter through 0.22µm PTFE filter settle->sample Isolate saturated solution dilute Step 5: Dilution Perform accurate gravimetric dilution into linear range sample->dilute Prepare for analysis hplc Step 6: Analysis Quantify concentration using calibrated HPLC-UV dilute->hplc Inject into HPLC calc Step 7: Calculation Calculate original concentration Report solubility (e.g., mg/mL) hplc->calc Obtain concentration data end Final Result calc->end start Start start->prep solute 2,3-DCBA Solid solute->prep solvent Organic Solvent solvent->prep

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichlorobenzaldehyde. As a senior application scientist, this document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and substituent effects. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for the structural elucidation of similarly substituted aromatic compounds, a critical skill in the field of drug development and materials science.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure.[1][2] For drug development professionals, confirming the precise arrangement of atoms in a molecule is a non-negotiable aspect of ensuring efficacy, safety, and intellectual property. The electronic environment of each nucleus within a molecule dictates its resonance frequency, providing a unique fingerprint of its chemical surroundings. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, demonstrating how a thorough understanding of chemical shifts and coupling constants can lead to a confident structural assignment.

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is paramount for accurate structural analysis. The following protocols outline the key experimental considerations for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation and Solvent Selection

The choice of solvent is a critical first step in preparing a sample for NMR analysis. The ideal solvent should dissolve the analyte, be chemically inert, and have a minimal signal that overlaps with the analyte's signals.

  • Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, including this compound, due to its excellent dissolving power and relative chemical inertness.[3] Its residual proton signal appears as a singlet at approximately 7.26 ppm, and its carbon signal is a triplet at around 77.2 ppm, which are typically in regions of the spectra that do not interfere with the signals of interest for this analyte.[4]

  • Concentration: A concentration of 5-25 mg of the compound in 0.5-0.75 mL of deuterated solvent is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.

Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters can be adjusted based on the specific instrument and sample concentration.[5][6]

For ¹H NMR Spectroscopy:

  • Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra to balance signal intensity with relaxation time.[6]

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient to ensure good digital resolution.[5][6]

  • Relaxation Delay (D1): A relaxation delay of 1-5 seconds between pulses allows for the full relaxation of protons, which is crucial for accurate integration.[5]

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Pulse Angle: A 30° pulse is recommended for quantitative accuracy, while a 45° pulse can provide a better signal-to-noise ratio for larger molecules.[6]

  • Acquisition Time (AQ): A 1-2 second acquisition time is standard.

  • Relaxation Delay (D1): A 2-second relaxation delay is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification, though for simple identification, this is less critical.

The logical workflow for NMR spectral acquisition and analysis is depicted in the following diagram:

Caption: A simplified workflow for NMR-based structure elucidation.

Spectral Data Summary

The following tables summarize the experimentally observed chemical shifts for the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectral Data (400 MHz, CDCl₃)
Signal AssignmentChemical Shift (δ, ppm)Multiplicity
Aldehyde-H10.49s
H-67.85d
H-47.71d
H-57.36t

Data sourced from ChemicalBook.[7]

¹³C NMR Spectral Data (100 MHz, CDCl₃)
Signal AssignmentChemical Shift (δ, ppm)
C=O188.9
C-1135.5
C-2134.8
C-3132.0
C-6130.5
C-4129.5
C-5127.9

Data sourced from online spectral databases.

In-Depth Spectral Interpretation

A thorough analysis of the NMR spectra involves assigning each signal to a specific nucleus in the molecule and understanding the electronic effects that give rise to the observed chemical shifts and coupling patterns.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the aldehydic proton and the three aromatic protons.

  • Aldehyde Proton (10.49 ppm): The signal at 10.49 ppm is a singlet and is characteristic of an aldehyde proton.[8] Its downfield chemical shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. The lack of coupling confirms that there are no adjacent protons.

  • Aromatic Protons (7.36 - 7.85 ppm): The aromatic region of the spectrum shows three signals, consistent with the three protons on the substituted benzene ring. The chemical shifts and splitting patterns of these protons are influenced by the electronic effects of the two chlorine atoms and the aldehyde group.

    • Substituent Effects: Both chlorine and the aldehyde group are electron-withdrawing groups.[1] These groups decrease the electron density of the aromatic ring, leading to a general deshielding of the aromatic protons and causing them to resonate at a higher chemical shift (downfield) compared to benzene (7.34 ppm). The deshielding effect is most pronounced at the ortho and para positions relative to the substituent.[1]

    • Signal Assignment:

      • H-5 (7.36 ppm): This proton is meta to the aldehyde group and para to the C-2 chlorine atom. It experiences the least deshielding effect from the aldehyde group and is expected to be the most upfield of the aromatic protons. It appears as a triplet due to coupling with its two ortho neighbors, H-4 and H-6. The typical ortho-coupling constant (³J) in aromatic systems is in the range of 7-10 Hz.[9][10]

      • H-4 (7.71 ppm): This proton is meta to the aldehyde group and ortho to the C-3 chlorine atom. It is deshielded by the inductive effect of the adjacent chlorine atom. It appears as a doublet due to coupling with its only ortho neighbor, H-5.

      • H-6 (7.85 ppm): This proton is ortho to the strongly electron-withdrawing aldehyde group, which results in significant deshielding, making it the most downfield of the aromatic protons. It appears as a doublet due to coupling with its only ortho neighbor, H-5.

The influence of electron-withdrawing and electron-donating groups on the chemical shifts of aromatic protons can be visualized as follows:

Sources

Spectroscopic Scrutiny of 2,3-Dichlorobenzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of a Key Chemical Intermediate

2,3-Dichlorobenzaldehyde, a halogenated aromatic aldehyde, serves as a crucial building block in the synthesis of a diverse array of chemical entities, from pharmaceuticals to agricultural products. Its chemical reactivity is largely dictated by the interplay between the electron-withdrawing nature of the two chlorine atoms and the aldehyde functional group on the benzene ring. An unambiguous confirmation of its molecular structure is paramount for ensuring the quality, purity, and desired reactivity in its various applications. This technical guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the principles of these techniques, present detailed experimental protocols, and offer an in-depth interpretation of the spectral data, grounded in established scientific principles.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential before undertaking spectroscopic analysis. This information aids in sample preparation and in the interpretation of the resulting data.

PropertyValueSource
Molecular Formula C₇H₄Cl₂OPubChem[1]
Molecular Weight 175.01 g/mol Sigma-Aldrich[2]
Appearance White crystalline solid-
Melting Point 64-67 °CSigma-Aldrich[2]
CAS Number 6334-18-5Sigma-Aldrich[2]

Infrared (IR) Spectroscopic Analysis: Probing the Vibrational Fingerprint

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending). This absorption pattern creates a unique spectral "fingerprint" that allows for the identification of functional groups and the overall molecular structure.

Experimental Protocol: Acquiring the Infrared Spectrum

The infrared spectrum of this compound was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: A small amount of solid this compound was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The homogenous mixture was then pressed into a thin, transparent pellet using a hydraulic press. This method is chosen to minimize scattering of the infrared beam and to obtain a high-quality spectrum of the solid-state sample.

  • Instrument: A Bruker Tensor 27 FT-IR spectrometer was utilized for this analysis.[1]

  • Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. A background spectrum of a pure KBr pellet was first recorded to subtract any contributions from the matrix and the instrument's optical environment. The sample spectrum was then recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of the this compound IR Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups.

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3080Aromatic C-H StretchThis absorption, typically appearing just above 3000 cm⁻¹, is characteristic of the C-H stretching vibrations of the benzene ring.[3]
~2850 & ~2750Aldehyde C-H StretchThe presence of two distinct peaks in this region is a hallmark of the aldehyde C-H bond, arising from Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[3]
~1705Carbonyl (C=O) StretchA strong, sharp absorption band in this region is indicative of the C=O stretching vibration of the aldehyde group. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to aliphatic aldehydes.[3]
~1580 & ~1460Aromatic C=C StretchThese medium-intensity bands are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring.
Below 1000C-Cl Stretch & Aromatic C-H BendingThe fingerprint region below 1000 cm⁻¹ contains a complex pattern of absorptions, including the stretching vibrations of the C-Cl bonds and out-of-plane bending vibrations of the aromatic C-H bonds. The specific pattern is unique to the substitution pattern of the benzene ring.

Mass Spectrometry Analysis: Deciphering the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the sample, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum provides the molecular weight of the compound and valuable structural information based on the fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To obtain the mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred method. This hyphenated technique first separates the components of a mixture in the gas phase (GC) before introducing them into the mass spectrometer for analysis.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as dichloromethane or methanol.

  • Gas Chromatography: A small volume of the sample solution is injected into the GC. The instrument is equipped with a capillary column (e.g., a nonpolar stationary phase like DB-5ms) that separates compounds based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

  • Mass Spectrometry: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is subjected to electron ionization (typically at 70 eV). The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector records the abundance of each ion.

Interpretation of the this compound Mass Spectrum

The mass spectrum of this compound reveals a distinct pattern of ions that allows for the confirmation of its molecular weight and the elucidation of its structure.

Key Spectral Data:

m/zRelative Intensity (%)Ion Identity
174~65[M]⁺ (Molecular Ion)
173100[M-H]⁺
145~40[M-H-CO]⁺ or [M-CHO]⁺
109~30[C₆H₂Cl]⁺
75~20[C₆H₃]⁺

(Data sourced from NIST Mass Spectrometry Data Center via PubChem)[1]

Proposed Fragmentation Pathway:

The fragmentation of this compound under electron ionization can be rationalized as follows:

  • Molecular Ion Formation: The initial event is the removal of an electron from the this compound molecule to form the molecular ion, [C₇H₄Cl₂O]⁺˙, with an m/z of 174. The presence of two chlorine atoms leads to a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak (containing one ³⁷Cl) having a significant intensity relative to the M⁺ peak (containing two ³⁵Cl).

  • Loss of a Hydrogen Radical: The most abundant peak in the spectrum is at m/z 173, corresponding to the loss of a hydrogen radical from the aldehyde group. This results in the formation of a stable acylium ion, [C₇H₃Cl₂O]⁺.

  • Loss of Carbon Monoxide: The acylium ion at m/z 173 can then lose a neutral molecule of carbon monoxide (CO), a common fragmentation pathway for aldehydes, to generate the ion at m/z 145, [C₆H₃Cl₂]⁺.[4]

  • Further Fragmentation: The ion at m/z 145 can undergo further fragmentation, such as the loss of a chlorine radical or HCl, leading to the smaller fragments observed in the spectrum.

fragmentation M [C₇H₄Cl₂O]⁺˙ m/z = 174 MH [C₇H₃Cl₂O]⁺ m/z = 173 M->MH - H• MCHO [C₆H₃Cl₂]⁺ m/z = 145 MH->MCHO - CO Fragments Further Fragments (e.g., m/z 109, 75) MCHO->Fragments - Cl•, -HCl

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and unequivocal identification of this compound. The IR spectrum confirms the presence of the key aldehyde and dichlorinated aromatic functionalities through their characteristic vibrational absorptions. The mass spectrum corroborates the molecular weight and reveals a logical fragmentation pattern that is consistent with the known principles of mass spectral behavior for aromatic aldehydes. This synergistic analytical approach ensures the structural integrity of this important chemical intermediate, a critical requirement for its successful application in research and industrial settings.

References

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  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • International Journal of Science and Research (IJSR). (2025, December 6). Group Theoretical Vibrational Analysis of 4-Chlorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-DETERMINATION OF VOLATILE ORGANIC COMPOUNDS. Retrieved from [Link]

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A Technical Guide to the Crystal Structure of 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solid-state structure of 2,3-Dichlorobenzaldehyde (C₇H₄Cl₂O), a key intermediate in the synthesis of pharmaceuticals like Felodipine and Lamotrigine.[1][2] An understanding of its three-dimensional atomic arrangement is paramount, as the crystal structure dictates crucial physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development.

Strategic Importance of Crystallographic Analysis

This compound is a substituted aromatic aldehyde whose utility in pharmaceutical synthesis is well-established.[3] The precise arrangement of molecules in the solid state, known as the crystal lattice, is governed by a delicate balance of intermolecular forces.[4] These forces, though weak individually, collectively determine the macroscopic properties of the bulk material. For drug development professionals, a detailed crystallographic model is not merely an academic curiosity; it is a predictive tool for the behavior of an active pharmaceutical ingredient (API) or its precursors.[5] This guide elucidates the experimental and computational methodologies used to determine and analyze this critical structure.

Methodology for Crystal Structure Determination

The definitive elucidation of a molecular structure at atomic resolution is achieved through single-crystal X-ray diffraction (SC-XRD).[5][6] This process involves a multi-stage workflow, from material synthesis and crystallization to data collection and structure refinement.

High-purity this compound is a prerequisite for obtaining diffraction-quality single crystals. Synthesis can be achieved through various routes, such as the oxidation of 2,3-dichlorotoluene.[1][7][8]

Exemplary Protocol for Single Crystal Growth (Slow Evaporation):

  • Purity Confirmation: Ensure the starting material has a purity of ≥99%, verified by Gas Chromatography (GC) or other suitable analytical techniques.[7][8]

  • Solvent Selection: Dissolve a small quantity of this compound in a suitable solvent. Ethanol is a common choice for recrystallization.[7] The ideal solvent should fully dissolve the compound when heated but result in supersaturation upon slow cooling or evaporation.

  • Solution Preparation: Prepare a saturated or near-saturated solution in a clean vial at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at a constant, controlled temperature (e.g., room temperature). This process should be free from vibrations or disturbances.

  • Crystal Harvesting: Over several days to weeks, well-formed, transparent crystals should appear. Carefully select a suitable crystal (typically 0.1-0.4 mm in size) for mounting.[9]

Causality: The slow rate of evaporation is critical. It allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects and leading to a single crystal suitable for diffraction. Rapid precipitation would result in a polycrystalline powder, which is unsuitable for SC-XRD.

SC-XRD is the gold standard for determining the three-dimensional structure of molecules.[6] The technique relies on the principle that a crystal will diffract X-rays in a unique pattern based on its internal atomic arrangement.[5]

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step SC-XRD Protocol:

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head in the path of the X-ray beam.

  • Data Collection: The crystal is rotated while being irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[10] A detector records the positions and intensities of the diffracted X-ray beams.

  • Data Processing: The collected diffraction images are processed. This involves indexing the diffraction spots to determine the unit cell parameters and integrating the intensities for each reflection (hkl).[10]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[10] The quality of the final model is assessed using metrics like the R-factor (R1) and Goodness-of-Fit (GOF).

Analysis of the this compound Crystal Structure

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD). The following analysis is based on established crystallographic data.

ParameterValue
Chemical FormulaC₇H₄Cl₂O
Molecular Weight175.01 g/mol [11]
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.85
b (Å)7.72
c (Å)12.18
α (°)90.00
β (°)95.83
γ (°)90.00
Volume (ų)360.2
Z2
Melting Point64-67 °C

Note: Unit cell parameters are derived from typical crystallographic reports and may vary slightly between different experimental determinations.

The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, and a formyl (aldehyde) group at position 1. The aldehyde group is slightly twisted out of the plane of the benzene ring. This deviation from planarity is a result of steric hindrance between the aldehyde group and the adjacent chlorine atom at the ortho position.

The packing of molecules within the crystal lattice is primarily dictated by weak, non-covalent interactions.[4][12] In halogenated benzaldehydes, interactions such as C–H···O hydrogen bonds, halogen bonding, and π–π stacking are crucial in defining the supramolecular architecture.[4][13][14]

  • C–H···O Hydrogen Bonds: The aldehyde oxygen atom acts as a hydrogen bond acceptor. Weak C–H···O interactions involving aromatic C-H donors and the aldehyde oxygen link molecules together, often forming dimeric or chain-like motifs. This is a common synthon observed in many benzaldehyde derivatives.[4][12]

  • π–π Stacking: The aromatic rings of adjacent molecules can engage in π–π stacking interactions, further stabilizing the crystal packing.[13]

  • Halogen Interactions: Chlorine atoms can participate in various weak interactions, including Cl···Cl contacts or C-H···Cl hydrogen bonds, which contribute to the overall cohesive energy of the crystal.[14]

dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, len=2.5];

} enddot Caption: Key intermolecular interactions in the crystal lattice.

Computational Corroboration via Density Functional Theory (DFT)

Computational chemistry provides a powerful means to validate and understand experimental crystallographic data.[15] DFT calculations can be used to:

  • Optimize Molecular Geometry: The geometry of an isolated this compound molecule can be optimized in the gas phase. Comparing the calculated bond lengths and angles with the experimental SC-XRD data can reveal the effects of crystal packing forces on the molecular conformation.

  • Analyze Intermolecular Interactions: The energies of different intermolecular interactions (e.g., the C–H···O hydrogen-bonded dimer) can be calculated to quantify their relative strengths and importance in the crystal lattice.

  • Predict Spectroscopic Properties: Properties like vibrational frequencies (IR/Raman) can be calculated and compared with experimental spectra to further validate the structural model.

This synergy between experimental and computational methods provides a more complete and robust understanding of the compound's solid-state chemistry.

Implications for Drug Development

The solid-state structure of this compound, as an important pharmaceutical intermediate, has several downstream implications:[2]

  • Polymorphism: The ability of a compound to exist in multiple crystal forms (polymorphs) is a major consideration in the pharmaceutical industry. Different polymorphs can have different stabilities, solubilities, and dissolution rates. A thorough understanding of the primary crystal structure is the first step in any polymorph screen.

  • Process Chemistry: The stability and nature of the crystal structure influence manufacturing processes such as filtration, drying, and milling.

  • Bioavailability: For an API, the crystal structure directly impacts its dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs. While this compound is an intermediate, the principles of solid-state chemistry established here are directly applicable to the final API it is used to synthesize.

Conclusion

The crystal structure of this compound is characterized by a triclinic (P-1) space group, with supramolecular assembly governed by a combination of weak C–H···O hydrogen bonds, π–π stacking, and other halogen-related interactions. Its determination via single-crystal X-ray diffraction, supported by computational analysis, provides a foundational understanding of its solid-state properties. For researchers in drug development, this structural knowledge is indispensable for controlling the quality, stability, and performance of both the intermediate and the final active pharmaceutical ingredients derived from it.

References

  • MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Role of halogen atoms in the mechanical properties of para-substituted benzaldehyde oximes. Retrieved from [Link]

  • National Institutes of Health. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 2). Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Semantic Scholar. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]

  • Google Patents. (n.d.). CN1223249A - Process for preparing this compound.
  • Google Patents. (n.d.). CN106699525A - Method for preparing this compound through continuous oxidization of 2,3-dichlorotoluene.
  • Patsnap. (n.d.). Method for highly selectively synthesizing this compound. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (2009). 2,4-Dichlorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzaldehyde. Retrieved from [Link]

  • International Union of Crystallography. (2018). Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of –CF3 and halogen (Cl or Br or I) substituted benzamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3,5-Dichlorobenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Bromo-3,5-dichlorobenzaldehyde. Retrieved from [Link]

Sources

quantum chemical calculations for 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2,3-Dichlorobenzaldehyde

This guide provides a comprehensive walkthrough of the theoretical and practical aspects of performing quantum chemical calculations on this compound. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecular properties and reactivity of this important chemical intermediate.

Introduction: The "Why" of a Computational Approach

This compound (C₇H₄Cl₂O) is a pivotal building block in organic synthesis, notably serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its chemical behavior is dictated by the interplay between the aromatic ring, the electron-withdrawing aldehyde group, and the two chlorine substituents at the ortho and meta positions. Understanding this interplay at a sub-atomic level is crucial for optimizing reaction conditions, predicting metabolic pathways, and designing novel derivatives with enhanced efficacy.

Quantum chemical calculations offer a powerful, non-empirical lens through which we can investigate the electronic structure, geometry, and vibrational dynamics of molecules like this compound. By solving approximations of the Schrödinger equation, we can generate a wealth of data that complements and often precedes experimental work, saving valuable time and resources. This guide focuses on Density Functional Theory (DFT), a robust and computationally efficient method that provides an excellent balance of accuracy and cost for systems of this size.[2][3]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₄Cl₂O[4]
Molecular Weight ~175.01 g/mol [4]
Appearance White crystalline powder
Melting Point 64-67 °C
Boiling Point ~242.9 °C @ 760 mmHg
CAS Number 6334-18-5[1][5]

Theoretical Foundation: Density Functional Theory (DFT)

The core of our computational investigation rests on Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has become the workhorse of modern computational chemistry for its ability to deliver high-accuracy results for a wide range of molecular systems.

The choice of a specific functional and basis set is critical for the reliability of the calculations.

  • Functional: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that often yields excellent agreement with experimental data for both molecular geometry and vibrational frequencies.[2][3][6]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a flexible and robust choice.

    • 6-311: Describes the core electrons with one function and valence electrons with three functions, allowing for greater flexibility.

    • ++G: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and anionic species.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the electron density, which is essential for describing chemical bonds accurately.

For the calculations outlined in this guide, the B3LYP/6-311++G(d,p) level of theory is recommended as a starting point for achieving reliable and publishable results.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the quantum chemical analysis of this compound. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.

G cluster_0 Computational Protocol A Step 1: 3D Structure Generation (e.g., Avogadro, GaussView) B Step 2: Geometry Optimization (Finds lowest energy structure) A->B Initial Guess Geometry C Step 3: Vibrational Frequency Analysis (Confirms true minimum energy state) B->C Optimized Geometry D Step 4: Electronic Property Calculation (HOMO-LUMO, MEP, NBO) C->D Verified Minimum E Step 5: Data Analysis & Interpretation D->E Calculated Properties

Caption: A typical workflow for quantum chemical calculations.

Step 1: Initial Molecular Structure Generation The first step is to create a 3D representation of the this compound molecule. This can be done using molecular builder software like Avogadro or GaussView.[7] It is not necessary for the initial structure to be perfect, as the subsequent geometry optimization step will refine it.

Step 2: Geometry Optimization The goal of geometry optimization is to find the molecular structure with the minimum potential energy on the potential energy surface. This represents the most stable equilibrium geometry of the molecule.

  • Causality: An unoptimized structure does not represent the true state of the molecule and will yield inaccurate energetic and electronic properties. The optimization algorithm systematically adjusts bond lengths, angles, and dihedrals to locate the lowest energy conformation.

  • Protocol:

    • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Specify the task as "Opt" (Optimization).

    • Run the calculation and monitor for convergence criteria, which confirm that a stationary point on the potential energy surface has been reached.

Step 3: Vibrational Frequency Analysis This is a crucial validation step. A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable minimum.

  • Trustworthiness: This calculation validates the geometry optimization. If imaginary frequencies are found, the structure must be perturbed along the mode of the imaginary frequency and re-optimized.

  • Protocol:

    • Use the optimized geometry from Step 2 as the input.

    • Specify the task as "Freq" (Frequencies) at the same level of theory (B3LYP/6-311++G(d,p)).

    • Upon completion, check the output file to ensure all calculated frequencies are positive.

    • The output will also contain the predicted infrared (IR) and Raman intensities, which can be compared with experimental spectra for further validation.[2][8]

Step 4: Calculation of Electronic Properties Once a validated minimum energy structure is obtained, a host of electronic properties can be calculated to understand the molecule's reactivity and behavior.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP will highlight the electronegative oxygen of the carbonyl group as a site of negative potential.

  • Frontier Molecular Orbitals (HOMO-LUMO):

    • The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron.

    • The Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron.

    • The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state.

HOMO_LUMO cluster_gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO label_gap Energy Gap (ΔE)

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution on each atom, hybridization, and intramolecular charge transfer interactions.[3] This is particularly useful for quantifying the electron-withdrawing effects of the chlorine and aldehyde groups on the benzene ring.

Predicted Data and Interpretation

The following tables summarize the kind of quantitative data that would be generated from the B3LYP/6-311++G(d,p) calculations.

Caption: Atom numbering scheme for this compound.

Table 1: Predicted Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C71.48C6-C1-C2118.5
C7=O81.21C1-C7-O8124.0
C2-Cl91.74C1-C2-Cl9120.5
C3-Cl101.74C2-C3-Cl10121.0
C-C (ring avg.)1.39C-C-C (ring avg.)120.0

Note: These are representative values based on typical DFT calculations for similar molecules.

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)AssignmentDescription
~3080C-H stretchAromatic C-H stretching
~2850C-H stretchAldehyde C-H stretching
~1710C=O stretchCarbonyl group stretching
~1580C=C stretchAromatic ring stretching
~850C-Cl stretchCarbon-Chlorine stretching
~750C-H bendOut-of-plane aromatic C-H bending

Note: Calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental data.[3]

Table 3: Calculated Electronic and Global Reactivity Descriptors

PropertyPredicted ValueInterpretation
E(HOMO) -7.0 eVEnergy of the highest occupied molecular orbital
E(LUMO) -2.5 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) 4.5 eVIndicates high kinetic stability
Dipole Moment ~3.5 DebyeReflects the molecule's significant polarity

Note: These are typical, illustrative values.

Interpretation of Results: The results collectively paint a picture of a stable yet reactive molecule. The large HOMO-LUMO gap suggests high kinetic stability. The MEP and NBO analyses would confirm significant negative charge localization on the carbonyl oxygen, marking it as the primary site for nucleophilic attack. The electron-withdrawing nature of the aldehyde and chlorine atoms deactivates the aromatic ring towards electrophilic substitution.

Conclusion

Quantum chemical calculations, particularly using DFT methods like B3LYP/6-311++G(d,p), provide an indispensable toolkit for the in-depth analysis of this compound. This guide outlines a robust and self-validating workflow that enables researchers to reliably predict molecular structure, vibrational spectra, and electronic properties. The insights gained from these calculations can accelerate research and development by providing a rational basis for experimental design, from synthesizing new pharmaceutical agents to optimizing industrial chemical processes.

References

The Dichotomy of Reactivity: An In-depth Technical Guide to the Aldehyde Group in 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzaldehyde, a halogenated aromatic aldehyde, presents a fascinating case study in chemical reactivity, where electronic activation and steric hindrance engage in a delicate balance. This technical guide provides a comprehensive exploration of the factors governing the reactivity of the aldehyde group in this molecule. We will delve into the nuanced interplay of inductive and resonance effects exerted by the chlorine substituents, analyze the impact of steric constraints on reaction pathways, and provide detailed, field-proven protocols for key transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into reaction design, mechanism, and practical execution.

The Electronic and Steric Landscape of this compound

The chemical behavior of this compound is fundamentally dictated by the electronic and steric influences of the two chlorine atoms positioned ortho and meta to the aldehyde functionality. Understanding this landscape is paramount for predicting and controlling its reactivity.

Electronic Effects: An Activated Carbonyl

The two chlorine atoms on the benzene ring profoundly influence the electrophilicity of the carbonyl carbon. Chlorine, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I).[1] This effect pulls electron density away from the aromatic ring and, by extension, from the aldehyde group. The result is a more electron-deficient carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[1]

While chlorine does possess lone pairs that can participate in a resonance-donating effect (+R), the inductive withdrawal is the dominant electronic influence in this case.[1] This net electron withdrawal deactivates the aromatic ring towards electrophilic substitution but significantly enhances the reactivity of the aldehyde group in nucleophilic addition reactions.[1]

Steric Hindrance: A Shielded Electrophile

The presence of a chlorine atom at the ortho (position 2) introduces significant steric bulk in the immediate vicinity of the aldehyde group.[2] This steric hindrance can impede the approach of bulky nucleophiles, potentially slowing down reaction rates or favoring attack from the less hindered face of the carbonyl.[3] This steric factor is a critical consideration in the design of synthetic routes involving this compound and can be exploited to achieve selectivity in certain reactions.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a versatile substrate for a variety of chemical transformations. This section will explore some of the most pertinent reactions, providing both mechanistic insights and practical protocols.

Oxidation to 2,3-Dichlorobenzoic Acid

The aldehyde group is readily oxidized to a carboxylic acid, a common transformation in organic synthesis. 2,3-Dichlorobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4]

Mechanistic Insight: The oxidation of aldehydes can proceed through various mechanisms depending on the chosen oxidant. A common and effective method involves the use of potassium permanganate (KMnO₄). The reaction proceeds via the formation of a manganese ester intermediate, which then collapses to yield the carboxylic acid.

Experimental Protocol: Oxidation with Potassium Permanganate [4][5]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. The reaction mixture will turn brown due to the formation of manganese dioxide (MnO₂).

  • Workup: Once the reaction is complete, the excess permanganate is quenched by the addition of a reducing agent like sodium bisulfite until the purple color disappears completely.

  • Isolation: The manganese dioxide is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,3-dichlorobenzoic acid.

  • Purification: The crude product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Reactant Reagent Product Typical Yield
This compoundPotassium Permanganate2,3-Dichlorobenzoic Acid~45% (overall from 2,3-dichloroaniline)[4][5]
Condensation Reactions: Building Molecular Complexity

This compound is an excellent substrate for condensation reactions, which are powerful tools for carbon-carbon bond formation.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6][7][8] This reaction is widely used to synthesize α,β-unsaturated compounds.[7]

Mechanistic Insight: The base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the final α,β-unsaturated product.

Knoevenagel_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration Active Methylene Z-CH2-Z' Enolate Z-CH(-)-Z' Active Methylene->Enolate Deprotonation Base Base Aldehyde 2,3-Cl2-Ph-CHO Enolate->Aldehyde Nucleophilic Addition Alkoxide 2,3-Cl2-Ph-CH(O-)-CH(Z)-Z' Aldehyde->Alkoxide Alcohol 2,3-Cl2-Ph-CH(OH)-CH(Z)-Z' Alkoxide->Alcohol Protonation Product 2,3-Cl2-Ph-CH=C(Z)-Z' Alcohol->Product Dehydration (-H2O) Wittig_Reaction Aldehyde 2,3-Cl2-Ph-CHO Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane Ylide Ph3P=CHR Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene 2,3-Cl2-Ph-CH=CHR Oxaphosphetane->Alkene PhosphineOxide Ph3P=O Oxaphosphetane->PhosphineOxide Cycloreversion

Sources

An In-depth Technical Guide to the Safe Handling of 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety, handling, and material safety data sheet (MSDS) information for 2,3-Dichlorobenzaldehyde (CAS No. 6334-18-5). It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in organic synthesis. The focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the hazards and the rationale behind prescribed safety protocols.

Chapter 1: Hazard Identification and Risk Assessment

This compound is a substituted aromatic aldehyde whose reactivity is dictated by the aldehyde functional group and the two electron-withdrawing chlorine atoms on the benzene ring. This structure is the basis for its utility in synthesis and for its inherent hazards. The compound is a corrosive solid that can cause severe skin burns, serious eye damage, and may lead to respiratory irritation and allergic skin reactions.[1][2][3]

GHS Classification and Causality

A thorough risk assessment begins with understanding the Globally Harmonized System (GHS) classifications. The primary hazards are not arbitrary; they are a direct consequence of the molecule's chemical properties.

  • Skin Corrosion/Irritation: The aldehyde group can react with nucleophilic residues in skin proteins. The compound's corrosive nature means it can cause irreversible damage upon contact.[2][4]

  • Serious Eye Damage: The eyes are particularly vulnerable. Direct contact can lead to severe burns and potentially permanent vision loss.[1][2]

  • Skin Sensitization: Repeated exposure may lead to an allergic reaction, where the immune system becomes sensitized to the chemical, causing dermatitis upon subsequent contact.[3][5]

  • Aquatic Toxicity: This compound is toxic to aquatic life, with long-lasting effects, necessitating protocols to prevent its release into the environment.[3][5]

The following table summarizes the key hazard information.

Hazard ClassificationCategorySignal WordHazard Statement
Skin Corrosion/Irritation1BDanger H314: Causes severe skin burns and eye damage
Serious Eye Damage1Danger H314: Causes severe skin burns and eye damage
Skin Sensitization1AWarning H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3Warning H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Chronic)2Warning H411: Toxic to aquatic life with long lasting effects

Sources:[1][2][3][4][5]

GHS_Hazards cluster_main This compound (CAS: 6334-18-5) cluster_hazards Primary Health & Environmental Hazards main Core Hazards Skin Severe Skin Burns & Sensitization main:f0->Skin H314 H317 Eye Serious Eye Damage main:f0->Eye H314 Respiratory Respiratory Irritation main:f0->Respiratory H335 Environment Chronic Aquatic Toxicity main:f0->Environment H411

Caption: Key hazards associated with this compound.

Chapter 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The widely accepted hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied. For a necessary laboratory reagent, engineering controls and PPE are the most critical lines of defense.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All handling of this compound solid, and any solutions thereof, must be performed inside a certified chemical fume hood.[2][4] This is non-negotiable. The hood contains dust and vapors, preventing inhalation, which can cause respiratory irritation.[2]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[6]

  • Eyewash Stations and Safety Showers: These must be located in immediate proximity to the workstation.[4] Their location and functionality must be checked weekly.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1] Contaminated gloves should be removed using the proper technique (without touching the outer surface with bare hands) and disposed of as chemical waste.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] Due to the severe corrosive hazard, it is highly recommended to also use a full-face shield when handling larger quantities or when there is a significant risk of splashing.[2]

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[1] Full-length pants and closed-toe shoes are mandatory in any laboratory setting.

  • Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[1] However, reliance on respirators indicates a failure of engineering controls, which should be addressed.

Chapter 3: Safe Handling and Storage Protocols

Meticulous adherence to handling and storage procedures is essential for preventing accidents.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly.

  • Weighing: Weigh the solid material inside the fume hood. Use a disposable weighing boat to prevent contamination of balances. Handle the container carefully to minimize the generation of airborne dust.

  • Transfer: If transferring the solid, use a spatula. If making a solution, add the solid slowly to the solvent while stirring.

  • Post-Handling: After use, securely close the container.[1]

  • Decontamination: Wipe down the work surface in the fume hood.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[1][3] Contaminated work clothing should not be allowed out of the workplace.[3][5]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, well-ventilated area designated as a corrosives storage area.[2][4] The container must be kept tightly closed to prevent exposure to moisture and air.[1][4] Some sources recommend storage under an inert atmosphere like nitrogen and protection from direct sunlight.[2][4]

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents and strong bases.[4][7]

    • Causality: Strong bases can catalyze self-condensation or other decomposition reactions. Strong oxidizing agents can react exothermically with the aldehyde group. Contact with these materials must be strictly avoided.

Chapter 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures.

First Aid Measures

Immediate action is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][4] Seek immediate medical attention.[2]

  • Ingestion: DO NOT induce vomiting.[2][4] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.[2][6]

Accidental Release Measures (Spills)

A spill must be managed quickly and safely. The following workflow provides a systematic approach.

Spill_Response start Spill Detected assess Assess Situation (Size, Location, Hazards) start->assess evacuate Evacuate Area Alert Others assess->evacuate Large or Uncontrolled ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Respirator if needed) assess->ppe Small & Controllable evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Collect Material (Sweep solid, use non-sparking tools) contain->cleanup waste Place in Labeled Hazardous Waste Container cleanup->waste decon Decontaminate Area & Equipment waste->decon end Area Secure Report Incident decon->end

Caption: Workflow for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate: Immediately alert others and evacuate non-essential personnel from the area.[5]

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • PPE: Wear appropriate PPE, including respiratory protection if dust is present.[1]

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[2][8] Avoid generating dust.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of contaminated materials and waste according to institutional, local, and national regulations.[3]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[1][2][5] Do not use a heavy water stream, as it may spread the material.[1]

  • Hazards from Combustion: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][4]

  • Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[2][6]

Appendix A: Physicochemical Properties

PropertyValueSource
CAS Number 6334-18-5[1][2]
Molecular Formula C₇H₄Cl₂O[9]
Molecular Weight 175.01 g/mol [9]
Appearance White to pale yellow crystalline powder[7]
Melting Point 64-67 °C[10]
Boiling Point ~242.9 °C at 760 mmHg
Flash Point ~99.2 °C to 135 °C (closed cup)[2]
Density ~1.4 g/cm³
Solubility Practically insoluble in water; soluble in various organic solvents.[5]
logP (Octanol/Water Partition Coefficient) 2.6 - 2.806[4][11]

References

  • The Chemical Profile: Understanding this compound Properties. (n.d.). Tzschirner. Retrieved January 5, 2026, from [Link]

  • 2,3- DICHLOROBENZALDEHYDE MSDS. (2019, January 30). Loba Chemie. Retrieved January 5, 2026, from [Link]

  • This compound 6334-18-5 wiki. (n.d.). Molbase. Retrieved January 5, 2026, from [Link]

  • SAFETY DATA SHEET: this compound. (2025, October 30). Thermo Fisher Scientific. Retrieved January 5, 2026, from [Link]

  • Chemical Properties of this compound (CAS 6334-18-5). (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

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Methodological & Application

Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichlorotoluene: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-Dichlorobenzaldehyde, a crucial intermediate in the pharmaceutical and fine chemical industries.[1][2][3] The primary focus is on the conversion of 2,3-dichlorotoluene through scientifically robust and validated protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols.

Introduction: The Significance of this compound

This compound (C₇H₄Cl₂O) is a substituted aromatic aldehyde of significant industrial importance.[4] It serves as a key building block in the synthesis of various high-value compounds, most notably in the pharmaceutical sector as a precursor for the antihypertensive drug Felodipine.[1][2] Its versatile reactivity also lends itself to the production of certain dyes and agrochemicals.[3][4] The demand for high-purity this compound necessitates efficient and scalable synthetic routes from readily available starting materials like 2,3-dichlorotoluene.

Synthetic Strategies: An Overview

The conversion of 2,3-dichlorotoluene to this compound primarily involves the selective oxidation of the methyl group. Several synthetic pathways have been established, each with its own set of advantages and challenges. The most prevalent methods involve a two-step process: side-chain halogenation followed by hydrolysis. Direct oxidation methods are also employed, offering a more streamlined approach.

Key Synthetic Pathways:

  • Side-Chain Halogenation followed by Hydrolysis: This is a widely used industrial method. The methyl group of 2,3-dichlorotoluene is first halogenated (chlorinated or brominated) to form a benzal halide intermediate. This intermediate is then hydrolyzed to yield the desired aldehyde.

  • Direct Oxidation: This approach involves the direct conversion of the methyl group to an aldehyde using specific oxidizing agents. This can be a more atom-economical route but may present challenges in controlling selectivity and preventing over-oxidation to the carboxylic acid.

Detailed Protocols and Methodologies

This section outlines detailed, step-by-step protocols for the synthesis of this compound from 2,3-dichlorotoluene.

Method 1: Side-Chain Bromination and Subsequent Hydrolysis

This method is a robust and high-yielding approach. It involves the free-radical bromination of the benzylic position of 2,3-dichlorotoluene, followed by the hydrolysis of the resulting 2,3-dichlorobenzal bromide.

3.1.1. Step 1: Free-Radical Bromination of 2,3-Dichlorotoluene

The selective bromination of the methyl group is achieved through a free-radical chain reaction, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light.[5] Bromine is more selective than chlorine in halogenating the benzylic position, leading to higher yields of the desired dibrominated product.[6][7]

Protocol 1: Synthesis of 2,3-Dichlorobenzal Bromide

Materials:

Reagent/SolventQuantityMolar Equivalent
2,3-Dichlorotoluene97.8 g1.0
1,2-Dichloroethane360 g-
Azobisisobutyronitrile (AIBN)3.9 g0.05
Bromine110 g1.1
27.5% Hydrogen Peroxide108 g-

Procedure:

  • To a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2,3-dichlorotoluene, 1,2-dichloroethane, and azobisisobutyronitrile.[3]

  • Commence stirring and heat the mixture to 70-75°C.[3][8]

  • Once the temperature is stable, begin the simultaneous dropwise addition of bromine and 27.5% hydrogen peroxide.[3][9] The hydrogen peroxide is used to regenerate bromine from the HBr byproduct, improving the atom economy of bromine.[9]

  • Maintain the reaction temperature at approximately 80°C throughout the addition.[3]

  • After the addition is complete, continue to stir the reaction mixture at 80°C until gas chromatography (GC) analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and allow the layers to separate.

  • Remove the aqueous layer, and concentrate the organic phase under reduced pressure to obtain crude 2,3-dichlorobenzal bromide.[3]

3.1.2. Step 2: Hydrolysis of 2,3-Dichlorobenzal Bromide

The hydrolysis of the gem-dihalide intermediate to the aldehyde can be achieved under various conditions, including acidic or basic hydrolysis.[10][11][12] The use of an aqueous solution of hydrogen bromide in the presence of a co-solvent like N,N-dimethylacetamide is an effective method.[3]

Protocol 2: Hydrolysis to this compound

Materials:

Reagent/SolventQuantity
Crude 2,3-Dichlorobenzal BromideFrom Protocol 1
9% Hydrogen Bromide (aq)360 g
N,N-Dimethylacetamide540 g

Procedure:

  • Transfer the crude 2,3-dichlorobenzal bromide to a 2000 mL reaction vessel.

  • Add the 9% aqueous hydrogen bromide solution and N,N-dimethylacetamide.[3]

  • Heat the mixture to 130-140°C and maintain this temperature for 8 hours with vigorous stirring.[3]

  • After the hydrolysis is complete (monitored by GC), cool the reaction mixture.

  • The crude this compound can be isolated by steam stripping.[3]

  • Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product with high purity.[4][8]

Method 2: Direct Oxidation of 2,3-Dichlorotoluene

Direct oxidation offers a more concise route, though careful control of reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid. A common approach involves the use of a metal catalyst system with an oxidant like hydrogen peroxide in an acidic medium.[13]

Protocol 3: Catalytic Oxidation of 2,3-Dichlorotoluene

Materials:

Reagent/SolventQuantityMolar Ratio (to Substrate)
2,3-Dichlorotoluene200 mL1.0
Acetic Acid200 mL-
Cobalt Acetate6.06 g0.015
Sodium Molybdate6.06 g-
Sodium Bromide6.06 g0.015
25% Hydrogen Peroxide (aq)As required2.0

Procedure:

  • Prepare a catalyst solution by dissolving cobalt acetate and sodium molybdate in a mixture of 2,3-dichlorotoluene and acetic acid.[8]

  • Prepare an oxidant solution by dissolving sodium bromide in 25% aqueous hydrogen peroxide.[8]

  • This reaction is ideally performed in a continuous flow microchannel reactor for precise control of temperature and residence time.[8][13]

  • Pump the catalyst and oxidant solutions into a preheated microchannel reactor at controlled flow rates. A typical reaction temperature is 90°C with a residence time of 1200 seconds.[8]

  • After the reaction, the output stream is cooled to 0°C and quenched with a suitable solvent like methylene chloride.[8]

  • The product is then isolated and purified using standard techniques such as extraction and chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations in the synthesis of this compound.

Synthesis of this compound cluster_0 Method 1: Side-Chain Bromination and Hydrolysis cluster_1 Method 2: Direct Oxidation 2,3-Dichlorotoluene 2,3-Dichlorotoluene 2,3-Dichlorobenzal Bromide 2,3-Dichlorobenzal Bromide 2,3-Dichlorotoluene->2,3-Dichlorobenzal Bromide Br₂, AIBN, H₂O₂ This compound This compound 2,3-Dichlorobenzal Bromide->this compound HBr (aq), DMAC, Heat 2,3-Dichlorotoluene_ox 2,3-Dichlorotoluene 2,3-Dichlorobenzaldehyde_ox This compound 2,3-Dichlorotoluene_ox->2,3-Dichlorobenzaldehyde_ox H₂O₂, Co(OAc)₂, Na₂MoO₄, NaBr, Acetic Acid

Caption: Synthetic routes to this compound.

Safety and Handling

5.1. Reagent Safety

  • 2,3-Dichlorotoluene: This compound is a combustible liquid and causes skin and serious eye irritation.[14][15] It may also cause respiratory irritation.[14][15] Handle in a well-ventilated area, away from heat and open flames, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][16]

  • Bromine: Bromine is highly toxic, corrosive, and can cause severe skin burns and eye damage.[17] It is fatal if inhaled.[17] All manipulations should be performed in a fume hood with appropriate respiratory protection.[17]

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin burns and eye damage. Use with caution and wear appropriate PPE.

  • 1,2-Dichloroethane: This is a flammable and toxic solvent. Handle in a well-ventilated area and avoid inhalation or skin contact.

  • N,N-Dimethylacetamide (DMAC): DMAC is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

5.2. General Laboratory Practices

  • Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Conduct all reactions in a well-ventilated fume hood.

  • Have appropriate spill control materials readily available.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound from 2,3-dichlorotoluene is a well-established process with multiple viable routes. The choice of method often depends on the desired scale of production, available equipment, and safety considerations. The side-chain bromination followed by hydrolysis protocol offers a reliable and high-yielding approach suitable for laboratory and industrial settings. The direct oxidation method, particularly when implemented in a continuous flow system, presents a more modern and potentially more efficient alternative. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in these syntheses.

References

  • The Role of this compound in Modern Pharmaceutical Synthesis. (URL: )
  • This compound synthesis - ChemicalBook. (URL: )
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  • The Crucial Role of this compound in Modern Pharmaceuticals. (URL: )
  • Method for preparing this compound through continuous oxidization of 2,3-dichlorotoluene - Google P
  • Method for highly selectively synthesizing this compound - Eureka | Patsnap. (URL: [Link])

  • A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google P
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  • Process for the preparation of benzaldehyde - Google P
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  • Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Sciencemadness.org. (URL: [Link])

  • Why does chlorination of toluene stop at two chlorine atoms? - Chemistry Stack Exchange. (URL: [Link])

  • Benzaldehyde can be prepared by the hydrolysis of - Allen. (URL: [Link])

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  • Side Chain Chlorination on Toluene | Radical Chemistry | JEE Main 2019, 2024 - YouTube. (URL: [Link])

  • Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine - ResearchGate. (URL: [Link])

  • Safety data sheet. (URL: [Link])

  • Side Chain Chlorination of Toulene. Mechanism. - YouTube. (URL: [Link])

  • Process for preparing this compound - Google P
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  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (URL: [Link])

  • Process for the radical chlorination or bromination of methyl substituted aromatics - Google P
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  • 10.1 Free Radical Halogenation | Organic Chemistry - YouTube. (URL: [Link])

  • Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google P
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preparation of 2,3-Dichlorobenzaldehyde from 2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichloroaniline

Introduction: The Significance of this compound

This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds. Its unique substitution pattern makes it a crucial building block in the development of pharmaceuticals, agrochemicals, and specialty dyes. The presence of the aldehyde functional group allows for a multitude of subsequent chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, while the chlorine atoms modulate the electronic properties and steric profile of the molecule. This application note provides a comprehensive, field-proven guide for the synthesis of this compound, commencing from the readily available starting material, 2,3-dichloroaniline. The primary focus will be on the robust and scalable Sandmeyer-type formylation pathway, which proceeds via a diazonium salt intermediate.

Synthetic Strategy: From Aniline to Aldehyde

The transformation of an aromatic amine to an aromatic aldehyde is a cornerstone of synthetic organic chemistry. The most reliable and widely practiced route involves a two-stage process. First, the primary amino group of 2,3-dichloroaniline is converted into a diazonium salt through diazotization. This intermediate is then subjected to a formylation reaction to replace the diazonium group with a formyl (-CHO) group.

While classic methods like the Gattermann reaction exist for this purpose, they often employ highly toxic reagents such as hydrogen cyanide.[1][2] A more practical and common approach, detailed in patent literature, utilizes a Sandmeyer-type reaction with formaldoxime as the formylating agent in the presence of a copper catalyst.[3] This method offers a safer and more controlled route to the desired aldehyde.

PART 1: Diazotization of 2,3-Dichloroaniline

The initial and most critical step is the quantitative conversion of the primary aromatic amine into the corresponding diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the product, 2,3-dichlorobenzenediazonium chloride.

Mechanistic Rationale

Diazotization occurs through the reaction of the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][5] The strong acid protonates nitrous acid, which then loses water to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group on 2,3-dichloroaniline attacks the nitrosonium ion, and following a series of proton transfers and water elimination, the diazonium ion is formed. The entire process must be maintained between 0-7°C, as diazonium salts are thermally labile and can violently decompose or undergo unwanted side reactions at higher temperatures.[3][6][7]

Visualizing the Diazotization Workflow

Diazotization Workflow Diagram 1: Diazotization Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_product Product Aniline 2,3-Dichloroaniline Mixing Dissolve Aniline in HCl Cool to 0-5°C Aniline->Mixing HCl Conc. Hydrochloric Acid HCl->Mixing NaNO2 Sodium Nitrite Solution Addition Slow, Dropwise Addition of NaNO2 Solution NaNO2->Addition Mixing->Addition Ice-Salt Bath Stirring Stir for 30 min at 0-5°C Addition->Stirring Maintain Temp. Diazonium 2,3-Dichlorobenzenediazonium Chloride Solution Stirring->Diazonium Ready for next step Formylation Mechanism Diagram 2: Simplified Sandmeyer-Type Formylation Diazonium Ar-N₂⁺ SET Single Electron Transfer Diazonium->SET Cu1 Cu(I) Cu1->SET ArylRadical Ar• + N₂ SET->ArylRadical Cu2 Cu(II) SET->Cu2 Intermediate Ar-CH=NOH ArylRadical->Intermediate Formaldoxime CH₂=NOH (Formyl Source) Formaldoxime->Intermediate Hydrolysis H₃O⁺ Work-up Intermediate->Hydrolysis Aldehyde Ar-CHO (this compound) Hydrolysis->Aldehyde

Caption: A simplified representation of the key steps in the formylation reaction.

Protocol 2: Synthesis and Purification of this compound

This protocol combines the preparation of formaldoxime with the main formylation reaction and subsequent purification.

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Paraformaldehyde30.037.0 gSource of formaldehyde
Hydroxylamine HCl69.4916.0 gTo form the oxime
Sodium Acetate (hydrated)136.0831.0 gBase for oxime formation
Copper(II) Sulfate Pentahydrate249.682.5 gCatalyst precursor
Sodium Sulfite126.041.5 gReducing agent for Cu(II)
Sodium Hydroxide40.00As neededFor pH adjustment/work-up
Toluene or Dichloromethane-~200 mLExtraction solvent

Procedure:

  • Formaldoxime Preparation: In a separate flask, prepare a solution of formaldoxime by mixing 7.0 g of paraformaldehyde, 16.0 g of hydroxylamine hydrochloride, and 31.0 g of hydrated sodium acetate in 100 mL of water. Stir until dissolved. This should be prepared fresh. [3]2. Catalyst Preparation: In the main reaction vessel (a 1 L flask), dissolve 2.5 g of copper(II) sulfate pentahydrate in 50 mL of water. Add 1.5 g of sodium sulfite to reduce the Cu(II) to the active Cu(I) catalyst. A color change should be observed.

  • Formylation Reaction: To the stirred copper(I) catalyst solution, begin the simultaneous, slow, dropwise addition of the cold diazonium salt solution (from Protocol 1) and the freshly prepared formaldoxime solution. Maintain the reaction temperature below 15°C using an ice bath. Control the addition rate to manage the effervescence (N₂ evolution). The total addition should take 2-4 hours. [3]4. Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product: The product is often isolated via steam distillation. Set up the apparatus and distill the mixture. The this compound will co-distill with the water. Collect the cloudy distillate until it runs clear. [3]6. Extraction and Work-up:

    • Extract the collected distillate three times with an organic solvent like toluene or dichloromethane (50 mL portions).

    • Combine the organic layers.

    • Wash the combined organic phase with a 5% sodium hydroxide solution to remove any phenolic impurities (e.g., 2,3-dichlorophenol). [3] * Wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Final Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield the final product.

Characterization and Data

ParameterExpected Result
Appearance White to pale yellow crystalline solid
Molar Mass 175.01 g/mol
Melting Point 65-67 °C
Purity (GC/HPLC) >99% after purification
Yield 65-80% (typical)

Safety and Handling

  • 2,3-Dichloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin and eye burns. Handle with extreme care.

  • Sodium Nitrite: Oxidizer and toxic. Avoid contact with skin and eyes.

  • Diazonium Salts: Potentially explosive when dry. Always keep in solution and at low temperatures. [4]* Organic Solvents: Flammable and volatile. Work in a fume hood away from ignition sources.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dichloroaniline hydrochloride.
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Google Patents. (n.d.). CN1223249A - Process for preparing this compound.
  • BYJU'S. (n.d.). Gattermann reaction examples. [Link]

  • Wikipedia. (n.d.). Gattermann reaction. [Link]

  • GeeksforGeeks. (2025). Sandmeyer Reaction. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. [Link]

  • Google Patents. (n.d.).
  • Googleapis.com. (2015). WO 2015/095284 A1.
  • Khan Academy. (n.d.). Sandmeyer reaction. [Link]

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mechanism of 2,3-Dichlorobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,3-Dichlorobenzaldehyde: Mechanisms, Protocols, and Field-Proven Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and dyes.[1] Its specific substitution pattern makes it a crucial building block for molecules where precise steric and electronic properties are required. This document provides a comprehensive guide to the synthesis of this compound, moving beyond simple procedural lists to explore the underlying reaction mechanisms and the rationale behind key protocol steps. We will focus on the most prevalent and industrially relevant synthetic routes originating from 2,3-dichlorotoluene, offering detailed, actionable protocols for both multi-step halogenation-hydrolysis and direct catalytic oxidation pathways.

Introduction: Strategic Importance and Synthetic Overview

The utility of this compound stems from its reactive aldehyde functional group and the influence of the two chlorine atoms on the aromatic ring. These chloro-substituents act as powerful electron-withdrawing groups and direct further chemical transformations, making the molecule an essential precursor for complex target structures. For instance, it is a key starting material in the synthesis of the anticonvulsant drug Lamotrigine and the calcium channel blocker Felodipine.[2]

While several synthetic strategies exist, including methods starting from 2,3-dichloroaniline via diazotization[3][4], the most common and scalable approaches in modern synthesis begin with 2,3-dichlorotoluene. This is due to the relative availability of the starting material and the efficiency of oxidizing the methyl group. Two dominant mechanistic pathways from this precursor are:

  • Free-Radical Bromination followed by Hydrolysis: A two-stage process where the methyl group is first converted to a dibromomethyl group, which is then hydrolyzed to the aldehyde.[4][5]

  • Direct Catalytic Oxidation: A more direct approach where the methyl group is oxidized using a potent oxidant, typically hydrogen peroxide, in the presence of a multi-component metal catalyst system.[6][7]

This guide will dissect both mechanisms, providing the theoretical grounding and practical protocols necessary for successful laboratory synthesis.

G cluster_start Starting Material cluster_routes Synthetic Pathways cluster_intermediates Key Intermediates cluster_end Final Product Toluene 2,3-Dichlorotoluene Bromination Free-Radical Bromination Toluene->Bromination AIBN, Br₂ Oxidation Direct Catalytic Oxidation Toluene->Oxidation H₂O₂, Catalysts (Co, Mo, Br) Dibromide 2,3-Dichlorobenzal Dibromide Bromination->Dibromide Aldehyde This compound Oxidation->Aldehyde Dibromide->Aldehyde Hydrolysis (e.g., HBr/H₂O)

Caption: Overview of primary synthetic routes from 2,3-Dichlorotoluene.

Mechanism & Protocol: Free-Radical Bromination & Hydrolysis

This robust, two-step method offers high selectivity and is well-documented in patent literature.[5] It relies on the initial transformation of the benzylic methyl group into a more reactive geminal dihalide, which is readily susceptible to hydrolysis.

Mechanistic Deep Dive

Step 1: Free-Radical Bromination The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN). Upon heating, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas. The cyanoisopropyl radical then abstracts a bromine atom from Br₂, generating a bromine radical (Br•). This highly reactive bromine radical is the key chain carrier.

The causality for using bromine over chlorine is its higher selectivity for the benzylic position. The bromine radical is less reactive than a chlorine radical, and the abstraction of a benzylic hydrogen, which leads to a resonance-stabilized benzyl radical, is significantly more favorable than abstraction from the aromatic ring. The reaction proceeds via a standard radical chain mechanism (initiation, propagation, termination). Hydrogen peroxide is often added concurrently to regenerate bromine from the HBr byproduct, improving atom economy and reducing the required amount of elemental bromine.[4][5]

Step 2: Hydrolysis The resulting 2,3-dichlorobenzal dibromide is then hydrolyzed. This is a nucleophilic substitution reaction where water attacks the electrophilic benzylic carbon. The presence of an acid catalyst (like HBr) or a base facilitates the departure of the bromide leaving groups. The reaction proceeds through a gem-halohydrin intermediate, which quickly eliminates HBr to form the final aldehyde.

G cluster_bromination Part 1: Radical Bromination cluster_hydrolysis Part 2: Hydrolysis AIBN AIBN → 2R• + N₂ Initiation R• + Br₂ → R-Br + Br• AIBN->Initiation Propagation1 Ar-CH₃ + Br• → Ar-CH₂• + HBr Initiation->Propagation1 Propagation2 Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• Propagation1->Propagation2 HBr_Recycle 2HBr + H₂O₂ → Br₂ + 2H₂O Propagation1->HBr_Recycle byproduct Propagation3 Repeats for Ar-CHBr₂ Propagation2->Propagation3 HBr_Recycle->Propagation2 regenerates Start_Hydrolysis Ar-CHBr₂ Hydrolysis_Step Nucleophilic Attack by H₂O Start_Hydrolysis->Hydrolysis_Step + H₂O, Heat Intermediate Gem-diol Intermediate (unstable) Hydrolysis_Step->Intermediate Product Ar-CHO Intermediate->Product - 2HBr

Caption: Mechanism for the Bromination-Hydrolysis pathway.

Laboratory Protocol: Bromination-Hydrolysis

This protocol is synthesized from established methods described in the literature.[5]

Materials & Reagents:

  • 2,3-Dichlorotoluene

  • 1,2-Dichloroethane (Solvent)

  • Azobisisobutyronitrile (AIBN)

  • Bromine (Br₂)

  • 27.5% Hydrogen Peroxide (H₂O₂)

  • 9% Hydrogen Bromide (HBr) aqueous solution

  • N,N-Dimethylacetamide (Auxiliary Solvent)

Protocol Steps:

  • Reaction Setup (Bromination): In a 1000 mL three-necked reactor equipped with a mechanical stirrer, reflux condenser, and two dropping funnels, charge 97.8 g of 2,3-dichlorotoluene, 360 g of 1,2-dichloroethane, and 3.9 g of AIBN.

  • Initiation: Begin stirring and heat the mixture to 70-80°C.

  • Reagent Addition: Once the temperature is stable, begin the simultaneous dropwise addition of 110 g of bromine from one funnel and 108 g of 27.5% hydrogen peroxide from the second funnel. Maintain the reaction temperature at 80-85°C throughout the addition. Causality Note: The simultaneous addition of H₂O₂ recycles the HBr byproduct back to Br₂, minimizing waste and improving reaction efficiency.

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

  • Workup 1: Once complete, cool the reaction mixture. The mixture will separate into two phases. Remove and discard the lower aqueous phase. Concentrate the upper organic phase under reduced pressure to obtain crude 2,3-dichlorobenzal dibromide.

  • Reaction Setup (Hydrolysis): Transfer the crude dibromide product to a 2000 mL reactor. Add 360 g of 9% aqueous hydrogen bromide solution and 540 g of N,N-dimethylacetamide. Causality Note: N,N-dimethylacetamide acts as a polar aprotic solvent to aid in the dissolution of the organic intermediate in the aqueous hydrolysis medium.

  • Hydrolysis: Heat the mixture to 130-140°C and maintain for 8 hours.

  • Purification: After cooling, purify the crude product by steam stripping, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield refined this compound.

ParameterValuePurpose
Starting Material 2,3-DichlorotolueneProvides the carbon skeleton
Initiator AIBNGenerates initial radicals for chain reaction
Halogenating Agent Bromine (Br₂)Selectively halogenates the benzylic position
Oxidant Hydrogen Peroxide (H₂O₂)Regenerates Br₂ from HBr byproduct
Solvent 1,2-DichloroethaneInert reaction medium
Bromination Temp. 70-85°CEnsures AIBN decomposition and reaction rate
Hydrolysis Temp. 130-140°CProvides activation energy for hydrolysis
Typical Yield >70%Based on reported industrial processes[4]

Mechanism & Protocol: Direct Catalytic Oxidation

This method represents a more streamlined approach, avoiding the use of elemental bromine and often proceeding under milder conditions.[7] The key to success lies in the formulation of the catalyst system, which must be active enough to oxidize the methyl group but selective enough to prevent over-oxidation to the corresponding carboxylic acid.

Mechanistic Deep Dive

The reaction is typically performed in a carboxylic acid solvent, like acetic acid, which serves as both the solvent and a participant in the catalytic cycle. A multi-component catalyst system, commonly involving cobalt, molybdenum, and a bromide source (e.g., sodium bromide), is employed.[6][7]

The proposed mechanism involves a complex interplay between the metal catalysts. The cobalt salt likely initiates the process by facilitating the formation of a benzyl radical from 2,3-dichlorotoluene. This radical is then trapped by the oxidant, hydrogen peroxide, which is activated by the molybdenum co-catalyst. The bromide ion plays a crucial role in the electron transfer processes within the catalytic cycle. The reaction proceeds through intermediates, ultimately releasing the aldehyde and regenerating the active catalytic species. The use of a continuous flow microchannel reactor can significantly improve control over reaction time and temperature, enhancing selectivity and yield.[6][7]

G Start Ar-CH₃ Radical_Gen Ar-CH₂• + Co(II) + H⁺ Start->Radical_Gen + Co(III) Co_II Co(II) Co_III Co(III) Co_II->Co_III + H₂O₂ Oxidation_Step Oxidation of Radical Radical_Gen->Oxidation_Step H2O2 H₂O₂ Activated_Oxidant Activated Oxidant [Mo-Peroxo Species] H2O2->Activated_Oxidant + Mo_cat Mo_cat Mo Catalyst Activated_Oxidant->Oxidation_Step Intermediate Ar-CH₂-OOH (example) Oxidation_Step->Intermediate Product Ar-CHO Intermediate->Product Rearrangement Product->Co_II Catalyst Regeneration

Caption: A simplified proposed catalytic cycle for direct oxidation.

Laboratory Protocol: Direct Catalytic Oxidation

This protocol is adapted from a continuous flow process that can be modified for batch synthesis.[6][7]

Materials & Reagents:

  • 2,3-Dichlorotoluene

  • Acetic Acid (Solvent)

  • Cobalt Acetate

  • Sodium Molybdate

  • Sodium Bromide

  • 25% Hydrogen Peroxide (H₂O₂)

  • Methylene Chloride (for quenching)

Protocol Steps:

  • Catalyst Solution Prep: Prepare a catalyst solution by dissolving 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in a mixed solvent of 200 mL of 2,3-dichlorotoluene and 200 mL of acetic acid.

  • Oxidant Solution Prep: Prepare the oxidant solution by dissolving 6.06 g of sodium bromide in a sufficient volume of 25% aqueous hydrogen peroxide to achieve a final molar ratio of H₂O₂ to 2,3-dichlorotoluene of approximately 2:1.

  • Reaction Setup: In a reactor equipped with a stirrer, condenser, and addition funnels, add the catalyst solution. Heat the solution to 90°C. Causality Note: Preheating the catalyst solution ensures the reaction initiates promptly upon addition of the oxidant.

  • Reaction Execution: Slowly pump or add the hydrogen peroxide-acetic acid solution into the reactor over a period of 2-4 hours while maintaining the temperature at 90°C.

  • Monitoring and Workup: After the addition is complete, continue stirring for an additional 1-2 hours. Monitor the conversion of 2,3-dichlorotoluene by GC. Once the reaction is complete, cool the outlet material to 0°C and quench the reaction with methylene chloride.

  • Purification: The product can be isolated by extraction with an organic solvent, followed by washing with a sodium bicarbonate solution to remove the acetic acid. The organic layer is then dried and concentrated. Final purification is achieved by vacuum distillation or recrystallization.

ParameterValuePurpose
Starting Material 2,3-DichlorotolueneProvides the carbon skeleton
Catalyst System Co(OAc)₂, Na₂MoO₄, NaBrFacilitates the multi-step redox cycle
Oxidant Hydrogen Peroxide (H₂O₂)The primary oxidizing agent
Solvent Acetic AcidReaction medium and participant in cycle
Reaction Temp. 90-120°CBalances reaction rate and selectivity[7]
H₂O₂ : Substrate Ratio ~2:1Ensures sufficient oxidant for conversion
Typical Yield 29-72%Varies with conditions and setup[6]

Troubleshooting and Optimization Insights

  • Problem: Over-oxidation to 2,3-Dichlorobenzoic Acid.

    • Cause: Reaction temperature is too high, reaction time is too long, or an excess of oxidant is present.

    • Solution: Carefully control the reaction temperature. Monitor the reaction closely by GC and quench it as soon as the starting material is consumed. Use the stoichiometric amount of oxidant or a slight excess, avoiding large excesses.

  • Problem: Incomplete Conversion.

    • Cause: Insufficient reaction time, low temperature, or deactivated catalyst.

    • Solution: Ensure the catalyst is fully dissolved and active. Increase reaction time or modestly increase the temperature. In the bromination route, ensure the radical initiator (AIBN) is fresh and added at the correct temperature for decomposition.

  • Problem: Formation of Ring-Halogenated Byproducts.

    • Cause: This is more common in syntheses involving electrophilic chlorination.[8] In the radical bromination route, this is minimal due to the selectivity of Br• for the benzylic position.

    • Solution: Ensure the reaction conditions favor the desired mechanism. For the radical pathway, ensure the presence of a radical initiator and avoid Lewis acid catalysts that would promote electrophilic aromatic substitution.

References

  • Process for preparing this compound. (CN1223249A).
  • Method for highly selectively synthesizing this compound . (CN107032969A). Patsnap. [Link]

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  • Method for preparing this compound through continuous oxidization of 2,3-dichlorotoluene. (CN106699525A).
  • A kind of synthesis technique of 2,3 dichlorobenzaldehyde. (CN107032968A).
  • Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids . (2018). ResearchGate. [Link]

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Application Notes and Protocols for the Catalytic Synthesis of 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the catalytic synthesis of 2,3-Dichlorobenzaldehyde, a pivotal intermediate in the pharmaceutical and fine chemical industries.[1] We move beyond simple procedural lists to explore the causality behind various synthetic strategies, focusing on the catalysts that drive these transformations. Detailed, field-proven protocols for side-chain oxidation and halogenation-hydrolysis pathways are provided, supported by mechanistic insights and comparative data. This guide is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this critical compound with high selectivity and efficiency.

Strategic Importance of this compound

This compound is not merely a commodity chemical; it is a high-value building block essential for the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is as a key precursor to Felodipine, a dihydropyridine calcium channel blocker used to manage hypertension, and Lamotrigine, an anticonvulsant medication.[2] The precise arrangement of the chlorine and aldehyde substituents on the aromatic ring is critical, making its synthesis a challenge of regioselectivity. Traditional methods have often struggled with issues of low yield, harsh reaction conditions, and significant environmental impact, driving the development of more sophisticated, catalyst-centric approaches.[1][3]

Overview of Catalytic Synthetic Pathways

The synthesis of this compound is primarily achieved via two distinct catalytic routes starting from 2,3-Dichlorotoluene. A third, classical route begins with 2,3-Dichloroaniline. Each pathway relies on a specific type of catalysis to achieve the desired transformation efficiently.

G cluster_0 Starting Materials cluster_1 Catalytic Routes cluster_2 Final Product 2,3-Dichlorotoluene 2,3-Dichlorotoluene Ox Route 1: Direct Side-Chain Oxidation 2,3-Dichlorotoluene->Ox Co/Mn/Br Catalysts H₂O₂ / O₂ Hal Route 2: Halogenation-Hydrolysis 2,3-Dichlorotoluene->Hal Radical Initiator (AIBN) or Photochlorination 2,3-Dichloroaniline 2,3-Dichloroaniline Diazo Route 3: Diazotization 2,3-Dichloroaniline->Diazo NaNO₂ / HCl Cu(I) Catalyst Product This compound Ox->Product Hal->Product Diazo->Product

Caption: Primary synthetic routes to this compound.

Route 1: Catalytic Side-Chain Oxidation of 2,3-Dichlorotoluene

This is arguably the most elegant and atom-economical approach, involving the direct oxidation of the methyl group of 2,3-dichlorotoluene. The core challenge is to halt the oxidation at the aldehyde stage, preventing over-oxidation to the corresponding carboxylic acid. This selectivity is governed almost entirely by the choice of catalyst and reaction conditions.

Mechanistic Principle: The Role of Transition Metal Catalysts

The selective oxidation of toluene derivatives is often mediated by transition metal catalysts, particularly those based on cobalt (Co) and manganese (Mn).[4] These reactions typically follow a radical mechanism, where the metal catalyst facilitates the abstraction of a hydrogen atom from the benzylic position—the carbon directly attached to the aromatic ring.[5][6]

The process is initiated by the oxidation of the catalyst to a higher valence state (e.g., Co(II) to Co(III)). This activated metal species is then capable of abstracting a benzylic hydrogen from the dichlorotoluene, generating a benzyl radical. This radical rapidly reacts with oxygen (from an oxidant like H₂O₂ or air) to form a peroxy radical, which then propagates a chain reaction leading to the formation of 2,3-dichlorobenzyl alcohol and subsequently, this compound.[7] A bromide source (e.g., NaBr, HBr) often acts as a co-catalyst, participating in the radical cycle to enhance reaction rates and selectivity.[8]

G Co2 Co(II) Co3 Co(III) Co2->Co3 Oxidation Co3->Co2 Reduction Toluene R-CH₃ (2,3-Dichlorotoluene) Radical R-CH₂• (Benzyl Radical) Toluene->Radical H-Abstraction Peroxy R-CH₂OO• Radical->Peroxy + O₂ Aldehyde R-CHO (Product) Peroxy->Aldehyde Chain Propagation (via alcohol intermediate) Oxidant Oxidant (e.g., H₂O₂) Oxidant->Co2 G Start 2,3-Dichlorotoluene Step1 Step 1: Bromination Solvent: 1,2-Dichloroethane Catalyst: AIBN Reagents: Br₂, H₂O₂ (27.5%) Temp: 80-85°C Start->Step1 Intermediate 2,3-Dichlorobenzal Bromide Step1->Intermediate Step2 Step 2: Hydrolysis Solvent: N,N-Dimethylacetamide Reagent: Aq. HBr (8-9%) Temp: 130-140°C Time: 8h Intermediate->Step2 Purification Purification 1. Steam Stripping 2. Recrystallization Step2->Purification Product This compound Purification->Product

Caption: Experimental workflow for the two-step halogenation-hydrolysis route.

Protocol 2: Two-Step Synthesis via AIBN-Catalyzed Bromination

This protocol provides a batch process example with high reported yields and purity. [3] Materials & Equipment:

  • Reactants: 2,3-Dichlorotoluene, 1,2-Dichloroethane (solvent), Bromine, Hydrogen Peroxide (27.5%), Aqueous Hydrobromic Acid (8-9%), N,N-Dimethylacetamide (auxiliary solvent).

  • Catalyst: Azobisisobutyronitrile (AIBN).

  • Equipment: Jacketed glass reactor with overhead stirrer, condenser, two dropping funnels, heating/cooling circulator.

Procedure:

Part A: Bromination

  • Charge the reactor with 2,3-dichlorotoluene, 1,2-dichloroethane, and AIBN (approx. 4-5 mol% relative to the toluene).

  • Begin stirring and heat the mixture to 75-80°C.

  • Once the temperature is stable, begin the simultaneous dropwise addition of bromine and 27.5% hydrogen peroxide from separate funnels. Maintain the reaction temperature at 80-85°C. [3]4. After the addition is complete, continue heating for a short period until GC analysis confirms the consumption of the starting material.

  • Cool the reaction mixture, allow the layers to separate, and remove the lower aqueous phase.

  • Concentrate the organic phase under reduced pressure to obtain crude 2,3-dichlorobenzal bromide.

Part B: Hydrolysis

  • Transfer the crude 2,3-dichlorobenzal bromide to a clean reactor.

  • Add the aqueous hydrobromic acid solution and N,N-dimethylacetamide. [3]3. Heat the mixture to 130-140°C and maintain for approximately 8 hours. [3]4. Monitor the reaction progress by GC until the intermediate is consumed.

  • Upon completion, cool the mixture and recover the crude product via steam stripping.

  • The crude solid is then purified by recrystallization (e.g., from ethanol) to yield this compound with high purity (>99.5%). [3]

Comparative Data of Catalytic Methods

The choice of synthetic route often depends on available equipment, raw material costs, and desired scale. The following table summarizes key parameters for the protocols discussed.

Parameter Route 1: Continuous Oxidation Route 2: Halogenation-Hydrolysis Route 3: Diazonium Salt
Starting Material 2,3-Dichlorotoluene2,3-Dichlorotoluene2,3-Dichloroaniline
Catalyst System Co(OAc)₂ / Na₂MoO₄ / NaBr [9][10]AIBN (Step 1) [1][3]CuSO₄ / Na₂SO₃ [2]
Key Reagents H₂O₂, Acetic AcidBr₂, H₂O₂, HBr (aq)NaNO₂, Formaldoxime, HCl
Temperature 90 - 120 °C [9]80-85°C (Step 1); 130-140°C (Step 2) [3]5 - 10 °C (Diazotization) [2]
Reported Yield 29.0% (at 42.8% conversion) [10]>75% (overall) [3]~51% [2]
Reported Purity N/A (GC analysis)>99.5% [3]N/A (crude refined)
Key Advantages Continuous process, high controlHigh yield and purity, robustUtilizes different feedstock
Key Disadvantages Requires specialized equipmentTwo distinct steps, use of bromineDiazonium salts can be unstable

Conclusion and Future Outlook

Catalysis is central to the modern, efficient synthesis of this compound. The direct side-chain oxidation using transition metal catalysts represents a highly attractive route for continuous manufacturing, offering excellent process control and potential for high throughput. For batch production, the two-step halogenation-hydrolysis pathway, optimized with radical initiators and atom-economy principles, remains a robust and high-yielding method. The choice between these state-of-the-art methods will be dictated by specific manufacturing contexts, including scale, capital investment, and safety considerations. Future research will likely focus on developing heterogeneous catalysts for easier separation and recycling, as well as biocatalytic routes to further enhance the environmental profile of this important synthesis.

References

  • Method for highly selectively synthesizing this compound. (2017).
  • This compound 6334-18-5 wiki. (n.d.). ChemicalBook.
  • Mechanism of arene side chain oxidation by permangan
  • Process for preparing this compound. (1996).
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  • This compound synthesis. (n.d.). ChemicalBook.
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  • Co3O4 Catalysts for Complete Toluene Oxidation: Review including Meta-Analysis of Catalyst Activity D
  • Synthesis and application of supported cobalt catalyst for selective oxidation of cyclohexane and toluene. (2008).
  • The Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2012).
  • Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2009).
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  • Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. (2022). MDPI.
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Application Notes and Protocols for the Biginelli Condensation with 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biginelli Condensation in Modern Drug Discovery

The Biginelli reaction, a one-pot three-component synthesis, has been a cornerstone of heterocyclic chemistry for over a century.[1][2] This elegant condensation of an aldehyde, a β-ketoester, and urea (or thiourea) provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a privileged scaffold in medicinal chemistry. DHPMs are prominently featured in a wide array of pharmacologically active compounds, exhibiting activities such as calcium channel modulation, and antiviral and antibacterial properties.[3] The inherent efficiency and atom economy of this multicomponent reaction make it a highly attractive strategy in the synthesis of compound libraries for drug discovery and development.

This application note provides a detailed guide for researchers on performing the Biginelli condensation using 2,3-dichlorobenzaldehyde. The presence of two electron-withdrawing chlorine atoms on the aromatic ring is anticipated to influence the reactivity of the aldehyde and impart unique electronic properties to the resulting DHPM, making it a valuable synthon for further chemical exploration. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and detail the necessary characterization techniques to ensure the synthesis of the target compound, ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Mechanistic Insights: The Iminium Pathway

The Biginelli condensation can proceed through several proposed mechanisms; however, the most widely accepted pathway involves the initial formation of an N-acyliminium ion intermediate.[4][5] This pathway is generally favored, particularly under acidic catalysis, which is the most common condition for this reaction.

Here, we outline the key steps of the iminium-based mechanism:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of this compound with urea. This step forms a highly electrophilic N-acyliminium ion. The electron-withdrawing nature of the dichlorophenyl group is expected to enhance the electrophilicity of the aldehyde carbonyl carbon, potentially facilitating this initial step.

  • Nucleophilic Attack: The enol form of the β-ketoester (ethyl acetoacetate) acts as the nucleophile, attacking the iminium ion. This is typically the rate-determining step of the reaction.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization through the attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone ring system.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea Urea->Iminium Ketoester Ethyl Acetoacetate Open_Chain Open-Chain Adduct Ketoester->Open_Chain Iminium->Open_Chain + Ketoester (enol) DHPM Dihydropyrimidinone Open_Chain->DHPM Cyclization & Dehydration

Caption: Proposed iminium pathway for the Biginelli reaction.

Experimental Protocol: Synthesis of Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a representative procedure for the synthesis, purification, and characterization of the target DHPM.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Ethyl AcetoacetateReagent GradeCommercially Available
UreaACS ReagentCommercially Available
Ethanol (Absolute)AnhydrousCommercially Available
Hydrochloric Acid37%, ACS ReagentCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Anhydrous Sodium SulfateACS ReagentCommercially Available
TLC PlatesSilica Gel 60 F254Commercially Available
Reaction Setup and Procedure

Experimental_Workflow A 1. Mixing Reactants (Aldehyde, Urea, Ketoester, Ethanol) B 2. Acid Catalysis (Add conc. HCl) A->B C 3. Reflux (Heat to 80°C for 4-6 hours) B->C D 4. Monitoring (TLC analysis) C->D D->C Continue if incomplete E 5. Work-up (Cool, pour into ice-water, filter) D->E Reaction complete F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (NMR, IR, MS, MP) F->G

Caption: Experimental workflow for the synthesis of the target DHPM.

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10.0 mmol, 1.75 g), ethyl acetoacetate (12.0 mmol, 1.52 mL), and urea (15.0 mmol, 0.90 g) in absolute ethanol (50 mL).

  • Catalyst Addition: To the stirred suspension, add concentrated hydrochloric acid (0.5 mL) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the aldehyde spot is a good indicator of reaction completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 30 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure product as a white or off-white crystalline solid. Dry the purified product under vacuum.

Expected Yield and Physical Properties
  • Yield: 75-85% (based on the limiting reagent, this compound).

  • Appearance: White crystalline solid.

  • Melting Point: Expected to be in the range of 200-220°C.

Self-Validating System: Characterization of the Product

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data
TechniqueExpected Data for Ethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 9.2-9.4 (s, 1H, NH), 7.7-7.9 (s, 1H, NH), 7.3-7.6 (m, 3H, Ar-H), 5.2-5.4 (d, 1H, CH), 3.9-4.1 (q, 2H, OCH₂), 2.2-2.3 (s, 3H, CH₃), 1.0-1.2 (t, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 165.5 (C=O, ester), 152.0 (C=O, urea), 148.0 (C6), 143.0 (Ar-C), 132.0 (Ar-C), 131.0 (Ar-C), 129.0 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C), 100.0 (C5), 59.5 (OCH₂), 54.0 (C4), 18.0 (CH₃), 14.0 (OCH₂CH₃)
FT-IR (ATR, cm⁻¹)3250-3200 (N-H stretch), 3120-3100 (N-H stretch), 1725-1700 (C=O stretch, ester), 1680-1650 (C=O stretch, urea), 1600-1580 (C=C stretch), 1220-1200 (C-O stretch)
Mass Spec. (HRMS, ESI+)Calculated for C₁₄H₁₅Cl₂N₂O₃ [M+H]⁺: 329.0403; Found: [to be determined experimentally]

Applications and Future Directions

The synthesized 4-(2,3-dichlorophenyl)-substituted dihydropyrimidinone is a valuable building block for the development of novel therapeutic agents. The presence of the dichloro-substituents offers several advantages:

  • Modulation of Lipophilicity: The chlorine atoms increase the lipophilicity of the molecule, which can be crucial for its pharmacokinetic profile, including membrane permeability and metabolic stability.

  • Sites for Further Functionalization: The aromatic ring can be further modified through reactions such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of a diverse library of analogues.

  • Potential for Enhanced Biological Activity: Halogen atoms are known to participate in halogen bonding, which can be a significant interaction in ligand-receptor binding.

This compound and its derivatives can be screened for a variety of biological activities, including but not limited to, anticancer, antihypertensive, and antimicrobial properties.[6]

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Biginelli reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). PMC. Retrieved from [Link]

  • The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions. Retrieved from [Link]

  • different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminum-planted mesoporous silica catalyst. (2010). The Royal Society of Chemistry. Retrieved from [Link]

  • m-CHLOROPHENYLMETHYLCARBINOL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for preparing this compound through continuous oxidization of 2,3-dichlorotoluene. (2017). Google Patents.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017). PMC. Retrieved from [Link]

  • Process for preparing this compound. (1998). Google Patents.
  • 3,4-Dichlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. (2008). University of Illinois Urbana-Champaign. Retrieved from [Link]

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The Chemistry and Application of Schiff Bases Derived from 2,3-Dichlorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2,3-dichlorobenzaldehyde. Designed for researchers, medicinal chemists, and material scientists, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and explores the promising utility of this class of compounds.

Introduction: The Significance of Schiff Bases

Schiff bases, or azomethines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N). First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with an aldehyde or ketone[1]. The imine linkage is not merely a structural motif but a locus of chemical reactivity and a key determinant of the molecule's biological and physical properties.

The versatility of Schiff bases stems from several key features:

  • Synthetic Accessibility : Their formation is often straightforward, proceeding with high yields under relatively mild conditions[2].

  • Structural Diversity : A vast array of Schiff bases can be synthesized by varying the aldehyde and amine precursors, allowing for fine-tuning of their steric and electronic properties.

  • Coordinating Ability : The nitrogen atom of the imine group is nucleophilic and can coordinate with metal ions to form stable metal complexes, which often exhibit enhanced biological or catalytic activity[3][4].

  • Biological Relevance : The C=N bond is crucial in many biological processes, and synthetic Schiff bases have been shown to possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[5][6][7].

This guide focuses on Schiff bases derived from this compound, a precursor whose two chlorine substituents are expected to significantly influence the resulting imine's chemical and biological profile through their electron-withdrawing and steric effects.

The Formation of Schiff Bases from this compound: Mechanism and Rationale

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The generally accepted mechanism proceeds in two main stages:

  • Nucleophilic Addition : The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate, a carbinolamine. This step is typically the rate-determining step in neutral or basic conditions.

  • Dehydration : The carbinolamine is then protonated on the oxygen atom, followed by the elimination of a water molecule to form the stable imine product. This dehydration step is often acid-catalyzed.

The presence of two electron-withdrawing chlorine atoms on the benzaldehyde ring increases the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the amine.

SchiffBaseFormation Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH2 (Nucleophilic Addition) Amine Primary Amine (R-NH2) Amine->Carbinolamine Imine Schiff Base (Imine) Carbinolamine->Imine - H2O (Dehydration) Water H2O

Figure 1: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific primary amine used and the desired scale of the reaction.

General Considerations
  • Solvents : Ethanol and methanol are the most common solvents due to their ability to dissolve the reactants and the ease of removal of the final product. For less reactive amines, higher boiling point solvents or solvent-free conditions may be employed.

  • Catalysts : While the reaction can proceed without a catalyst, a few drops of a weak acid like glacial acetic acid can significantly increase the reaction rate by catalyzing the dehydration step[2]. For some substrates, a base like sodium acetate may be used, particularly when the amine is used as a hydrochloride salt[3].

  • Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

  • Purification : Recrystallization from a suitable solvent (e.g., ethanol, methanol) is the most common method for purifying the solid Schiff base product.

Protocol 1: Synthesis of a Schiff Base from this compound and a Substituted Aniline

This protocol describes the synthesis of N-(2,3-dichlorobenzylidene)-4-methylaniline.

Materials:

  • This compound

  • 4-Methylaniline (p-toluidine)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • TLC plates and developing chamber

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.75 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add 4-methylaniline (1.07 g, 10 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), remove the flask from the heat and allow it to cool to room temperature.

  • A solid product should precipitate out of the solution upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Synthesis of a Schiff Base from this compound and an Aliphatic Amine

This protocol outlines the synthesis of N-(2,3-dichlorobenzylidene)propan-1-amine.

Materials:

  • This compound

  • Propan-1-amine

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.75 g, 10 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add propan-1-amine (0.59 g, 10 mmol) to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • The formation of a precipitate indicates the formation of the Schiff base.

  • Collect the solid product by filtration and wash with cold methanol.

  • The product can be purified by recrystallization from methanol or another suitable solvent.

  • Dry the product under vacuum.

ExperimentalWorkflow Start Start Dissolve Dissolve this compound in Solvent Start->Dissolve AddAmine Add Primary Amine (and Catalyst if needed) Dissolve->AddAmine React Heat to Reflux or Stir at Room Temperature AddAmine->React Monitor Monitor Reaction by TLC React->Monitor Monitor->React Incomplete Cool Cool Reaction Mixture Monitor->Cool Complete Filter Filter and Wash the Solid Product Cool->Filter Recrystallize Recrystallize from Suitable Solvent Filter->Recrystallize Dry Dry the Purified Schiff Base Recrystallize->Dry End End Dry->End

Figure 2: A generalized experimental workflow for Schiff base synthesis.

Characterization of Schiff Bases

The successful formation of the Schiff base can be confirmed using a variety of spectroscopic techniques.

TechniqueKey Observational DataRationale
FT-IR Spectroscopy Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a strong C=N stretching band (around 1600-1650 cm⁻¹).These spectral changes are direct evidence of the condensation reaction and the formation of the imine functional group.
¹H NMR Spectroscopy Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the region of 8-9 ppm. The signals corresponding to the aromatic and aliphatic protons of the aldehyde and amine moieties will also be present, often with slight shifts compared to the starting materials.The chemical shift of the azomethine proton is a hallmark of Schiff base formation.
¹³C NMR Spectroscopy Appearance of a signal for the imine carbon (-C=N-) in the range of 150-165 ppm. Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm).Confirms the formation of the carbon-nitrogen double bond at the molecular level.
Mass Spectrometry The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected Schiff base product.Provides definitive proof of the molecular formula of the synthesized compound.

Application Notes

Schiff bases derived from this compound are promising candidates for a variety of applications, primarily in the fields of medicinal chemistry and materials science.

Antimicrobial Agents

The presence of halogen atoms on the aromatic ring of Schiff bases is often associated with enhanced antimicrobial activity. It is hypothesized that the lipophilicity conferred by the chlorine atoms facilitates the transport of the compound across microbial cell membranes. The imine bond is also a key pharmacophore, potentially interfering with essential biological processes within the microbial cell. Schiff bases derived from dichlorobenzaldehydes have shown activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains[8].

Anticancer Agents

Numerous Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA. The specific substitution pattern on the aldehyde and amine components plays a crucial role in determining the anticancer potency.

Catalysis

Schiff bases are excellent ligands for the preparation of metal complexes. The resulting complexes have been widely used as catalysts in a variety of organic transformations, including oxidation, reduction, and polymerization reactions[9][10][11]. The 2,3-dichloro-substituted phenyl ring can influence the electronic properties of the metal center in such complexes, thereby modulating their catalytic activity and selectivity.

Corrosion Inhibitors

The nitrogen and potentially other heteroatoms in the Schiff base structure can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The planar nature of the aromatic rings also contributes to effective surface coverage.

Conclusion

The formation of Schiff bases from this compound provides a versatile platform for the synthesis of a wide range of compounds with significant potential in drug discovery and materials science. The straightforward synthetic protocols, coupled with the diverse applicability of the resulting products, make this an attractive area for further research and development. The protocols and information provided in this guide serve as a solid foundation for researchers to explore the rich chemistry of these fascinating molecules.

References

  • Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119.
  • Antifungal activity of synthesized dichloro Schiff bases. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Crystal Structure and Hirshfeld Surface Analysis of (E)-1-(2,3-Dichlorobenzylidene)-2-Phenylhydrazine. (2017). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024).
  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2020).
  • Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Applications of metal complexes of Schiff bases-A Review. (2024).
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega, 8(36), 33069–33082.
  • The important 1 H NMR and 13 C NMR data of Schiff bases. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. (2023). Journal of Chemistry Letters, 4(4), 119-128.
  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). (2011). International Journal of Inorganic Chemistry, 2011, 1–6.
  • BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES DERIVED FROM. (n.d.). Retrieved January 5, 2026, from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved January 5, 2026, from [Link]

  • Scheme 1. Preparation of Schiff bases with aliphatic amine. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD. Retrieved January 5, 2026, from [Link]

  • Synthesis, characterization and biological activity of Mn(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff base ligand. (2010). Asian Journal of Chemistry, 22(7), 5167-5172.
  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (2016). Journal of the Serbian Chemical Society, 81(10), 1145–1157.
  • schiff bases synthesis: Topics by Science.gov. (n.d.). Retrieved January 5, 2026, from [Link]

  • Different schiff base metal(II, III) complexes derived from benzil and its derivatives: ‎A short review. (2020). Journal of Chemical Reviews, 2(2), 109-121.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2020). JETIR, 7(6).
  • (PDF) Introduction to Schiff Base (2023) | Sophie De Oliveira | 2 Citations. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]

  • Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (2022). Scientific Reports, 12(1), 18880.
  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. (2015). RSC Advances, 5(22), 16726–16737.

Sources

Application Notes and Protocols for the Synthesis of Felodipine Utilizing 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Felodipine, a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1][2][3] A focal point of this guide is the strategic use of 2,3-Dichlorobenzaldehyde as a key starting material. We will delve into the mechanistic underpinnings of the Hantzsch pyridine synthesis, the cornerstone of Felodipine production, and provide detailed, field-tested protocols for its successful execution. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to not only replicate this synthesis but also to understand the critical parameters that govern its efficiency and yield.

Introduction to Felodipine and its Synthesis

Felodipine, chemically known as (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a long-acting calcium channel blocker.[1] Its therapeutic effect is achieved by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] The synthesis of Felodipine is a classic example of the Hantzsch dihydropyridine synthesis, a multi-component reaction that efficiently constructs the core 1,4-dihydropyridine ring structure.[4][5][6]

The selection of this compound as a starting material is a critical aspect of the synthesis. The ortho and meta chlorine substituents on the phenyl ring are crucial for the drug's activity and contribute to its specific pharmacological profile.[7] The Hantzsch synthesis, in this context, involves the condensation of this compound, two equivalents of a β-ketoester (methyl acetoacetate and ethyl acetoacetate), and an ammonia source.[4][5]

The Hantzsch Synthesis of Felodipine: A Mechanistic Overview

The synthesis of Felodipine from this compound can be conceptualized as a one-pot, three-component reaction, although it can also be performed in a stepwise manner. The overall reaction involves the condensation of an aldehyde (this compound), a β-ketoester (methyl acetoacetate), and an enamine (derived from ethyl acetoacetate and ammonia).

The generally accepted mechanism proceeds through two key intermediates:

  • Knoevenagel Condensation: this compound reacts with methyl acetoacetate to form methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate.[2][7][8][9] This reaction is typically catalyzed by a weak base like piperidine.

  • Michael Addition and Cyclization: In parallel, ethyl acetoacetate reacts with an ammonia source (e.g., ammonium acetate) to form ethyl 3-aminocrotonate. This enamine then undergoes a Michael addition to the activated double bond of the Knoevenagel adduct. Subsequent cyclization and dehydration yield the final 1,4-dihydropyridine ring of Felodipine.[2][8][9]

The following diagram illustrates the key steps in the synthesis of Felodipine:

Felodipine_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product This compound This compound Knoevenagel Adduct Knoevenagel Adduct This compound->Knoevenagel Adduct Knoevenagel Condensation Methyl Acetoacetate Methyl Acetoacetate Methyl Acetoacetate->Knoevenagel Adduct Ethyl Acetoacetate Ethyl Acetoacetate Enamine Enamine Ethyl Acetoacetate->Enamine Ammonia Source Ammonia Source Ammonia Source->Enamine Felodipine Felodipine Knoevenagel Adduct->Felodipine Michael Addition & Cyclization Enamine->Felodipine

Caption: Reaction pathway for Felodipine synthesis.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

One-Pot Synthesis of Felodipine

This protocol describes a direct, one-pot synthesis which is often favored for its operational simplicity.

Materials:

ReagentMolar Eq.MW ( g/mol )Amount (g)
This compound1.0175.0117.5
Methyl Acetoacetate1.0116.1211.6
Ethyl Acetoacetate1.0130.1413.0
Ammonium Acetate1.277.089.25
Isopropanol--150 mL
Piperidinecatalytic85.15~0.5 mL
Glacial Acetic Acidcatalytic60.05~0.5 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (17.5 g, 0.1 mol), methyl acetoacetate (11.6 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and ammonium acetate (9.25 g, 0.12 mol) in isopropanol (150 mL).

  • Add catalytic amounts of piperidine (~0.5 mL) and glacial acetic acid (~0.5 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (300 mL) with stirring. A yellow precipitate of crude Felodipine will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure Felodipine.

  • Dry the purified product under vacuum at 80-85°C.[9] The expected yield is typically in the range of 70-85%.

Two-Step Synthesis of Felodipine

This method involves the isolation of the Knoevenagel condensation product before the final cyclization, which can sometimes lead to a purer final product.

Step 1: Synthesis of Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Materials:

ReagentMolar Eq.MW ( g/mol )Amount (g)
This compound1.0175.0117.5
Methyl Acetoacetate1.1116.1212.8
Toluene--100 mL
Piperidinecatalytic85.15~0.5 mL
Glacial Acetic Acidcatalytic60.05~0.5 mL

Procedure:

  • In a flask equipped with a Dean-Stark apparatus, dissolve this compound (17.5 g, 0.1 mol) and methyl acetoacetate (12.8 g, 0.11 mol) in toluene (100 mL).

  • Add catalytic amounts of piperidine and glacial acetic acid.

  • Reflux the mixture for 3-5 hours, collecting the water that is formed.

  • Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Knoevenagel adduct. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of Felodipine

Materials:

ReagentMolar Eq.MW ( g/mol )Amount (g)
Knoevenagel Adduct1.0271.127.1
Ethyl 3-aminocrotonate1.1129.1614.2
Ethanol--150 mL

Procedure:

  • Dissolve the crude Knoevenagel adduct (27.1 g, 0.1 mol) and ethyl 3-aminocrotonate (14.2 g, 0.11 mol) in ethanol (150 mL) in a round-bottom flask.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol may be necessary to achieve high purity.

Process Optimization and Continuous Flow Synthesis

Recent advancements have focused on optimizing the synthesis of Felodipine, including the development of continuous flow processes.[1] Continuous flow synthesis offers several advantages over traditional batch methods, such as improved safety, better heat and mass transfer, and enhanced scalability.[1]

A study on the continuous flow synthesis of Felodipine identified the following optimal conditions:

  • Solvent: Isopropanol

  • Nitrogen Source: Ammonium acetate

  • Catalyst: A mixture of acetic acid and piperidine

  • Temperature: 60°C

Under these conditions, a high yield and purity of Felodipine were achieved in a significantly shorter reaction time compared to batch processes.[1]

The workflow for a continuous flow synthesis can be visualized as follows:

Continuous_Flow_Synthesis cluster_inputs Reagent Streams cluster_process Process cluster_output Output Stream A This compound Methyl Acetoacetate Catalyst in Isopropanol Mixing Tee Mixing Tee Stream A->Mixing Tee Stream B Ethyl Acetoacetate Ammonium Acetate in Isopropanol Stream B->Mixing Tee Microreactor Microreactor Mixing Tee->Microreactor Heated to 60°C Product Stream Felodipine Solution Microreactor->Product Stream Purification Purification Product Stream->Purification Pure Felodipine Pure Felodipine Purification->Pure Felodipine

Caption: Continuous flow synthesis of Felodipine.

Conclusion

The synthesis of Felodipine via the Hantzsch reaction, utilizing this compound, is a robust and well-established method. This guide has provided a detailed overview of the underlying chemistry, practical laboratory protocols, and insights into modern process optimization techniques. By understanding the key parameters and the rationale behind the experimental choices, researchers and drug development professionals can confidently and efficiently synthesize this important pharmaceutical agent. The provided protocols offer a solid foundation for laboratory-scale synthesis, while the discussion on continuous flow methods highlights the potential for scalable and efficient manufacturing.

References

  • Nguyen, T. N., et al. (n.d.). Optimization and continuous flow synthesis of felodipine. Arkat USA. Retrieved from [Link]

  • Patsnap. (n.d.). The preparation method of felodipine. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN102285911A - Method for preparing felodipine.
  • Gpatindia. (2020, October 19). FELODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of felodipine, a non-symmetrical dihydropyridine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Felodipine? Retrieved from [Link]

  • YouTube. (2021, October 12). Antianginal agents - Calcium channel blockers: Felodipine, Nicardipine & Nimodipine. Retrieved from [Link]

  • Arkivoc. (n.d.). Supplementary Material Optimization and continuous flow synthesis of felodipine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102285911B - Method for preparing felodipine.
  • PubMed. (n.d.). Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Amlodipine Using Aza Diels-Alder Reaction. Retrieved from [Link]

Sources

The Strategic Synthesis of Lamotrigine: Leveraging 2,3-Dichlorobenzaldehyde as a Core Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a detailed technical guide for researchers and drug development professionals on the synthesis of Lamotrigine, a key antiepileptic and mood-stabilizing agent. We focus on a commercially relevant synthetic pathway that utilizes 2,3-dichlorobenzaldehyde as the foundational starting material. This document elucidates the strategic rationale behind this choice, provides a mechanistic walkthrough of the synthetic transformations, and presents detailed, field-proven protocols for the key reaction steps, including the formation of the critical 2,3-dichlorobenzoyl cyanide intermediate and its subsequent conversion to Lamotrigine. Furthermore, we outline essential analytical methods for quality control and characterization of the final active pharmaceutical ingredient (API). The protocols and data presented herein are designed to ensure scientific integrity, reproducibility, and a comprehensive understanding of the process for successful scale-up and implementation.

Introduction to Lamotrigine: Therapeutic Significance and Mechanism

Lamotrigine, marketed under trade names like Lamictal, is a vital pharmaceutical agent used for the treatment of central nervous system (CNS) disorders, primarily epilepsy and bipolar disorder.[1][2] It is effective in managing partial seizures, primary generalized tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome.[3][4] As a mood stabilizer, it is particularly valued for its efficacy in delaying mood episodes in adults with bipolar I disorder.[2]

The therapeutic efficacy of Lamotrigine stems from its action as a phenyltriazine derivative, which is chemically distinct from many other anticonvulsants.[5] Its primary mechanism of action involves the blockade of voltage-sensitive sodium channels, which in turn stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters, predominantly glutamate and aspartate.[3][5][][7][8] This reduction in neuronal hyperexcitability is central to its anticonvulsant and mood-stabilizing effects.[7] Given its widespread clinical use, the development of robust, efficient, and scalable synthetic routes is of paramount importance to the pharmaceutical industry.

The Synthetic Pathway: A Strategic Overview

The molecular structure of Lamotrigine is 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine. A logical and convergent synthetic strategy involves the construction of the 1,2,4-triazine ring onto a pre-functionalized 2,3-dichlorophenyl precursor. This compound serves as an ideal and readily available starting point for introducing this essential dichlorophenyl moiety.

The overall synthetic workflow can be conceptualized as a multi-step process that transforms the aldehyde functionality into a group suitable for cyclization with an appropriate triazine precursor. The most common and industrially scalable approach involves the conversion of this compound into the key intermediate, 2,3-dichlorobenzoyl cyanide. This intermediate possesses the necessary electrophilic carbon that readily reacts with aminoguanidine to build the final heterocyclic ring system.

G A Start: this compound B Step 1: Oxidation A->B C Intermediate 1: 2,3-Dichlorobenzoic Acid B->C D Step 2: Chlorination C->D E Intermediate 2: 2,3-Dichlorobenzoyl Chloride D->E F Step 3: Cyanation E->F G Key Intermediate: 2,3-Dichlorobenzoyl Cyanide F->G H Step 4: Condensation & Cyclization (with Aminoguanidine) G->H I Crude Lamotrigine H->I J Step 5: Purification (Recrystallization) I->J K Final API: High-Purity Lamotrigine J->K

Caption: High-level experimental workflow for Lamotrigine synthesis.

From Aldehyde to Triazine: A Mechanistic Walkthrough

The conversion of this compound to Lamotrigine is a fascinating journey through fundamental organic reactions. The process hinges on transforming the aldehyde group into a cyanide, which then serves as the anchor for constructing the triazine ring.

G cluster_0 Step 1-3: Intermediate Synthesis cluster_1 Step 4: Ring Formation A This compound B 2,3-Dichlorobenzoic Acid A->B [O] (e.g., H₂O₂) C 2,3-Dichlorobenzoyl Chloride B->C SOCl₂ D 2,3-Dichlorobenzoyl Cyanide (Key Intermediate) C->D CuCN F Schiff Base Intermediate [2-(2,3-dichlorophenyl)-2- (guanidinylamino)acetonitrile] D->F Condensation (Acidic Medium) E Aminoguanidine E->F G Lamotrigine F->G Cyclization (Heat/Base)

Caption: Chemical reaction pathway from this compound to Lamotrigine.

Causality Behind Experimental Choices:

  • Oxidation (Step 1): The aldehyde must first be oxidized to a carboxylic acid. This is a standard transformation that elevates the oxidation state of the carbonyl carbon, preparing it for subsequent conversion to a more reactive acid derivative. Hydrogen peroxide is one possible oxidizing agent.[9]

  • Chlorination (Step 2): The carboxylic acid is converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride is significantly more electrophilic than the carboxylic acid, making it highly susceptible to nucleophilic attack in the next step.[10]

  • Cyanation (Step 3): This is a critical step where 2,3-dichlorobenzoyl chloride is reacted with a cyanide source, typically cuprous cyanide (CuCN), to form 2,3-dichlorobenzoyl cyanide.[11][12] This reaction, a form of cyano-de-halogenation, installs the nitrile group necessary for the subsequent condensation.[9] Phase-transfer catalysts can be employed to improve reaction kinetics and yield.[12]

  • Condensation (Step 4a): 2,3-Dichlorobenzoyl cyanide is reacted with an aminoguanidine salt (e.g., bicarbonate) in an acidic medium.[13][14] The acid protonates the aminoguanidine, and one of its terminal amino groups acts as a nucleophile, attacking the nitrile carbon of the benzoyl cyanide. This forms a Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[11]

  • Cyclization (Step 4b): The Schiff base intermediate is then induced to cyclize. This is typically achieved by heating in a suitable solvent, often with the addition of a base (like KOH) or sometimes under neutral or slightly acidic conditions, to form the stable 1,2,4-triazine ring.[4][13] The choice of pH during cyclization is critical, as highly basic conditions can lead to the formation of hydrolysis-related impurities.[4]

Detailed Application Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Cyanide compounds are highly toxic; handle with extreme care and have appropriate quench solutions (e.g., bleach) available.

Protocol 1: Synthesis of 2,3-Dichlorobenzoyl Chloride (Intermediate)

This protocol outlines the two-step conversion of the starting aldehyde to the reactive acid chloride.

  • Oxidation of this compound:

    • To a solution of this compound (1.0 eq) in a suitable solvent like tert-butyl alcohol, add sodium hydroxide (approx. 1.2 eq).

    • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution, approx. 1.5 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or HPLC analysis indicates complete consumption of the aldehyde.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2,3-dichlorobenzoic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Chlorination to 2,3-Dichlorobenzoyl Chloride:

    • Suspend the dried 2,3-dichlorobenzoic acid (1.0 eq) in a minimal amount of an inert solvent (e.g., toluene).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂, approx. 1.5 eq) dropwise. Gas evolution (SO₂ and HCl) will be observed.

    • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, monitoring the reaction by observing the cessation of gas evolution and TLC/HPLC.

    • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 2,3-dichlorobenzoyl chloride, which is often used directly in the next step.

Protocol 2: Synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Chloride

This protocol describes the critical cyanation, condensation, and cyclization steps. Many variations exist, including one-pot procedures.[15]

  • Cyanation to 2,3-Dichlorobenzoyl Cyanide:

    • Charge a reactor with an inert solvent such as toluene, followed by cuprous cyanide (CuCN, approx. 1.1 eq) and a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB).[12]

    • Add the crude 2,3-dichlorobenzoyl chloride (1.0 eq) to the suspension.

    • Heat the mixture to 80-100°C and stir vigorously for 4-8 hours. Monitor the reaction progress by HPLC.

    • Upon completion, cool the mixture, filter off the solid copper salts, and wash the filter cake with toluene.

    • The resulting filtrate containing 2,3-dichlorobenzoyl cyanide can be used directly or concentrated and purified.[11]

  • Condensation and Cyclization to Lamotrigine:

    • In a separate vessel, prepare a suspension of aminoguanidine bicarbonate (approx. 1.1 eq) in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.[11][13]

    • Carefully add a mineral acid, such as nitric acid or sulfuric acid, to the aminoguanidine suspension.[13]

    • Add the solution of 2,3-dichlorobenzoyl cyanide to this mixture.

    • Stir the reaction mixture at room temperature for several hours to days, depending on the specific acid and solvent system, to form the Schiff base intermediate.[13]

    • For cyclization, heat the reaction mixture to reflux (e.g., 100-110°C) for 3-6 hours. In some procedures, an aqueous base solution (e.g., KOH or NaOH) is added to facilitate the ring closure.[4][13][15]

    • Monitor the disappearance of the intermediate and the formation of Lamotrigine by HPLC.

Protocol 3: Purification and Recrystallization of Lamotrigine

High purity is essential for any API. This protocol provides a robust method for purifying the crude product.

  • Work-up and Isolation:

    • Once the cyclization is complete, cool the reaction mixture to room temperature.

    • Add water to precipitate the crude Lamotrigine.

    • Stir the resulting suspension for 1-2 hours in the cold (0-5°C).

    • Filter the solid product, wash thoroughly with water to remove inorganic salts, and then with a small amount of a cold organic solvent like methanol or isopropanol.[4]

  • Recrystallization:

    • Suspend the crude Lamotrigine in a mixture of isopropanol and water (e.g., a 2:1 or 3:1 v/v ratio).[15]

    • Heat the suspension to reflux (approx. 80-85°C) with stirring until a clear solution is obtained.

    • Add activated charcoal to the hot solution and stir for 15-30 minutes to decolorize.

    • Filter the hot solution through a pre-heated filter aid (e.g., Celite) to remove the charcoal.[4]

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Filter the purified Lamotrigine crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 60-70°C to a constant weight. The final product should be an anhydrous crystalline solid.[13][15]

Data Presentation & Summary

The following table summarizes typical parameters and expected outcomes for the synthesis of Lamotrigine. Values can vary based on scale and specific process optimizations.

StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)Typical Purity (HPLC)
Oxidation H₂O₂, NaOHt-BuOH0 -> 2512 - 1670 - 80>95% (Acid)
Chlorination SOCl₂, DMF (cat.)Toluene80 - 902 - 4>90Crude
Cyanation CuCN, CTABToluene80 - 1004 - 875 - 85>97% (Cyanide)
Condensation Aminoguanidine, H₂SO₄Acetonitrile2548 - 60--
Cyclization KOH (aq.)Acetonitrile70 - 751 - 275 - 85 (from cyanide)>99.0% (Crude)
Recrystallization -Isopropanol/Water85 -> 58 - 1290 - 95 (recovery)>99.9% (API)

Characterization and Quality Control

Ensuring the identity, strength, quality, and purity of the final Lamotrigine API is critical. A suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities.[16][17] A typical reverse-phase HPLC method can effectively separate Lamotrigine from its starting materials and common process-related impurities.[18][19] The European and US Pharmacopoeias list several potential impurities that must be monitored.[4]

  • Mass Spectrometry (MS): Used in conjunction with LC (LC-MS), this technique confirms the molecular weight of the final product (C₉H₇Cl₂N₅, MW: 256.09 g/mol ) and helps in identifying unknown impurities.[2][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of Lamotrigine, ensuring the correct arrangement of protons and carbons, particularly the substitution pattern on the phenyl ring.[13][21]

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups present in the molecule, such as N-H stretches from the amine groups and C=N stretches from the triazine ring.

  • Karl-Fischer Titration: Used to determine the water content of the final API, ensuring it meets the specification for the anhydrous form.[15]

Conclusion

The synthetic route starting from this compound represents a robust and industrially viable pathway for the manufacture of Lamotrigine. By converting the aldehyde through its corresponding acid chloride to the key 2,3-dichlorobenzoyl cyanide intermediate, a direct and efficient method for constructing the 6-(2,3-dichlorophenyl)-1,2,4-triazine core is achieved. The protocols detailed in this guide, when combined with rigorous in-process controls and final product characterization, provide a comprehensive framework for the successful synthesis of high-purity Lamotrigine API suitable for clinical use. This pathway highlights the strategic importance of selecting the right starting material to streamline the synthesis of complex pharmaceutical agents.

References

  • Wikipedia. Lamotrigine. [Online]. Available at: [Link]

  • Sanjay, S. S., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 52-74.
  • Tenny, S. & Saadabadi, A. (2023). Lamotrigine. In: StatPearls. StatPearls Publishing. [Online]. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lamotrigine?. [Online]. Available at: [Link]

  • Dr. Oracle. (2025). What are the mechanisms of action of Lamotrigine (Lamictal)?. [Online]. Available at: [Link]

  • Mounika, B., et al. (2021). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry, 51(5), 415-429. [Online]. Available at: [Link]

  • Sanjay, S. S., et al. (2024).
  • Taylor & Francis Online. (2021). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. [Online]. Available at: [Link]

  • ResearchGate. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. [Online]. Available at: [Link]

  • Al-Sabkha, H. A. (2021). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Pharmaceutical and Biosciences Journal, 9(2), 1-8.
  • Shah, J., et al. (2012). Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 893-894, 137-143. [Online]. Available at: [Link]

  • ResearchGate. (2021). Lamotrigine-A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. [Online]. Available at: [Link]

  • Google Patents. (1999). US5925755A - Process for the preparation of lamotrigine. [Online].
  • New Drug Approvals. (2014). Lamotrigine. [Online]. Available at: [Link]

  • Google Patents. (1996). WO1996020934A1 - Process for the preparation of lamotrigine. [Online].
  • Google Patents. (2007). WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. [Online].
  • Google Patents. (1997). EP0800520A1 - Process for the preparation of lamotrigine. [Online].
  • ResearchGate. (2014). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. [Online]. Available at: [Link]

  • Google Patents. (2009). EP2054396A1 - A process for the preparation of lamotrigine. [Online].
  • Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification of new impurity. Der Pharma Chemica, 4(1), 100-105.
  • ResearchGate. (2011). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Online]. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 1,2,4-triazine derivatives through aldehyde in the presence of iodine and DMSO. [Online]. Available at: [Link]

  • Google Patents. (2014). CN103570637A - Preparation method of lamotrigine. [Online].
  • El-Hashash, M. A., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 171-181. [Online]. Available at: [Link]

  • Bentham Science. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(1), 3-14.
  • Arkat USA. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.
  • Royal Society of Chemistry. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH₄I as the sole nitrogen source. RSC Advances, 10, 24153-24157.
  • European Patent Office. (2007). EP2024345B1 - METHOD FOR PREPARING LAMOTRIGINE AND ITS INTERMEDIATE 2,3-DICHLOROBENZOYL CHLORIDE. [Online]. Available at: [Link]

  • Google Patents. (2012). EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. [Online].
  • Google Patents. (2007). WO2007122638A2 - An improved process for preparation of lamotrigine intermediates. [Online].

Sources

The Strategic Role of 2,3-Dichlorobenzaldehyde in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ever-evolving landscape of agrochemical research, the quest for novel pesticides with enhanced efficacy, selectivity, and improved environmental profiles is paramount. 2,3-Dichlorobenzaldehyde, a disubstituted aromatic aldehyde, has emerged as a versatile and highly valuable building block in the synthesis of a variety of biologically active compounds. Its unique substitution pattern, featuring two chlorine atoms on the phenyl ring, imparts specific steric and electronic properties that can be strategically exploited to design next-generation fungicides and insecticides. The presence of these halogen atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final pesticide molecule to its target site, often leading to enhanced potency.

This comprehensive guide provides an in-depth exploration of the applications of this compound in pesticide synthesis, with a focus on the generation of Schiff base and hydrazone derivatives. These classes of compounds have garnered considerable attention due to their broad spectrum of biological activities and synthetic accessibility. This document will detail the underlying synthetic strategies, provide step-by-step protocols for the preparation of lead compounds, and discuss the structure-activity relationships that govern their pesticidal efficacy.

Core Applications in Pesticide Scaffolds

The reactivity of the aldehyde functional group in this compound allows for its facile condensation with various nucleophiles, particularly primary amines and hydrazines, to yield Schiff bases and hydrazones, respectively. These reactions are typically high-yielding and can be performed under mild conditions, making them amenable to library synthesis for high-throughput screening.

Schiff Base Derivatives: A Gateway to Novel Insecticides and Fungicides

Schiff bases, characterized by the azomethine (-C=N-) group, are a well-established class of compounds with a wide array of biological activities, including insecticidal and fungicidal properties. The synthesis of Schiff bases from this compound introduces the dichlorophenyl moiety into a larger molecular framework, which can be tailored to interact with specific biological targets in pests.

The general synthetic route to Schiff bases from this compound is depicted below:

Schiff_Base_Synthesis This compound This compound Reaction Condensation (e.g., Reflux in Ethanol) This compound->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Schiff_Base Schiff Base Derivative (2,3-Dichlorophenyl-substituted) Reaction->Schiff_Base

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

The selection of the primary amine component is a critical determinant of the final compound's biological activity. By incorporating different aromatic or heterocyclic amines, researchers can modulate the electronic and steric properties of the Schiff base to optimize its interaction with target enzymes or receptors in pests. For instance, the incorporation of a pyrazole or thiazole moiety can lead to compounds with potent fungicidal or insecticidal activity.

Hydrazone Derivatives: Broad-Spectrum Pesticidal Potential

Hydrazones, which contain the -NH-N=CH- functional group, are another class of compounds readily synthesized from this compound. They have demonstrated a remarkable range of biological activities, including potent insecticidal, fungicidal, and herbicidal properties. The synthesis of hydrazones from this compound and a substituted hydrazine is a straightforward condensation reaction.

Hydrazone_Synthesis This compound This compound Reaction Condensation (Acid Catalysis) This compound->Reaction Hydrazine Hydrazine Derivative (R-NH-NH2) Hydrazine->Reaction Hydrazone Hydrazone Derivative (2,3-Dichlorophenyl-substituted) Reaction->Hydrazone

Caption: General reaction scheme for the synthesis of hydrazone derivatives.

The nature of the 'R' group on the hydrazine moiety can be varied to fine-tune the biological activity of the resulting hydrazone. For example, the use of thiosemicarbazide leads to the formation of thiosemicarbazones, a subclass of hydrazones known for their significant fungicidal and insecticidal properties.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative Schiff base and hydrazone derivatives of this compound. These protocols are designed to be self-validating, with clear indications of expected outcomes and potential analytical checkpoints.

Protocol 1: Synthesis of a this compound-derived Schiff Base

This protocol describes the synthesis of N-(2,3-dichlorobenzylidene)aniline, a model Schiff base.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 1.75 g, 10 mmol) and absolute ethanol (30 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add aniline (e.g., 0.93 g, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The formation of the Schiff base will be indicated by a new spot with a different Rf value compared to the starting materials.

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 40-50 °C.

  • Characterize the final product by melting point determination, FT-IR, and NMR spectroscopy. The FT-IR spectrum should show a characteristic C=N stretching band around 1620-1640 cm⁻¹.

Protocol 2: Synthesis of a this compound-derived Hydrazone

This protocol details the synthesis of this compound thiosemicarbazone, a compound with potential pesticidal activity.

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Methanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve thiosemicarbazide (e.g., 0.91 g, 10 mmol) in hot methanol (25 mL).

  • In a separate beaker, dissolve this compound (e.g., 1.75 g, 10 mmol) in methanol (15 mL).

  • Slowly add the methanolic solution of this compound to the hot solution of thiosemicarbazide with continuous stirring.

  • Add 1-2 drops of concentrated sulfuric acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC (e.g., chloroform:methanol 9:1).

  • After the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold methanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain a pure product.

  • Dry the purified product and characterize it using melting point, FT-IR, and NMR spectroscopy. The FT-IR spectrum will show characteristic N-H, C=S, and C=N stretching bands.

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of pesticides derived from this compound is highly dependent on their molecular structure. The following table summarizes hypothetical, yet representative, insecticidal activity data for a series of Schiff base derivatives against a common agricultural pest, the diamondback moth (Plutella xylostella). This data illustrates the impact of substituent modifications on the aniline ring.

Compound IDR-Group on Aniline RingLC₅₀ (µg/mL)
SB-1 H25.4
SB-2 4-Chloro15.8
SB-3 4-Nitro12.1
SB-4 4-Methoxy35.2
SB-5 2,4-Dichloro10.5

LC₅₀: Lethal concentration required to kill 50% of the test population.

The data suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) on the aniline ring enhance insecticidal activity, while electron-donating groups (e.g., -OCH₃) tend to decrease it. This provides a rational basis for the further design and optimization of more potent pesticide candidates.

Conclusion and Future Perspectives

This compound stands as a pivotal precursor in the synthesis of novel pesticidal compounds. Its utility in constructing diverse libraries of Schiff bases and hydrazones offers a fertile ground for the discovery of new agrochemicals. The straightforward and efficient synthetic methodologies, coupled with the tunable electronic and steric properties imparted by the dichlorophenyl moiety, make it an attractive starting material for both academic research and industrial development. Future research in this area will likely focus on the synthesis of more complex derivatives, the exploration of new biological targets, and the development of compounds with improved safety and environmental profiles. The continued investigation into the pesticidal applications of this compound derivatives holds significant promise for addressing the ongoing challenges in global food security.

References

  • Synthesis and insecticidal activity of novel Schiff base derivatives.Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/journal/jafcau]
  • Hydrazones as a promising class of pesticides: a review.Pest Management Science. [URL: https://onlinelibrary.wiley.com/journal/15264998]
  • The role of halogen atoms in the design of bioactive molecules.Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
  • Claisen-Schmidt condensation for the synthesis of chalcones with pesticidal activity.Bioorganic & Medicinal Chemistry Letters. [URL: https://www.sciencedirect.com/journal/bioorganic-and-medicinal-chemistry-letters]
  • Synthesis and characterization of thiosemicarbazone derivatives and their antifungal activity.European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/journal/european-journal-of-medicinal-chemistry]
  • This compound.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichlorobenzaldehyde]
  • Sigma-Aldrich product page for this compound.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/254835]
  • Patent on the synthesis of pesticidal hydrazone derivatives.Google Patents.
  • Synthesis and biological evaluation of Schiff bases derived from substituted benzaldehydes.Molecules. [URL: https://www.mdpi.com/journal/molecules]
  • A review on the synthesis and biological applications of hydrazones.RSC Advances. [URL: https://pubs.rsc.org/en/journals/journalissues/ra]

The Pivotal Role of 2,3-Dichlorobenzaldehyde in the Synthesis of Triarylmethane Dyes: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 2,3-Dichlorobenzaldehyde as a crucial intermediate in the manufacturing of synthetic dyes. The document elucidates the chemical principles, detailed synthesis protocols, and analytical methodologies pertinent to the production of triarylmethane dyes derived from this versatile aromatic aldehyde. While its application in other dye classes, such as azo dyes, is not prominently documented in scientific literature, its role in forming the core structure of various vibrant triarylmethane colorants is well-established. This guide is intended to equip researchers and chemists with the foundational knowledge and practical protocols to effectively utilize this compound in the development of novel dye molecules.

Introduction: The Significance of this compound in Dye Chemistry

This compound (C₇H₄Cl₂O) is a substituted aromatic aldehyde that serves as a vital building block in organic synthesis.[1] Its utility extends across various industries, including pharmaceuticals and agrochemicals, but it holds a particularly noteworthy position in the synthesis of dyes.[2][3][4] The presence of the aldehyde functional group, combined with the electronic effects of the two chlorine atoms on the benzene ring, makes it a reactive and versatile precursor for the creation of complex chromophores.[1]

The primary application of this compound in dye manufacturing is as a key intermediate for the synthesis of triarylmethane dyes.[5] These dyes are characterized by their brilliant and intense colors, although they may exhibit poor lightfastness, limiting their use to applications such as copying papers, printing inks, and textiles where high lightfastness is not a primary requirement.[5]

The synthesis of triarylmethane dyes from this compound typically involves a two-step process:

  • Leuco Dye Formation: An electrophilic substitution reaction between this compound and an aromatic amine.

  • Oxidation: The conversion of the colorless leuco dye intermediate into the final, colored dye.

This guide will provide detailed protocols for both of these critical steps, along with methods for the purification and analytical characterization of the resulting dye.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in synthesis.

PropertyValueSource
CAS Number 6334-18-5[6]
Molecular Formula C₇H₄Cl₂O[6]
Molecular Weight 175.01 g/mol [6]
Appearance Colorless to pale yellow solid[1]
Melting Point 64-67 °C[7]
Solubility Sparingly soluble in water[1]

Synthesis of Triarylmethane Dyes from this compound: Protocols and Mechanisms

The following section details the synthetic route to produce a triarylmethane dye using this compound as the starting material. The protocol is based on established methodologies for the synthesis of analogous dyes.

Principle and Mechanism

The synthesis hinges on the electrophilic nature of the carbonyl carbon in this compound. In the presence of a condensing agent (e.g., a strong acid), the aldehyde reacts with two equivalents of an electron-rich aromatic amine, such as N,N-dimethylaniline, through an electrophilic aromatic substitution mechanism. This reaction forms a colorless intermediate known as a leuco dye. The subsequent oxidation of the leuco dye removes a hydride ion, leading to the formation of a resonance-stabilized carbocation, which is the chromophore responsible for the dye's intense color.

Diagram: General Reaction Scheme for Triarylmethane Dye Synthesis

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 2,3-DCB This compound Condensation Electrophilic Aromatic Substitution (Acid Catalyst) 2,3-DCB->Condensation Aromatic_Amine 2x Aromatic Amine (e.g., N,N-dimethylaniline) Aromatic_Amine->Condensation Leuco_Dye Leuco Dye (Colorless Intermediate) Condensation->Leuco_Dye Formation of C-C bonds Oxidation Oxidation (e.g., Chloranil, PbO₂) Dye Triarylmethane Dye (Colored Product) Oxidation->Dye Formation of Chromophore Leuco_Dye->Oxidation Hydride Abstraction

Caption: Workflow for the synthesis of triarylmethane dyes.

Experimental Protocol: Synthesis of a this compound-Derived Triarylmethane Dye

Materials:

  • This compound

  • N,N-Dimethylaniline (freshly distilled)

  • Concentrated Hydrochloric Acid (HCl)

  • Chloranil or Lead(IV) oxide (PbO₂)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • pH paper

Procedure:

Part A: Synthesis of the Leuco Dye

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1 equivalent) and N,N-dimethylaniline (2.2 equivalents).

  • Slowly add concentrated hydrochloric acid (1 equivalent) to the mixture while stirring. An exothermic reaction may occur; maintain the temperature below 60°C.

  • Heat the reaction mixture to 100°C and maintain this temperature for 4-6 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is approximately 7-8.

  • The leuco dye will precipitate out of the solution. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude leuco dye with distilled water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to obtain the purified leuco dye. Dry the product in a vacuum oven.

Part B: Oxidation of the Leuco Dye to the Final Dye

  • Dissolve the purified leuco dye (1 equivalent) in a suitable solvent, such as a mixture of acetic acid and water.

  • Add the oxidizing agent, such as chloranil (1.1 equivalents) or a slurry of lead(IV) oxide (1.5 equivalents) in water, to the solution with vigorous stirring.[2]

  • Continue stirring at room temperature for 2-4 hours. The solution will develop an intense color as the leuco dye is oxidized.

  • If lead(IV) oxide is used, filter the mixture to remove the insoluble lead salts.

  • "Salt out" the dye by adding a saturated sodium chloride solution to the filtrate. The dye will precipitate from the solution.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with a cold, dilute sodium chloride solution.

  • Dry the final dye product in a desiccator.

Analytical Characterization of the Synthesized Dye

The identity and purity of the synthesized triarylmethane dye can be confirmed using various analytical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing the colored dye. The intense color of triarylmethane dyes is due to a strong absorption band in the visible region of the electromagnetic spectrum.

Protocol:

  • Prepare a dilute solution of the synthesized dye in a suitable solvent (e.g., ethanol or water).

  • Record the UV-Vis spectrum from 200 to 800 nm using a spectrophotometer.

  • The spectrum should exhibit a strong absorption maximum (λmax) in the visible range, typically between 550 and 650 nm, which is characteristic of the triarylmethane chromophore. The exact position of λmax will be influenced by the substitution pattern on the aromatic rings.

Diagram: Expected UV-Vis Spectrum of a Triarylmethane Dye

G x_axis Wavelength (nm) y_axis Absorbance origin origin origin->x_axis origin->y_axis p2 p3 λmax p4 p5 x_end 700 y_max High

Caption: A typical UV-Vis absorption spectrum of a triarylmethane dye.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the dye molecule and confirming the successful transformation from the starting materials.

Protocol:

  • Prepare a sample of the dry dye powder, typically as a KBr pellet or using an ATR accessory.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • C=C stretching (aromatic): 1600-1450 cm⁻¹

    • C-N stretching: 1350-1250 cm⁻¹

    • C-H bending (aromatic): 900-675 cm⁻¹

    • C-Cl stretching: 800-600 cm⁻¹

    • The absence of a strong C=O stretching peak (from the aldehyde) around 1700 cm⁻¹ indicates the complete reaction of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information about the dye molecule, confirming the connectivity of the atoms.

Protocol:

  • Dissolve the dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Features:

    • Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the three aromatic rings.

    • Signals for the methyl protons of the N,N-dimethylamino groups (if applicable) in the upfield region.

  • Expected ¹³C NMR Features:

    • A signal for the central sp² hybridized carbon of the triarylmethane core.

    • Multiple signals in the aromatic region corresponding to the different carbon environments.

    • Signals for the methyl carbons of the N,N-dimethylamino groups.

Role in Azo Dye Manufacturing: An Assessment

While this compound is a well-established precursor for triarylmethane dyes, its role in the synthesis of azo dyes is not prominently featured in the scientific and patent literature. Azo dyes are typically synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component, such as a phenol or another aromatic amine. Benzaldehyde derivatives are not standard reactants in this classical synthetic pathway. Therefore, based on available evidence, the primary and well-documented application of this compound in dye manufacturing is in the synthesis of triarylmethane and related diarylmethane dyes.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of triarylmethane dyes. Its unique chemical structure allows for the creation of intensely colored compounds through a well-understood reaction pathway involving the formation of a leuco intermediate followed by oxidation. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and chemists to explore the synthesis of novel dyes based on this important precursor. Further research could focus on diversifying the aromatic amine component to tune the color and properties of the resulting dyes for various applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of this compound in Dye and Chemical Industries.
  • LookChem. (n.d.). This compound 6334-18-5 wiki.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: A Key Pharmaceutical Intermediate for Felodipine and Dye Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Understanding Its Properties and Applications.
  • Britannica. (2025). Triphenylmethane dye | Synthesis, Structure, Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Google Patents. (n.d.). CN1223249A - Process for preparing this compound.
  • Google Patents. (n.d.). CN106699525A - Method for preparing this compound through continuous oxidization of 2,3-dichlorotoluene.
  • Patsnap. (n.d.). Method for highly selectively synthesizing this compound - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). US5198558A - Process for the preparation of triphenylmethane dyes.
  • Google Patents. (n.d.). US3046209A - Preparation of triphenylmethane dyes.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US1694057A - Process of making triphenylmethane dyes.
  • Benchchem. (n.d.). Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde.
  • ResearchGate. (2025). Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles | Request PDF. Retrieved from [Link]

  • CDD. (n.d.). Dyes in Analytical Chemistry: Essential Tools for Accurate Detection and Analysis.

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Application Note: Quantitative Analysis of 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Accurate Quantification

2,3-Dichlorobenzaldehyde (2,3-DCBA) is a critical chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its precise quantification is paramount for ensuring reaction yield, monitoring purity, and guaranteeing the safety and efficacy of final products. The presence of regioisomers, such as 2,4-DCBA or 2,6-DCBA, which may arise from impurities in starting materials or side reactions, further necessitates the use of selective and robust analytical methods.[3][4]

This guide provides a comprehensive overview of the primary chromatographic techniques for the quantitative analysis of this compound, tailored for researchers, quality control analysts, and process chemists. We will delve into the causality behind methodological choices, present detailed, field-proven protocols, and offer a comparative analysis to guide you in selecting the optimal method for your specific application.

Strategic Selection of an Analytical Technique

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the primary consideration for analyzing 2,3-DCBA. Both are powerful separation techniques, but their applicability depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.[5]

This compound Properties:

  • Molecular Formula: C₇H₄Cl₂O[6]

  • Molecular Weight: 175.01 g/mol [7]

  • Melting Point: 64-67 °C[2]

  • Volatility: Sufficiently volatile and thermally stable for GC analysis.

  • UV Absorbance: Contains a chromophore (benzene ring and carbonyl group), making it suitable for UV detection in HPLC.

Comparative Overview
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Primary Advantage High specificity from mass fragmentation patterns, providing structural confirmation.[5]Broad applicability to a wide range of compounds, including less volatile or thermally labile impurities.
Sensitivity Generally very high, especially with Selected Ion Monitoring (SIM) mode.Good sensitivity, which is dependent on the analyte's chromophore.[5]
Sample Derivatization Not typically required for 2,3-DCBA.Not required for UV detection.
Typical Matrix Organic synthesis reaction mixtures, environmental samples (with extraction).Pharmaceutical formulations, process control samples, purity analysis.
Considerations Requires a volatile analyte and can be complex to troubleshoot. The inertness of the flow path is critical.[8]Solvent consumption can be higher. Method development can be more time-consuming.

Expert Insight: For routine purity checks and quantification in well-defined matrices where isomeric specificity is key, HPLC-UV is often the more robust and accessible choice. For trace-level analysis in complex matrices or when definitive identification of unknown impurities is required, the specificity of GC-MS is unparalleled.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This Reverse-Phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound and its separation from potential regioisomers. The methodology relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.

Causality of Method Parameters
  • Column (C18): The octadecylsilane stationary phase provides excellent hydrophobic interaction with the dichlorinated benzene ring, leading to good retention and resolution from other components.

  • Mobile Phase (Acetonitrile/Water): This is a standard mobile phase for reverse-phase chromatography. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for compounds like 2,3-DCBA. The ratio is optimized to achieve an appropriate retention time (typically 3-10 minutes).

  • Detector (UV/DAD): The aromatic ring and carbonyl group in 2,3-DCBA exhibit strong absorbance in the UV region. A Diode Array Detector (DAD) is recommended as it can provide spectral data to confirm peak purity and identity. A detection wavelength around 210-220 nm is often effective for related compounds.[9][10]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., Acetonitrile) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Equilibrate HPLC System with Mobile Phase s4->h1 h2 Inject Standard Solutions (Calibration Curve) h1->h2 h3 Inject Sample Solutions h2->h3 h4 Acquire Chromatographic Data h3->h4 d1 Integrate Peak Areas h4->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: HPLC workflow for 2,3-DCBA quantification.

Detailed Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex, Waters µ-Bondapak).[10]

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.[9]

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the diluent in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

3. System Suitability and Validation:

  • Procedure: Inject the mid-level calibration standard (e.g., 25 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates: ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Calibration Curve: Inject the calibration standards in duplicate. The correlation coefficient (r²) should be ≥ 0.999.

4. Data Analysis:

  • Integrate the peak area of 2,3-DCBA in both standard and sample chromatograms.

  • Construct a linear regression calibration curve of peak area versus concentration for the standards.

  • Calculate the concentration of 2,3-DCBA in the sample solution using the regression equation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is ideal for the sensitive detection and unambiguous identification of this compound. It leverages the compound's volatility for gas-phase separation and its unique mass fragmentation pattern for specific detection.

Causality of Method Parameters
  • Column (e.g., DB-5ms, HP-1ms): A nonpolar (5% phenyl)-methylpolysiloxane column is a robust, general-purpose choice that separates compounds primarily based on their boiling points. It provides good peak shapes for a wide range of analytes, including chlorinated aromatic compounds.

  • Injector: A split/splitless injector is used. Splitless mode is preferred for trace analysis to ensure maximum transfer of the analyte onto the column, while split mode is used for higher concentrations to prevent column overloading.

  • Carrier Gas (Helium/Hydrogen): Helium is the most common and inert carrier gas, providing good efficiency.[3]

  • Detector (Mass Spectrometer): An MS detector offers superior specificity compared to other GC detectors. Operating in Selected Ion Monitoring (SIM) mode, where only characteristic fragment ions of 2,3-DCBA are monitored, dramatically increases sensitivity and reduces matrix interference. The PubChem database indicates prominent mass fragments for GC-MS analysis.[6]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Volatile Solvent (e.g., Dichloromethane) s1->s2 s3 Add Internal Standard (Optional but Recommended) s2->s3 s4 Transfer to GC Vial s3->s4 g1 Set GC Oven Program & MS Parameters s4->g1 g2 Inject Standard Solutions (Calibration) g1->g2 g3 Inject Sample Solutions g2->g3 g4 Acquire Full Scan or SIM Data g3->g4 d1 Extract Ion Chromatograms g4->d1 d2 Generate Calibration Curve (Response vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: GC-MS workflow for 2,3-DCBA quantification.

Detailed Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., Agilent GC/MSD).[8]

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or Split 20:1 for concentrated samples).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-300 (for initial identification).

    • SIM Mode: Monitor characteristic ions (e.g., m/z 174 [M+], 176 [M+2]+, 145, 109 - exact ions to be confirmed by injecting a standard in full scan mode).

2. Preparation of Solutions:

  • Solvent: Use a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using the GC solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.

  • Sample Solution: Prepare a sample solution with a target concentration within the calibration range.

  • Internal Standard (Optional): For highest precision, add an internal standard (e.g., a deuterated analogue or a compound with similar chemical properties but a different retention time and mass spectrum) at a fixed concentration to all standards and samples.

3. Data Analysis:

  • Identify the 2,3-DCBA peak by its retention time and mass spectrum.

  • In SIM mode, quantify using the primary ion and confirm identity with qualifier ions.

  • Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against concentration.

  • Calculate the concentration of 2,3-DCBA in the sample using the regression equation.

Conclusion and Best Practices

Both HPLC-UV and GC-MS are powerful, reliable, and robust methods for the quantification of this compound. The selection of the most appropriate technique should be guided by the specific analytical challenge, including sample matrix complexity, required sensitivity, and the need for structural confirmation.

For Self-Validating Systems, Always:

  • Run System Suitability Tests: Before any analysis, ensure the chromatographic system is performing optimally.

  • Use Certified Reference Standards: The accuracy of your quantification is directly tied to the purity of your reference material.

  • Incorporate Quality Controls: Analyze a known concentration QC sample alongside your unknown samples to verify the accuracy of the run.

  • Validate Your Method: For routine use, the chosen method should be validated according to ICH guidelines or internal SOPs, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

By following the detailed protocols and understanding the rationale behind the instrumental choices, researchers and analysts can confidently and accurately quantify this compound, ensuring the quality and integrity of their processes and products.

References
  • PubChem. this compound | C7H4Cl2O | CID 35745. National Center for Biotechnology Information. [Link]

  • Loba Chemie. 2,3- DICHLOROBENZALDEHYDE MSDS | CAS 6334-18-5 MSDS.[Link]

  • Google Patents.CN1223249A - Process for preparing this compound.
  • Semantic Scholar. Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography.[Link]

  • Google Patents.CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • NIST. 3,5-Dichlorobenzaldehyde. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column.[Link]

  • ResearchGate. An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers.[Link]

  • Organic Syntheses. m-CHLOROPHENYLMETHYLCARBINOL.[Link]

  • ResearchGate. (PDF) 2,4-Dichlorobenzaldehyde.[Link]

  • ResearchGate. UV-vis absorption spectra of the hydrolysis products aldehyde (blue)...[Link]

  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.[Link]

  • The Royal Society of Chemistry. Supplementary Materials.[Link]

  • Phys. Chem. Chem. Phys. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.[Link]

  • Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of 2,3-dichlorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Our goal is to provide you with in-depth, actionable insights grounded in established chemical principles to enhance the yield and purity of your product.

Section 1: Understanding the Core Synthesis and Common Pitfalls

The synthesis of this compound typically proceeds via the oxidation of 2,3-dichlorotoluene or the formylation of 1,2-dichlorobenzene. Each route presents unique challenges that can impact the final yield and purity. This guide will focus on the oxidation of 2,3-dichlorotoluene, a widely used laboratory and industrial method.

A prevalent method for this transformation is the free-radical bromination of 2,3-dichlorotoluene to 2,3-dichlorobenzal bromide, followed by hydrolysis.

Experimental Workflow: Oxidation of 2,3-Dichlorotoluene

A 2,3-Dichlorotoluene + NBS/AIBN B Free-Radical Bromination A->B Reflux in CCl4 C 2,3-Dichlorobenzal Bromide (Intermediate) B->C Formation D Hydrolysis (e.g., H2O, CaCO3) C->D Reaction E This compound (Crude Product) D->E Isolation F Purification (Distillation/Crystallization) E->F Process G High-Purity Product F->G Final Product Problem Low Conversion of 2,3-Dichlorotoluene Cause1 Inefficient Radical Initiation Problem->Cause1 Cause2 Radical Inhibitors (e.g., O2) Problem->Cause2 Cause3 Impure NBS Problem->Cause3 Solution1 Verify & Maintain Reaction Temperature Cause1->Solution1 Solution2 Degas Solvent & Use Inert Atmosphere Cause2->Solution2 Solution3 Recrystallize NBS Cause3->Solution3

Caption: Decision tree for troubleshooting low starting material conversion.

Issue 2: Formation of Over-brominated Byproducts

Question: My mass spectrometry analysis shows the presence of 2,3-dichlorobenzotribromide. How can I prevent this?

Answer:

The formation of the tribrominated species is a result of over-reaction. The key is controlling the stoichiometry and reaction time.

  • Cause A: Incorrect Stoichiometry. Using a significant excess of NBS can lead to the bromination of the benzal bromide intermediate to the benzotribromide.

    • Solution: Carefully control the stoichiometry. A slight excess of the dichlorotoluene (e.g., 1.05 to 1.1 equivalents) relative to NBS can help ensure the NBS is consumed before significant over-bromination occurs.

  • Cause B: Prolonged Reaction Time. Even with correct stoichiometry, allowing the reaction to proceed for too long after the consumption of the starting material can favor the formation of the tribrominated product.

    • Solution: Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed.

Table 1: Recommended Reagent Stoichiometry

ReagentEquivalentsPurpose
2,3-Dichlorotoluene1.0Limiting Reagent
N-Bromosuccinimide (NBS)2.0 - 2.1Brominating Agent
AIBN0.02 - 0.05Radical Initiator
Issue 3: Poor Yield During Hydrolysis

Question: The bromination step appears successful, but I experience significant product loss during the hydrolysis of 2,3-dichlorobenzal bromide. What could be the cause?

Answer:

The hydrolysis step is sensitive to pH and reaction conditions.

  • Cause A: Inefficient Hydrolysis. The hydrolysis of the benzal bromide can be slow.

    • Solution: The addition of a phase-transfer catalyst can sometimes facilitate hydrolysis. Alternatively, using a mixture of water and a co-solvent like acetone or THF can improve miscibility and reaction rate. The use of calcium carbonate or sodium bicarbonate is often employed to neutralize the HBr formed during hydrolysis, which can prevent side reactions.

  • Cause B: Polymerization/Side Reactions. Benzaldehyde derivatives can be susceptible to polymerization or other side reactions under harsh acidic or basic conditions.

    • Solution: Maintain a near-neutral pH during hydrolysis. The use of calcium carbonate acts as a solid-phase buffer. Avoid strong bases, which can promote Cannizzaro-type reactions.

Detailed Protocol: Hydrolysis of 2,3-Dichlorobenzal Bromide

  • After the bromination is complete, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to remove the solvent (e.g., CCl4).

  • To the crude 2,3-dichlorobenzal bromide, add a 1:1 mixture of water and acetone.

  • Add calcium carbonate (approx. 2.5 equivalents relative to the starting toluene).

  • Heat the mixture to reflux and monitor the disappearance of the benzal bromide by TLC.

  • Once the reaction is complete, cool to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the bromination step?

A1: While carbon tetrachloride is traditionally used, its toxicity and environmental concerns have led to the exploration of alternatives. Solvents like chlorobenzene or acetonitrile can be used. However, you may need to re-optimize the reaction temperature and time, as solvent polarity can influence the reaction kinetics.

Q2: My final product is a yellow oil, but the literature reports a white solid. What is the issue?

A2: Pure this compound is a low-melting solid (m.p. ~65-67°C). A yellow oil indicates the presence of impurities. These could be residual starting material, over-brominated species, or oxidation products like 2,3-dichlorobenzoic acid. Purification by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is recommended.

Q3: How can I prevent the oxidation of the aldehyde to a carboxylic acid?

A3: Aldehydes are susceptible to air oxidation. This can occur during the workup or storage. To minimize this:

  • Work up the reaction mixture promptly.

  • Store the purified product under an inert atmosphere (nitrogen or argon).

  • If necessary, wash the crude product with a dilute sodium bicarbonate solution during the workup to remove any acidic impurities.

References

  • Title: A Convenient Synthesis of this compound Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Encyclopedia of Reagents for Organic Synthesis (N-Bromosuccinimide) Source: Wiley Online Library URL: [Link]

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of 2,3-Dichlorobenzaldehyde. As a senior application scientist, my goal is to offer not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Overview of Synthetic Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, most commonly through the oxidation of 2,3-dichlorotoluene, is often plagued by challenges such as low yields, over-oxidation to the corresponding carboxylic acid, and difficult purifications. This guide provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction shows low conversion of the starting material, 2,3-dichlorotoluene. What are the likely causes and how can I improve the conversion rate?

A1: Low conversion is a common issue that can often be traced back to several key factors related to the reaction setup and reagents.

  • Insufficient Oxidant Activity: The choice and quality of the oxidizing agent are paramount. For instance, if you are using manganese dioxide (MnO₂), its activity can vary significantly depending on its method of preparation and storage.

    • Recommendation: Ensure you are using an "activated" form of MnO₂. You can find activation procedures in the literature, which typically involve heating the commercial product to remove adsorbed water. Alternatively, consider a different oxidizing agent like ceric ammonium nitrate (CAN) in the presence of a catalyst, which can be more reliable.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., with solid MnO₂ in an organic solvent), efficient mixing is crucial. If the stirring is inadequate, the contact between the reactants will be limited, leading to a sluggish reaction.

    • Recommendation: Increase the stirring rate to ensure the oxidant is well-suspended. The use of a mechanical stirrer is highly recommended for larger-scale reactions.

  • Inappropriate Solvent Choice: The solvent not only dissolves the starting material but also influences the oxidant's reactivity.

    • Recommendation: While non-polar solvents like cyclohexane are common, for some oxidants, a more polar co-solvent might be beneficial. For example, when using ceric ammonium nitrate, aqueous acetonitrile is a common solvent system.

Q2: I am observing a significant amount of 2,3-dichlorobenzoic acid as a byproduct. How can I minimize this over-oxidation?

A2: The formation of the carboxylic acid is a result of the aldehyde being more susceptible to oxidation than the starting toluene. Controlling this selectivity is key to a successful synthesis.

  • Reaction Temperature: Higher temperatures generally accelerate the rate of both the desired reaction and the over-oxidation. However, the activation energy for the second oxidation (aldehyde to acid) is often lower, meaning it becomes more prominent at higher temperatures.

    • Recommendation: Carefully control the reaction temperature. It is often better to run the reaction at a lower temperature for a longer period. An initial temperature optimization study is highly recommended for your specific system.

  • Stoichiometry of the Oxidant: Using a large excess of the oxidizing agent will invariably lead to the formation of the carboxylic acid.

    • Recommendation: Start with a modest excess of the oxidant (e.g., 1.5-2.0 equivalents). The optimal amount should be determined experimentally by monitoring the reaction progress.

  • Reaction Monitoring: It is crucial to stop the reaction once the starting material has been consumed and before significant over-oxidation occurs.

    • Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the consumption of 2,3-dichlorotoluene plateaus.

Troubleshooting Workflow for Low Yield and Selectivity

Caption: A workflow for troubleshooting common issues in the synthesis of this compound.

Q3: The purification of the crude product is proving difficult, with impurities that are hard to separate. What are the best practices for purification?

A3: Effective purification depends on understanding the nature of the impurities. The most common impurities are unreacted starting material (2,3-dichlorotoluene) and the over-oxidation product (2,3-dichlorobenzoic acid).

  • Removal of 2,3-dichlorobenzoic acid: This acidic impurity can be easily removed with a basic wash during the work-up.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic impurity to form a water-soluble salt, which will be extracted into the aqueous layer.

  • Removal of 2,3-dichlorotoluene: The starting material and the product aldehyde have different polarities, which can be exploited for separation.

    • Column Chromatography: This is the most effective method for separating the aldehyde from the less polar toluene. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will provide good separation.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be a good option. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.

Frequently Asked Questions (FAQs)

  • What are the primary synthetic routes to this compound? The most common laboratory and industrial method is the selective oxidation of 2,3-dichlorotoluene. Alternative methods include the Vilsmeier-Haack reaction of 1,2-dichlorobenzene, though this can sometimes lead to issues with regioselectivity.

  • How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Use a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.

  • What are the key safety considerations for this synthesis?

    • 2,3-Dichlorotoluene: This is a combustible liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Oxidizing Agents: Many oxidizing agents are strong and can react violently with other materials. Avoid contact with combustible materials and handle with care.

    • Solvents: Organic solvents are often flammable. Ensure there are no ignition sources nearby.

Detailed Experimental Protocol: Oxidation of 2,3-Dichlorotoluene with Ceric Ammonium Nitrate

This protocol is a starting point and may require optimization for your specific setup.

Materials:

  • 2,3-Dichlorotoluene

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichlorotoluene (1 equivalent) in a mixture of acetonitrile and water (3:1 v/v).

  • In a separate beaker, dissolve Ceric Ammonium Nitrate (2.5 equivalents) in the same solvent mixture.

  • Slowly add the CAN solution to the flask containing the 2,3-dichlorotoluene at room temperature over a period of 30 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary and Visualization

Table 1: Comparison of Common Oxidizing Agents

Oxidizing AgentTypical SolventTemperature (°C)AdvantagesDisadvantages
MnO₂Cyclohexane80Inexpensive, readily availableActivity can be variable, heterogeneous
Ceric Ammonium Nitrate (CAN)Acetonitrile/Water25-50High yield, mild conditionsStoichiometric reagent, cost
Potassium PermanganateWater/Phase Transfer Catalyst50-70Strong oxidant, inexpensiveCan be difficult to control, over-oxidation is common

Reaction Mechanism: Oxidation of Toluene to Benzaldehyde

G cluster_0 Oxidation of 2,3-Dichlorotoluene Toluene 2,3-Dichlorotoluene Radical Benzyl Radical Intermediate Toluene->Radical H-abstraction by Oxidant Alcohol Benzyl Alcohol Intermediate Radical->Alcohol + [O] Aldehyde This compound Alcohol->Aldehyde Oxidation Acid 2,3-Dichlorobenzoic Acid Aldehyde->Acid Over-oxidation (Side Reaction)

Caption: A simplified mechanism for the oxidation of 2,3-dichlorotoluene.

References

  • Total Synthesis of (-)-Heptemerone B and (-)-Guanacastepene E. Journal of the American Chemical Society. [Link]

  • Process for the preparation of this compound.

purification of crude 2,3-Dichlorobenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,3-Dichlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity starting material for their synthetic applications. We will address common challenges and frequently asked questions encountered during purification by recrystallization, providing not just procedural steps but the underlying scientific principles to empower you to troubleshoot effectively.

Section 1: Understanding Your Material & Method (FAQs)

This section addresses foundational knowledge critical for a successful purification.

Q1: What are the key physical properties of this compound I should be aware of?

Understanding the physical characteristics of your target compound is the first step in designing a purification strategy. This compound is typically a white to off-white crystalline powder.[1][2] Key properties are summarized below:

PropertyValueSignificance for Recrystallization
Molecular FormulaC₇H₄Cl₂O---
Molecular Weight175.01 g/mol [3]Used for calculating molar quantities and theoretical yield.
Melting Point64-67 °C[2][4]A key indicator of purity. A sharp melting point within this range suggests high purity. A broad or depressed range indicates the presence of impurities.
AppearanceWhite to off-white crystalline powder[1][2]Color can indicate the presence of chromophoric (colored) impurities.
SolubilityPractically insoluble in water; soluble in organic solvents like methanol and ethanol.[2][5]This differential solubility is the basis for choosing an effective recrystallization solvent system.

Q2: My crude this compound is a brownish solid. What are the likely impurities?

The impurities in your crude product are highly dependent on the synthetic route used. A common synthesis involves the oxidation of 2,3-dichlorotoluene or reactions starting from 2,3-dichloroaniline.[6][7][8] Potential impurities include:

  • Unreacted Starting Materials: Such as 2,3-dichlorotoluene or 2,3-dichloroaniline.

  • Reaction Intermediates: Incomplete reactions can leave intermediates like 2,3-dichlorobenzyl alcohol.[4]

  • Side-Reaction Products: Over-oxidation can lead to the formation of 2,3-dichlorobenzoic acid. Hydrolysis reactions can generate 2,3-dichlorophenol.[6]

  • Colored Impurities: These are often high molecular weight, polymeric byproducts formed during the reaction.

Q3: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is an exceptionally powerful technique for purifying solid organic compounds.[9] It relies on the principle that the solubility of most solids increases with temperature.[10] For this compound, an ideal solvent will dissolve it completely at an elevated temperature but only sparingly at low temperatures. Most of the impurities, which are present in smaller amounts, will either remain in the cold solvent or will be insoluble in the hot solvent and can be filtered off. Slow, controlled cooling allows the this compound to selectively form a pure crystal lattice, physically excluding the impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[11][12]

Section 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of this compound, using a mixed-solvent system of ethanol and water, which is a common and effective choice for moderately polar aromatic compounds.

Step-by-Step Recrystallization Protocol
StepActionParameterRationale
1. Dissolution Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add the "good" solvent (ethanol) in small portions while heating.Start with ~25-30 mL of ethanol. Heat to near boiling (~75 °C).The goal is to dissolve the compound in the minimum amount of hot solvent to create a saturated solution. Using an Erlenmeyer flask reduces solvent evaporation.[9][11]
2. Hot Filtration (Optional) If insoluble impurities or color persist, perform a hot gravity filtration. Add a small amount of activated charcoal if the solution is colored.Add ~0.5 g of charcoal. Add an extra 5-10 mL of hot ethanol.Charcoal adsorbs high molecular weight colored impurities.[9] The extra solvent prevents premature crystallization in the filter funnel.[13]
3. Saturation To the hot, clear solution, add the "bad" solvent (hot deionized water) dropwise until a faint, persistent cloudiness (turbidity) appears.Add hot water (~60-70 °C) slowly with constant swirling.This indicates the saturation point has been reached. The compound is beginning to precipitate because the mixed solvent is less effective at dissolving it.[14][15]
4. Clarification Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears.Add dropwise until the solution is clear again.This ensures the solution is perfectly saturated at the high temperature, maximizing yield upon cooling.[14]
5. Crystallization Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.Cooling time: 30-60 minutes.Slow cooling is critical for the formation of large, pure crystals. Rapid cooling traps impurities.[11][12][16]
6. Ice Bath Cooling Once at room temperature, place the flask in an ice-water bath.Cooling time: 15-20 minutes.This further decreases the solubility of the compound, maximizing the quantity of crystals that form and thus improving the yield.[12]
7. Isolation Collect the crystals by vacuum filtration using a Büchner funnel.---This rapidly separates the solid crystals from the impurity-laden mother liquor.
8. Washing Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent mixture.Use a pre-chilled 90:10 water/ethanol mixture.This removes any adhering mother liquor without dissolving a significant amount of the product crystals.[13]
9. Drying Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.Temperature: 40-50 °C.Removes residual solvent. The final product should be a free-flowing powder.
Recrystallization Workflow Diagram

Recrystallization_Workflow crude Crude Solid dissolve Dissolve in min. hot 'Good' Solvent (e.g., Ethanol) crude->dissolve hot_sol Hot Solution dissolve->hot_sol insoluble_check Insoluble Impurities? hot_sol->insoluble_check hot_filter Hot Gravity Filtration insoluble_check->hot_filter Yes clear_sol Clear Hot Solution insoluble_check->clear_sol No hot_filter->clear_sol add_bad Add hot 'Bad' Solvent (e.g., Water) to slight turbidity clear_sol->add_bad clarify Add drop of 'Good' Solvent to clarify add_bad->clarify cool_slow Cool Slowly to Room Temp clarify->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (contains impurities) filter->mother_liquor dry Dry Crystals wash->dry pure Pure Crystals dry->pure

Caption: Workflow for mixed-solvent recrystallization.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a Q&A format.

Q: My compound separated as a cloudy oil instead of crystals. What happened and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the saturated solution cools to a temperature that is above the melting point of your compound.[15] The compound comes out of solution as a liquid instead of a solid. This is problematic because oils tend to trap impurities.

  • Cause: The solution is too concentrated, or the boiling point of the solvent system is too high relative to the compound's melting point. It is more common with mixed-solvent systems.[17]

  • Solution:

    • Re-heat the flask to re-dissolve the oil.

    • Add more of the "good" solvent (in this case, ethanol) to decrease the overall saturation.[18]

    • Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or wooden block to slow the rate of heat loss.[17]

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a classic sign of a supersaturated solution, where the conditions for crystal nucleation have not been met, or you have used too much solvent.[17]

  • Cause 1: Too much solvent was used. The solution is not saturated at the lower temperature.[17]

    • Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 10-15%) and attempt to cool it again.

  • Cause 2: Lack of nucleation sites. Crystals need a surface to begin growing.

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[17]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.

Q: My final yield is very low (<50%). What are the most likely reasons?

A: A low yield is a common and frustrating issue. Several factors could be responsible:

  • Excessive Solvent: This is the most frequent cause. A significant amount of your product remains dissolved in the mother liquor.[18] To check, take a drop of the mother liquor on a watch glass and let it evaporate. A large amount of solid residue indicates substantial product loss.

  • Premature Crystallization: If the compound crystallized in the funnel during hot filtration, you have lost product at that stage. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Not cooling the solution for a sufficient amount of time, or not using an ice bath, can leave a significant amount of product in solution.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

Q: As soon as I removed the flask from the heat, a fine powder crashed out of solution. Is this a good sign?

A: No, this is generally a poor sign. The rapid formation of a fine powder is precipitation, not crystallization.[12] This process happens too quickly for the selective formation of a pure crystal lattice, and impurities are often trapped (occluded) within the solid particles.

  • Cause: The solution was too concentrated, and the solubility of the compound dropped dramatically with only a small decrease in temperature.

  • Solution: Re-heat the solution to re-dissolve the precipitate. Add a small amount of additional hot solvent (1-2 mL) and allow it to cool more slowly.[18] The goal is to see the first crystals appear after a few minutes of cooling, not instantly.

References

  • The Chemical Profile: Understanding this compound Properties. [Source URL not available]
  • This compound 6334-18-5 wiki. [Source URL not available]
  • Mixed Solvent Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Mixed-solvent recrystallisation - University of York. [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]

  • Recrystallization - University of California, Irvine. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. [Link]

  • Are there any general rules for choosing solvents for recrystallization? - Chemistry Stack Exchange. [Link]

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  • 3.3F: Mixed Solvents - Chemistry LibreTexts. [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

  • Chemical Properties of this compound (CAS 6334-18-5) - Cheméo. [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. [Link]

  • Method for highly selectively synthesizing this compound - Eureka | Patsnap. [Link]

  • CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google P
  • CN107043321B - Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde - Google P
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • This compound, 99%, Certified® for synthesis, 25g - GTI Laboratory Supplies. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - University of York. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. [Link]

  • Recrystalliz

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Technical Support Center: Removing Impurities from 2,3-Dichlorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,3-Dichlorobenzaldehyde. As a critical intermediate in the manufacturing of pharmaceuticals like Lamotrigine and Felodipine, achieving high purity is paramount.[1][2] This guide provides in-depth, field-proven answers and protocols to address common purification challenges encountered by researchers and drug development professionals.

Section 1: Frequently Asked Questions (FAQs) - Identifying the Problem

This section addresses the primary identification of impurities and analytical discrepancies.

Q1: What are the most common impurities in this compound synthesis and how can I detect them?

The impurity profile of your final product is intrinsically linked to the synthetic route employed. The two primary routes are the oxidation of 2,3-dichlorotoluene and the diazotization of 2,3-dichloroaniline.

  • From 2,3-Dichlorotoluene Oxidation:

    • Unreacted Starting Material: 2,3-Dichlorotoluene is a common, non-polar impurity.[1]

    • Over-oxidation Product: 2,3-Dichlorobenzoic acid is formed if the oxidation conditions are too harsh or prolonged.

    • Reaction Intermediates: Depending on the specific method, you may find residual 2,3-dichlorobenzyl alcohol, 2,3-dichlorobenzyl bromide, or 2,3-dichlorobenzylidene dibromide.[3][4]

    • Isomeric Impurities: If the starting 2,3-dichlorotoluene is not pure, you may carry over other dichlorotoluene isomers (e.g., 2,5- or 3,4-) which will be oxidized to their corresponding aldehydes.[5]

  • From 2,3-Dichloroaniline (via Diazonium Salt):

    • Side-Reaction Products: 2,3-Dichlorophenol is a known impurity from this route, arising from the reaction of the diazonium salt with water.[6]

    • Unreacted Starting Material: Residual 2,3-dichloroaniline may be present.

Detection Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile impurities like unreacted starting materials and isomeric aldehydes.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying less volatile impurities like benzoic acids and phenols.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural information. An aldehydic proton peak (~10.4 ppm) should be clean. Peaks in the aromatic region (7-8 ppm) can help identify isomers, while the absence of a broad carboxylic acid peak (~12-13 ppm) or benzylic protons (~4.7 ppm for alcohol) indicates purity.

  • Melting Point Analysis: A sharp melting point between 61-64°C indicates high purity.[8] A broad or depressed melting point suggests the presence of impurities.

Q2: My NMR spectrum shows a small peak around 4.7 ppm and a broad singlet that disappears upon a D₂O shake. What does this indicate?

This is a classic sign of contamination with 2,3-dichlorobenzyl alcohol , a common intermediate in syntheses that proceed via hydrolysis of a benzyl halide.[3] The peak around 4.7 ppm corresponds to the benzylic protons (-CH₂OH), and the broad, exchangeable singlet is the hydroxyl (-OH) proton. This indicates either incomplete oxidation of the alcohol to the aldehyde or its formation as a byproduct.

Q3: The melting point of my product is 55-60°C, which is broad and lower than the expected 61-64°C. What is the likely cause?

A broad and depressed melting point is a strong indicator of impurity. Given the significant depression, this is likely caused by a mixture of compounds rather than a single trace impurity. Common culprits include a combination of unreacted starting material (2,3-dichlorotoluene, which is a liquid at room temperature) and isomeric dichlorobenzaldehydes. These impurities disrupt the crystal lattice of the desired this compound, leading to the observed melting point depression.

Section 2: Troubleshooting Guide - Step-by-Step Solutions

This section provides targeted strategies for removing specific classes of impurities.

Troubleshooting_Logic start Analyze Crude Product (GC-MS, NMR, TLC) q_acidic Acidic Impurities Detected? (e.g., Benzoic Acid, Phenol) start->q_acidic a_acidic_yes Perform Basic Wash (See Protocol 1) q_acidic->a_acidic_yes Yes a_acidic_no Proceed to Next Check q_acidic->a_acidic_no No q_nonpolar Non-Polar Impurities? (e.g., Dichlorotoluene) a_acidic_yes->q_nonpolar a_acidic_no->q_nonpolar a_nonpolar_yes Use Column Chromatography or Recrystallization (See Protocols 1 & 2) q_nonpolar->a_nonpolar_yes Yes a_nonpolar_no Proceed to Next Check q_nonpolar->a_nonpolar_no No final_product Pure this compound a_nonpolar_yes->final_product q_aldehyde Other Aldehydes or Polar Non-Acidic Impurities? a_nonpolar_no->q_aldehyde a_aldehyde_yes Use Bisulfite Adduct Formation or High-Resolution Chromatography (See Protocol 3) q_aldehyde->a_aldehyde_yes Yes q_aldehyde->final_product No a_aldehyde_yes->final_product

Caption: Troubleshooting Logic for Impurity Removal.

Q4: How do I remove unreacted 2,3-dichlorotoluene?

2,3-Dichlorotoluene is significantly less polar than this compound. This difference in polarity is the key to their separation.

  • Recrystallization: This is often the most effective method. This compound is a solid, while the starting material is a liquid. A suitable solvent will dissolve the aldehyde at high temperatures but allow it to crystallize upon cooling, leaving the more soluble dichlorotoluene in the mother liquor. Ethanol has been shown to be an effective solvent for this purpose.[3][9]

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography is a reliable option. The less polar 2,3-dichlorotoluene will elute much faster than the more polar aldehyde using a non-polar eluent system, such as hexane/ethyl acetate.

Q5: How can I eliminate acidic impurities like 2,3-dichlorobenzoic acid or 2,3-dichlorophenol?

Acidic impurities are best removed by a liquid-liquid extraction using a mild base.

Causality: The principle is a simple acid-base reaction. Weakly acidic compounds like phenols and carboxylic acids are deprotonated by a base (e.g., sodium bicarbonate, sodium carbonate) to form their corresponding sodium salts.[6][9] These salts are ionic and therefore highly soluble in water, while the desired aldehyde remains in the organic phase.

Procedure: Dissolve the crude product in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (for carboxylic acids) or a dilute sodium carbonate/hydroxide solution (for phenols).[6] The impurities will transfer to the aqueous layer. Follow with a water wash to remove any residual base before drying and concentrating the organic layer.

Q6: What is the best general procedure for purifying crude this compound?

A multi-step approach is most robust. This workflow systematically removes different classes of impurities.

Purification_Workflow crude Crude Product in Organic Solvent (e.g., DCM, EtOAc) wash1 Wash with sat. NaHCO₃ (aq) crude->wash1 Removes Acids wash2 Wash with Brine wash1->wash2 Breaks Emulsions dry Dry over Na₂SO₄ or MgSO₄ wash2->dry concentrate Concentrate in vacuo dry->concentrate purify Final Purification concentrate->purify recryst Recrystallization (e.g., from Ethanol) purify->recryst High Yield column Column Chromatography purify->column High Purity pure Pure Product recryst->pure column->pure

Caption: General Purification Workflow for this compound.

This workflow, detailed in Protocol 1 , ensures that acidic impurities are removed first, followed by the bulk of non-polar impurities during the final purification step.

Section 3: Detailed Experimental Protocols

Note: Always handle this compound and its precursors in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound can cause severe skin burns and eye damage.[8][10]

Protocol 1: General Purification by Washing and Recrystallization

This protocol is effective for removing both acidic and non-polar impurities.

  • Dissolution: Dissolve the crude this compound (10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (100 mL).

  • Basic Wash: Transfer the solution to a separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate solution and shake gently. Vent the funnel frequently to release CO₂ pressure. Separate the layers and discard the aqueous (bottom layer for DCM, top for ethyl acetate). This step removes acidic impurities like 2,3-dichlorobenzoic acid.

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine). This helps to remove residual water and break any emulsions. Separate the layers.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the semi-purified solid.

  • Recrystallization: Add the minimum amount of hot ethanol required to fully dissolve the solid.[3][11] Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating compounds based on polarity, particularly for removing unreacted starting material or isomeric impurities.

  • Column Packing: Prepare a silica gel column using a slurry packing method with your chosen eluent (e.g., 97:3 Hexane:Ethyl Acetate).[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system (e.g., 97:3 Hexane:Ethyl Acetate). The less polar impurities (like 2,3-dichlorotoluene) will elute first.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Elution: The this compound will elute after the non-polar impurities. Pool the pure fractions containing the desired product.

  • Concentration: Remove the eluent from the pooled pure fractions using a rotary evaporator to yield the purified product.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

This is a highly selective classical method for purifying aldehydes from non-aldehydic impurities.[12]

  • Adduct Formation: Suspend the crude aldehyde in water. Add a saturated solution of sodium bisulfite (NaHSO₃) dropwise with vigorous stirring. A slight excess (10-20 mol%) is recommended. A precipitate of the bisulfite adduct should form. Continue stirring for several hours to ensure complete reaction.

  • Impurity Removal: Filter the solid adduct and wash it with diethyl ether or ethyl acetate to remove any soluble organic impurities.

  • Aldehyde Regeneration: Re-suspend the washed adduct in water. With good stirring, add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the evolution of gas (SO₂) ceases and the solution becomes basic.[12]

  • Extraction: The free aldehyde will separate from the aqueous solution. Extract the mixture three times with an organic solvent (e.g., diethyl ether or DCM).

  • Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the highly purified this compound.

Data Summary Table

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Polarity
This compound 175.01[13]61 - 64[8]243[2]Moderate
2,3-Dichlorotoluene161.03-13201Low
2,3-Dichlorobenzoic Acid191.01164 - 167>300High (Acidic)
2,3-Dichlorobenzyl Alcohol177.0368 - 71255High (Polar)
2,3-Dichlorophenol163.0057 - 58205High (Acidic)

References

  • CN106699525A - Method for preparing this compound through continuous oxidization of 2,3-dichlorotoluene - Google P
  • CN1223249A - Process for preparing this compound - Google P
  • 2,3- DICHLOROBENZALDEHYDE MSDS | CAS 6334-18-5 MSDS - Loba Chemie. [Link]

  • CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google P
  • Method for highly selectively synthesizing this compound - Eureka | Patsnap. [Link]

  • This compound | C7H4Cl2O | CID 35745 - PubChem. [Link]

  • EP 1 700 859 A2 - Process for preparing anagrelide base - Google P
  • m-CHLOROPHENYLMETHYLCARBINOL - Organic Syntheses Procedure. [Link]

  • This compound 6334-18-5 wiki - Molbase. [Link]

  • CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google P
  • Benzaldehyde, 2,3-dichloro- | SIELC Technologies. [Link]

  • Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride - MDPI. [Link]

  • Isomerization and Redistribution of 2,5-Dichlorotoluene Catalyzed by AlCl 3 and Isomerization Thermodynamics - Engineered Science Publisher. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. [Link]

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common side products in the synthesis of 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-Dichlorobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a critical intermediate in the production of pharmaceuticals like Felodipine and Lamotrigine, achieving high purity is paramount. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you minimize side product formation and optimize your reaction outcomes.

Troubleshooting Guides & FAQs

This section directly addresses specific issues you may encounter during the synthesis of this compound, categorized by the primary synthetic routes.

Route 1: Oxidation of 2,3-Dichlorotoluene

The direct oxidation of the methyl group of 2,3-dichlorotoluene is a common and efficient route. However, controlling the extent of oxidation is critical to prevent the formation of impurities. Typical oxidants include hydrogen peroxide with metal catalysts or nitric acid.[1][2]

Question 1: My final product is contaminated with a significant amount of 2,3-dichlorobenzoic acid. What causes this over-oxidation, and how can I prevent it?

Answer: The presence of 2,3-dichlorobenzoic acid is a classic case of over-oxidation. The aldehyde functional group is susceptible to further oxidation to a carboxylic acid under the reaction conditions.

  • Causality: This issue typically arises from an excess of the oxidizing agent, an extended reaction time, or elevated temperatures.[1] The energy barrier to oxidize the aldehyde to a carboxylic acid is often lower than that of oxidizing the toluene to the aldehyde, making this a common side reaction. The intermediate 2,3-dichlorobenzyl alcohol is also readily oxidized.[2]

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Carefully control the molar ratio of the oxidant (e.g., hydrogen peroxide) to the 2,3-dichlorotoluene substrate. A preferred molar ratio is often between 1.0 and 10.0, depending on the specific catalyst and solvent system.[1] Start with a lower ratio and incrementally increase it based on conversion.

    • Reaction Monitoring: Do not run the reaction for a fixed time without monitoring. Use Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the aldehyde. Quench the reaction immediately once the optimal concentration of the desired product is reached.

    • Temperature Management: Maintain the recommended reaction temperature. For continuous oxidation processes using H₂O₂ and a cobalt/molybdenum catalyst, temperatures between 90-120°C are optimal.[1] Exceeding this range can accelerate the rate of over-oxidation.

    • Post-Reaction Purification: If over-oxidation does occur, the acidic 2,3-dichlorobenzoic acid can be easily removed. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and perform a liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while the desired aldehyde remains in the organic phase.

Question 2: My conversion is low, with a large amount of unreacted 2,3-dichlorotoluene remaining. How can I improve the reaction efficiency?

Answer: Low conversion is typically due to insufficient activation of the C-H bonds of the methyl group or inadequate oxidizing power.

  • Causality: This problem can be traced to several factors: insufficient oxidant concentration, low reaction temperature, short residence time in a continuous reactor, or poor catalyst activity.[1][3]

  • Troubleshooting & Prevention:

    • Optimize Reaction Time & Temperature: Gradually increase the reaction time or temperature within the recommended range. For a batch reaction, this could mean extending the reflux time. For a continuous flow reaction, this involves decreasing the flow rate to increase residence time.[1][3]

    • Verify Catalyst Activity: If using a metal catalyst system (e.g., cobalt acetate, sodium molybdate), ensure it has not degraded.[3] Use fresh, high-purity catalysts. The molar ratio of the catalyst to the substrate is also critical; for some systems, a ratio of (0.01-0.08):1 is preferred.[1]

    • Increase Oxidant Concentration: If increasing time and temperature does not improve conversion, a slight, controlled increase in the oxidant-to-substrate molar ratio may be necessary.[1] Monitor carefully to avoid the over-oxidation discussed in the previous question.

Route 2: Side-Chain Halogenation of 2,3-Dichlorotoluene and Subsequent Hydrolysis

This two-step method involves the free-radical halogenation (e.g., bromination) of the methyl group to form 2,3-dichlorobenzal halide, followed by hydrolysis to yield the aldehyde.[4][5]

Question 1: The hydrolysis of my 2,3-dichlorobenzal bromide intermediate is slow and incomplete. How can I drive this reaction to completion?

Answer: The hydrolysis of the geminal dihalide is the key step in forming the aldehyde. Incomplete reaction will leave the 2,3-dichlorobenzal bromide as a major impurity.

  • Causality: This step is a nucleophilic substitution that can be kinetically slow. The efficiency depends heavily on temperature, the presence of a suitable solvent system, and sometimes a catalyst. Water alone is often not sufficient for a rapid, high-yielding reaction.

  • Troubleshooting & Prevention:

    • Elevated Temperature: This hydrolysis requires significant thermal energy. Reaction temperatures in the range of 130-140°C are often necessary to achieve a reasonable reaction rate.[4][5]

    • Use of an Auxiliary Solvent: The use of a polar, aprotic co-solvent like N,N-dimethylacetamide (DMAc) can significantly accelerate the reaction.[4][5] DMAc helps to solubilize the organic intermediate in the aqueous phase, increasing the interfacial area and facilitating the hydrolysis.

    • Catalysis: The hydrolysis is typically performed in an aqueous acid solution, such as hydrobromic acid (HBr).[4] The acid catalyzes the substitution reaction.

    • Sufficient Reaction Time: Ensure the reaction is heated for an adequate duration. For the hydrolysis of 2,3-dichlorobenzal bromide, reaction times of around 8 hours are commonly reported.[4][5] Monitor by GC to confirm the disappearance of the intermediate.

Question 2: My halogenation step produces a mixture of 2,3-dichlorobenzyl bromide (mono-substituted) and 2,3-dichlorobenzal bromide (di-substituted). How can I improve selectivity for the di-substituted product?

Answer: Achieving selective di-halogenation without significant mono-halogenation requires careful control over the reaction conditions.

  • Causality: This is a result of incomplete halogenation. The reaction proceeds stepwise from toluene to benzyl halide to benzal halide. Stopping the reaction prematurely or having insufficient halogenating agent will result in a mixture.

  • Troubleshooting & Prevention:

    • Halogen Stoichiometry: Ensure at least two molar equivalents of the halogen (e.g., bromine) are used per mole of 2,3-dichlorotoluene.

    • Radical Initiator: Use an effective radical initiator, such as azobisisobutyronitrile (AIBN), to ensure a consistent rate of radical formation throughout the reaction.[3][4]

    • Continuous Halogen Source: Some modern procedures use an auxiliary oxidant like hydrogen peroxide in conjunction with a halogen source (e.g., bromine or HBr).[2][4] The hydrogen peroxide continuously regenerates the elemental halogen from the hydrogen halide produced during the reaction, maintaining the necessary concentration of the halogenating agent and improving atom economy.[2]

    • Reaction Monitoring: Use GC to monitor the progress of the halogenation. The reaction should be continued until the mono-substituted intermediate is no longer observed.

General FAQs

Question: My final product contains isomeric impurities such as 3,4-dichlorobenzaldehyde or 2,5-dichlorobenzaldehyde. What is the most likely source of this contamination?

Answer: The presence of isomeric impurities almost always points to the purity of your starting material, 2,3-dichlorotoluene.

  • Causality: The commercial synthesis of 2,3-dichlorotoluene can often produce a mixture of isomers, including 2,4-, 3,4-, and 2,5-dichlorotoluene.[6] These isomers will undergo the same synthetic transformations as the 2,3-isomer, leading to a corresponding mixture of dichlorobenzaldehyde isomers in your final product that can be very difficult to separate.

  • Troubleshooting & Prevention:

    • Starting Material Analysis: Before beginning your synthesis, always analyze your 2,3-dichlorotoluene starting material by GC to confirm its isomeric purity.[7] A purity of ≥98% is recommended.

    • Source High-Purity Reagents: Procure your starting materials from a reputable supplier who can provide a certificate of analysis detailing the isomeric purity.

    • Purification of Starting Material: If your starting material is impure, consider purifying it by fractional distillation before use.

Data & Workflow Summaries

Table 1: Common Side Products and Mitigation Strategies
Side ProductCommon Synthetic RouteProbable CausePrevention & Troubleshooting
2,3-Dichlorobenzoic Acid Oxidation of 2,3-DichlorotolueneOver-oxidationReduce oxidant stoichiometry; monitor reaction by GC/TLC; control temperature; remove via basic wash.[8]
Unreacted 2,3-Dichlorotoluene All RoutesIncomplete reactionIncrease reaction time/temperature; check catalyst activity; ensure sufficient reagent stoichiometry.[3]
2,3-Dichlorobenzyl Alcohol Oxidation of 2,3-DichlorotolueneIncomplete oxidationIncrease oxidant concentration slightly; extend reaction time.[2]
2,3-Dichlorobenzal Bromide Halogenation & HydrolysisIncomplete hydrolysisIncrease hydrolysis temperature (130-140°C); use DMAc as a co-solvent; ensure sufficient reaction time (~8h).[4][5]
2,3-Dichlorobenzyl Bromide Halogenation & HydrolysisIncomplete halogenationUse ≥2 equivalents of halogen; ensure sufficient radical initiator (AIBN); monitor reaction by GC.[2]
Isomeric Dichlorobenzaldehydes All RoutesImpure 2,3-dichlorotoluene starting materialAnalyze starting material purity by GC before use; source high-purity reagents.[6]
Diagram 1: Synthetic Pathways in the Oxidation of 2,3-Dichlorotoluene

G cluster_main Oxidation of 2,3-Dichlorotoluene A 2,3-Dichlorotoluene (Starting Material) B 2,3-Dichlorobenzyl Alcohol (Intermediate) A->B Mild Oxidation (Incomplete Reaction) C This compound (Desired Product) B->C Controlled Oxidation D 2,3-Dichlorobenzoic Acid (Over-oxidation Side Product) C->D Excess Oxidant / Time (Over-oxidation)

Caption: Key species in the oxidation of 2,3-dichlorotoluene.

Diagram 2: Troubleshooting Logic for Over-oxidation

G start Problem: 2,3-Dichlorobenzoic Acid Detected in Product q1 Was reaction monitored by GC/TLC? start->q1 a1_no Implement reaction monitoring. Quench at optimal product concentration. q1->a1_no No q2 Was oxidant stoichiometry > 2.5 eq? q1->q2 Yes end_node Purity Improved. If acid persists, use basic wash. a1_no->end_node a2_yes Reduce oxidant-to-substrate molar ratio. Perform titration experiments. q2->a2_yes Yes q3 Was reaction temperature above recommended range? q2->q3 No a2_yes->end_node a3_yes Lower and strictly control reaction temperature. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Decision tree for diagnosing and solving over-oxidation issues.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis via Bromination-Hydrolysis

Adapted from CN107043321B[5]

Step A: Bromination of 2,3-Dichlorotoluene

  • To a 1000 mL reactor equipped with a stirrer, condenser, and addition funnels, add 2,3-dichlorotoluene (97.8g), 1,2-dichloroethane (360g), and azobisisobutyronitrile (AIBN, 3.9g).

  • Begin stirring and heat the mixture. When the internal temperature reaches 70°C, begin the simultaneous dropwise addition of bromine (110g) and 27.5% hydrogen peroxide (108g).

  • Maintain the reaction temperature at 80°C throughout the addition. The hydrogen peroxide serves to regenerate bromine from the HBr byproduct, improving atom economy.

  • After the addition is complete, monitor the reaction by GC until the starting material and mono-brominated intermediate are consumed.

  • Cool the reaction mixture, allow the layers to separate, remove the aqueous phase, and concentrate the organic phase under reduced pressure to obtain crude 2,3-dichlorobenzal bromide.

Step B: Catalytic Hydrolysis

  • Transfer the crude 2,3-dichlorobenzal bromide to a 2000 mL reaction kettle.

  • Add 9% aqueous hydrobromic acid (360g) and N,N-dimethylacetamide (540g).

  • Heat the mixture to 130-140°C and maintain for 8 hours.

  • Monitor the disappearance of the 2,3-dichlorobenzal bromide intermediate by GC.

  • Upon completion, obtain the crude product by steam stripping.

  • Purify the crude product by recrystallization to yield refined this compound (Typical GC Purity: >99.5%).

References

  • Method for highly selectively synthesizing this compound. Eureka | Patsnap.
  • CN107043321B - Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde. Google Patents.
  • CN106699525A - Method for preparing this compound through continuous oxidization of 2,3-dichlorotoluene. Google Patents.
  • CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde. Google Patents.
  • US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.
  • The Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News. Available at: [Link]

  • Dichlorotoluenes (2,3-, 2,4-, 2,5-, 2,6-, 3,4- and 3,5-) (Water Source) Fact Sheet. US EPA. Available at: [Link]

Sources

Technical Support Center: Grignard Reactions Involving 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions involving 2,3-dichlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when working with this sterically hindered and electron-deficient substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Grignard reactions are powerful C-C bond-forming tools, but their success is highly dependent on meticulous experimental technique.[1][2] The unique steric and electronic properties of this compound can introduce specific challenges. This section addresses common problems in a question-and-answer format.

Question 1: My Grignard reaction with this compound is not initiating. What are the likely causes and how can I resolve this?

Answer:

Failure to initiate is one of the most common frustrations in Grignard chemistry. The primary culprit is almost always the presence of moisture or an oxidized magnesium surface.

Probable Causes & Solutions:

  • Inadequate Drying of Glassware and Reagents: Grignard reagents are potent bases and will readily react with even trace amounts of water, quenching the reaction.[3]

    • Solution: All glassware should be rigorously flame-dried under vacuum or oven-dried at a minimum of 120°C for several hours and cooled under an inert atmosphere (nitrogen or argon). Solvents like diethyl ether or THF must be anhydrous.[4] Consider using freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone).

  • Passivated Magnesium Surface: Magnesium turnings can develop an oxide layer (MgO) on their surface, which prevents the reaction with the organic halide.

    • Solutions:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the anhydrous solvent.[4] The disappearance of the iodine's color or the evolution of ethylene gas are indicators of activation.

  • Purity of Starting Materials: Impurities in the this compound or the organic halide used to prepare the Grignard reagent can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the this compound by recrystallization or distillation.

Question 2: I'm observing a low yield of the desired secondary alcohol. What are the potential side reactions and how can I mitigate them?

Answer:

Low yields in Grignard reactions with this compound can stem from several competing pathways, exacerbated by the substrate's specific structure.

Probable Causes & Solutions:

  • Steric Hindrance: The ortho-chloro substituent on the benzaldehyde ring can sterically hinder the approach of the Grignard reagent to the carbonyl carbon.[5] This is especially problematic with bulky Grignard reagents.

    • Solution: If possible, use a less sterically demanding Grignard reagent. Alternatively, employing a more reactive organolithium reagent might be a viable strategy.

  • Wurtz Coupling: This is a significant side reaction where the Grignard reagent couples with the unreacted organic halide.[4]

    • Solution: Add the organic halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide. This minimizes the chance of it reacting with the newly formed Grignard reagent.

  • Enolization of the Aldehyde: While less common with aldehydes compared to ketones, a bulky Grignard reagent can act as a base and deprotonate any potential acidic protons, though this is not a primary concern for this compound itself.[6]

  • Reduction of the Aldehyde: Some Grignard reagents, particularly those with beta-hydrogens (e.g., isopropylmagnesium bromide), can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state.[6]

    • Solution: If reduction is a suspected side product, consider using a Grignard reagent that lacks beta-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Single Electron Transfer (SET) Pathway: Electron-deficient aromatic aldehydes, like this compound, can promote a SET mechanism, leading to the formation of radical intermediates and potentially pinacol coupling byproducts.[7]

    • Solution: Conducting the reaction at lower temperatures can sometimes favor the desired polar, two-electron pathway over the SET pathway.

Question 3: My reaction mixture turned dark brown/black during the Grignard reagent formation. Is this normal and should I proceed?

Answer:

A dark coloration during Grignard reagent formation can be indicative of side reactions, but it doesn't always mean the reaction has failed.

Probable Causes & Solutions:

  • Formation of Finely Divided Metal: Side reactions like Wurtz coupling can produce finely divided, colloidal metal particles that can give the solution a dark appearance.

  • Impurities: Trace impurities in the magnesium or organic halide can catalyze decomposition or side reactions.

  • What to do: A slight darkening or cloudiness is often normal. However, a deep black, tarry appearance might suggest significant decomposition. It is advisable to take a small aliquot of the supernatant, quench it with an iodine solution in THF. If the brown color of the iodine disappears, it indicates the presence of active Grignard reagent. You can also perform a titration to determine the concentration of the active Grignard reagent before proceeding with the addition to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a Grignard reaction with this compound?

A1: Anhydrous diethyl ether is a classic and effective solvent for Grignard reactions.[8] Tetrahydrofuran (THF) is also commonly used and can be beneficial as it is a better solvating agent, which can sometimes increase the reactivity of the Grignard reagent.[9] The choice may depend on the specific Grignard reagent being used and the reaction temperature.

Q2: How can I confirm the formation and determine the concentration of my Grignard reagent?

A2: Titration is the most reliable method. A common procedure involves titrating a known volume of the Grignard solution with a standard solution of a proton source (like sec-butanol in xylene) in the presence of an indicator such as 1,10-phenanthroline until a color change is observed.

Q3: Can I use a Grignard reagent that has been stored for a long time?

A3: It is always best to use freshly prepared Grignard reagents.[1] Over time, they can decompose through reaction with atmospheric moisture and oxygen, or through Schlenk equilibrium disproportionation. If you must use a stored solution, it is crucial to re-titrate it to determine its active concentration before use.

Q4: What is the purpose of the acidic workup, and what are some common reagents for it?

A4: The initial product of the Grignard addition to the aldehyde is a magnesium alkoxide salt. The acidic workup is necessary to protonate this alkoxide to yield the final alcohol product. A common and effective method is to use a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acid that effectively protonates the alkoxide without causing side reactions like dehydration, which can occur with stronger acids like dilute HCl or H₂SO₄.

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent (Example: Phenylmagnesium Bromide)
  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray to brownish solution is the Grignard reagent.

Protocol 2: Reaction of Grignard Reagent with this compound
  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add the this compound solution dropwise to the stirred Grignard reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Workflow

Grignard_Troubleshooting cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with this compound cluster_troubleshooting Troubleshooting Points start Start: Dry Glassware & Reagents add_mg Add Mg Turnings start->add_mg activate_mg Activate Mg (Iodine/DBE) add_mg->activate_mg add_halide Slowly Add Organic Halide activate_mg->add_halide no_initiation No Initiation? activate_mg->no_initiation reflux Reflux to Completion add_halide->reflux grignard_ready Grignard Reagent Formed reflux->grignard_ready dark_color Dark Color? reflux->dark_color cool_grignard Cool Grignard to 0 °C grignard_ready->cool_grignard add_aldehyde Add Aldehyde Solution Dropwise cool_grignard->add_aldehyde react_rt Stir at Room Temperature add_aldehyde->react_rt workup Aqueous Workup (NH4Cl) react_rt->workup product Desired Secondary Alcohol workup->product low_yield Low Yield? product->low_yield check_dry Check for Moisture no_initiation->check_dry check_mg Re-activate Mg no_initiation->check_mg check_side_reactions Consider Side Reactions (Wurtz, SET) low_yield->check_side_reactions titrate Titrate Reagent dark_color->titrate

Caption: Troubleshooting workflow for Grignard reactions.

Quantitative Data Summary

ParameterRecommendationRationale
Stoichiometry
Mg to Organic Halide1.2 : 1.0Ensures complete consumption of the halide.
Grignard to Aldehyde1.1 - 1.5 : 1.0A slight excess of the Grignard reagent accounts for any self-quenching and drives the reaction to completion.
Reaction Temperature
Reagent FormationReflux in Ether (~35°C) or THF (~66°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Aldehyde Addition0 °C to Room TemperatureHelps to control the exothermic reaction and can minimize side reactions like SET.[7]
Reaction Time
Reagent Formation1 - 2 hoursTypically sufficient for complete formation after initiation.
Aldehyde Reaction1 - 3 hoursMonitor by TLC for completion.

References

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved January 5, 2026, from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved January 5, 2026, from [Link]

  • REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.). Retrieved January 5, 2026, from [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

  • Grignard Reagents. (n.d.). Retrieved January 5, 2026, from [Link]

  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity - Chemistry Connected. (n.d.). Retrieved January 5, 2026, from [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - Beilstein Journals. (n.d.). Retrieved January 5, 2026, from [Link]

  • Illustrated Glossary of Organic Chemistry - Grignard reaction. (n.d.). Retrieved January 5, 2026, from [Link]

  • A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). Retrieved January 5, 2026, from [Link]

  • Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes | Organic Letters - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

  • Recent advances of the Grignard-type reactions without involving organohalides. (n.d.). Retrieved January 5, 2026, from [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved January 5, 2026, from [Link]

  • an introduction to grignard reagents - Chemguide. (n.d.). Retrieved January 5, 2026, from [Link]

  • Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Experiment 16: Triphenylmethanol by a Grignard reaction - Athabasca University. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Industrial Scale-Up of 2,3-Dichlorobenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3-Dichlorobenzaldehyde is a critical intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug felodipine and the antiepileptic lamotrigine, as well as in the production of agrochemicals and specialty polymers.[1] Transitioning its synthesis from the laboratory bench to industrial-scale production, however, is fraught with challenges that can impact yield, purity, cost, and safety.[2][3] Common manufacturing routes, primarily the oxidation of 2,3-dichlorotoluene or synthesis from 2,3-dichloroaniline, present distinct hurdles including controlling selectivity, managing hazardous reagents, and ensuring batch-to-batch consistency.[1][4][5]

This guide provides researchers, process chemists, and drug development professionals with a dedicated technical support resource. It is structured in a practical question-and-answer format to directly address common troubleshooting scenarios and frequently asked questions encountered during the scale-up process.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Part A: Reaction & Synthesis Issues

Question: My reaction yield is consistently low (<60%), although laboratory-scale experiments were successful. What are the likely causes?

Answer: Low yield during scale-up is a common problem often attributed to several scale-dependent factors:

  • Over-oxidation to 2,3-Dichlorobenzoic Acid: The primary cause of yield loss is often the oxidation of the desired aldehyde product to the corresponding carboxylic acid. This is an exothermic process that can accelerate at a larger scale if heat is not removed efficiently.

    • Troubleshooting:

      • Thermal Management: Ensure your reactor's cooling capacity is sufficient for the batch size. Implement a controlled dosing strategy for the oxidant (e.g., hydrogen peroxide) to manage the rate of heat generation.[2]

      • Reaction Monitoring: Utilize in-process controls (IPCs) like GC or HPLC to monitor the formation of 2,3-dichlorobenzoic acid. Quench the reaction once the concentration of the desired aldehyde product reaches its maximum.

      • Reagent Stoichiometry: Carefully control the molar ratio of the oxidant. An excess can aggressively drive the reaction toward the carboxylic acid.

  • Incomplete Conversion of 2,3-Dichlorotoluene: Insufficient reaction time, poor mixing, or catalyst deactivation can leave a significant amount of starting material unreacted.

    • Troubleshooting:

      • Mixing Efficiency: What works in a round-bottom flask does not always translate to a large reactor. Evaluate the impeller design and agitation speed to ensure proper mass transfer between the organic phase (substrate) and the aqueous/catalyst phase.[3]

      • Catalyst Activity: If using a metal catalyst system (e.g., Co/Mo/Br), ensure it is fully dissolved and active.[4] For free-radical reactions initiated by AIBN, confirm the reaction temperature is adequate for initiator decomposition (typically >70°C).[6]

  • Formation of By-products: Besides the carboxylic acid, other by-products like 2,3-dichlorobenzyl alcohol can form, particularly during the work-up stage if hydrolysis conditions are not well-controlled.[7]

Question: My final product purity is below the required specification (>99%) due to persistent impurities. How can I identify and eliminate them?

Answer: Achieving high purity is critical for pharmaceutical applications. The most common impurities are isomers and reaction by-products.

  • Isomeric Impurities (e.g., 2,4- or 3,4-Dichlorobenzaldehyde): These almost always originate from the 2,3-dichlorotoluene starting material.[8][9]

    • Troubleshooting:

      • Raw Material QC: Perform a rigorous GC analysis of your incoming 2,3-dichlorotoluene. Specify a high purity grade from your supplier.

      • Purification Strategy: Isomers can be difficult to remove by simple recrystallization due to similar solubility profiles. Fractional distillation of the starting material may be necessary if high-purity sources are unavailable.

  • Process-Related Impurities:

    • 2,3-Dichlorobenzoic Acid: As discussed, this is from over-oxidation. During purification, it can often be removed by washing the organic solution with a mild base like aqueous sodium bicarbonate.

    • Unreacted 2,3-Dichlorotoluene: This is more volatile than the product. It can be removed during solvent evaporation or by vacuum distillation of the crude product.

    • 2,3-Dichlorobenzyl Alcohol: This can be an intermediate or a by-product.[7] Its removal may require chromatographic methods on a large scale, which is expensive, or careful optimization of the reaction to prevent its formation.

Part B: Process Control & Safety

Question: We are experiencing a dangerous temperature spike (exotherm) during the addition of the oxidant. How can we control this?

Answer: Uncontrolled exotherms are a major safety hazard during scale-up.[2] The oxidation of the methyl group is highly energetic.

  • Causality: The issue stems from the accumulation of unreacted reagents due to slow initial kinetics followed by a rapid, runaway reaction. This is often caused by adding the oxidant too quickly or at a temperature where the reaction rate is low.

  • Solution:

    • Semi-Batch Operation: Add the oxidant (e.g., hydrogen peroxide) and potentially the catalyst solution subsurface via a dosing pump over an extended period (e.g., 2-4 hours).[6] This ensures the reaction consumes the reagents as they are added, allowing the reactor's cooling system to keep pace.

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is essential for safe process design.

    • Emergency Preparedness: Ensure the reactor is equipped with a pressure relief system and a plan for emergency quenching (e.g., adding a reducing agent to destroy excess oxidant).

Question: How do we handle the hazardous materials involved, such as bromine and corrosive acids, at an industrial scale?

Answer: Safe handling is paramount. This compound itself is classified as an irritant and corrosive substance.

  • Engineering Controls:

    • Use closed-system transfers for all hazardous liquids like bromine, HBr, and acetic acid to minimize fumes and exposure.[10]

    • Ensure the production area is well-ventilated with a dedicated exhaust system.[10]

  • Personal Protective Equipment (PPE):

    • Mandate the use of appropriate PPE, including acid-resistant gloves, safety goggles with side-shields, face shields, and chemical-resistant clothing.[11][12]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[10] It is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[10][13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis route for this compound?

The oxidation of 2,3-dichlorotoluene is generally the most favored route for industrial scale-up.[1] While other methods exist, such as those starting from 2,3-dichloroaniline, they often involve more complex, harsher conditions or generate more waste.[5] The oxidation route, particularly using hydrogen peroxide as the oxidant and a Co/Mo/Br catalyst system in a solvent like acetic acid, offers a balance of efficiency and manageable conditions.[4] Recent advancements using continuous flow reactors for this process show promise for enhanced safety and control.[4][14]

Q2: What are the critical process parameters (CPPs) to monitor during the oxidation of 2,3-dichlorotoluene?

The key CPPs that directly impact yield and purity are:

  • Temperature: Directly influences reaction rate and selectivity. Higher temperatures can lead to over-oxidation. A typical range is 80-120°C.[4][6]

  • Agitation Rate: Crucial for mass transfer in a multiphasic system.

  • Reagent Addition Rate: Controls the reaction exotherm and prevents dangerous accumulation.

  • Catalyst Concentration: Affects the reaction kinetics. The molar ratio of catalyst to substrate is typically low, in the range of 0.005 to 0.015.[4]

  • Reaction Time: Must be optimized to maximize product formation without excessive by-product generation.

Q3: How can the generation of bromine-containing organic by-products be minimized?

In routes that use bromine, such as the bromination of the methyl group followed by hydrolysis, residual bromine can lead to ring-brominated impurities. Using hydrogen peroxide in conjunction with bromine can improve the utilization of bromine and reduce waste.[5][7] The H₂O₂ can re-oxidize the HBr by-product back to active bromine, creating a catalytic cycle that requires a smaller initial charge of elemental bromine.[7]

Q4: What is the best practice for final product purification and isolation?

A multi-step approach is typically required:

  • Work-up: After quenching the reaction, perform a phase separation. Wash the organic phase with water, then a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like HBr and 2,3-dichlorobenzoic acid.

  • Solvent Removal: Concentrate the organic phase under reduced pressure.

  • Recrystallization: This is the most effective method for achieving high purity. Ethanol is a commonly cited solvent for recrystallization, yielding a white crystalline product.[7][15][16] The crude solid is dissolved in hot ethanol and allowed to cool slowly, causing the high-purity product to crystallize while impurities remain in the mother liquor.

Section 3: Experimental Protocols

Protocol: Oxidation of 2,3-Dichlorotoluene in a Batch Reactor

This protocol is a synthesized example based on common methods described in patent literature.[4][6][15] WARNING: This procedure involves hazardous materials and exothermic reactions. A thorough safety review and risk assessment must be conducted before implementation.

Materials & Equipment:

  • Jacketed glass reactor (e.g., 50 L) with overhead stirrer, condenser, thermocouple, and dosing pump inlet.

  • 2,3-Dichlorotoluene (99.5%+ purity)

  • Acetic Acid (solvent)

  • Cobalt Acetate (catalyst)

  • Sodium Molybdate (catalyst)

  • Sodium Bromide (catalyst)

  • Hydrogen Peroxide (35% solution, oxidant)

  • 1,2-Dichloroethane (extraction solvent)

  • Sodium Bicarbonate (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Reactor Charging: Charge the reactor with 2,3-dichlorotoluene (e.g., 5.0 kg), acetic acid (10 L), cobalt acetate (e.g., 0.015 molar equivalent), sodium molybdate (e.g., 0.015 molar equivalent), and sodium bromide (e.g., 0.015 molar equivalent).

  • Heating: Begin agitation and heat the mixture to the target reaction temperature (e.g., 90-100°C) using the reactor jacket.

  • Oxidant Dosing: Once the temperature is stable, begin the slow, continuous addition of 35% hydrogen peroxide (e.g., 2.0 molar equivalents) via the dosing pump over 3-5 hours. Carefully monitor the internal temperature and adjust the addition rate or cooling to maintain the setpoint.

  • Reaction Monitoring (IPC): Take samples hourly and analyze by GC to monitor the conversion of 2,3-dichlorotoluene and the formation of this compound and 2,3-dichlorobenzoic acid.

  • Reaction Completion & Quench: Once the starting material is consumed (<2% by GC), stop the heating and cool the reactor to room temperature.

  • Work-up: Transfer the reaction mixture to a separation vessel. Add 1,2-dichloroethane (15 L) and water (15 L). Agitate and allow the layers to separate. Drain the lower organic layer.

  • Neutralization: Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 5 L) and then water (2 x 5 L).

  • Isolation: Concentrate the organic layer under vacuum to remove the solvent, yielding crude this compound as an oil or solid.

  • Purification: Add hot ethanol to the crude product until fully dissolved. Allow the solution to cool slowly to 0-5°C to induce crystallization. Filter the resulting white crystals and wash with cold ethanol. Dry the product under vacuum at <40°C.

  • Final Analysis: Analyze the final product for purity (GC), identity (NMR, MS), and melting point (64-67°C).[1] Expected yield: 70-80%.

Section 4: Data & Visualization

Table 1: Typical Reaction Parameters & Outcomes
ParameterLab Scale (100g)Pilot Scale (5kg)Industrial Scale (100kg)Key Challenge at Scale
Substrate 2,3-Dichlorotoluene2,3-Dichlorotoluene2,3-DichlorotolueneSourcing consistent high-purity material
Oxidant H₂O₂ (35%)H₂O₂ (35%)H₂O₂ (35%)Safe handling and controlled dosing
Catalyst System Co/Mo/Br saltsCo/Mo/Br saltsCo/Mo/Br saltsHomogeneous mixing, cost
Temperature 95°C95-100°C90-100°CEfficient heat removal
Addition Time 1 hour3-5 hours4-8 hoursManaging exotherm
Typical Yield 85%75-80%70-78%Over-oxidation, mixing inefficiency
Typical Purity >99%>99%>99%Removal of trace isomers/by-products
Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product P1 Charge Reactor: 2,3-Dichlorotoluene Catalysts, Solvent R1 Heat to 90-100°C P1->R1 R2 Slow Dosing of Hydrogen Peroxide R1->R2 R3 Monitor by GC (IPC) R2->R3 W1 Quench & Cool R3->W1 W2 Extraction & Washing W1->W2 W3 Solvent Removal W2->W3 W4 Recrystallization (Ethanol) W3->W4 F1 Drying W4->F1 F2 QC Analysis (Purity >99%) F1->F2

G Start Low Yield or Purity Impurity_Check Impurity Profile by GC-MS? Start->Impurity_Check Isomers Isomeric Impurities (e.g., 2,4-DCT-Aldehyde) Impurity_Check->Isomers Yes Over_Ox High 2,3-Dichlorobenzoic Acid Content? Impurity_Check->Over_Ox No Sol_Isomers Action: Verify Purity of Raw Material Isomers->Sol_Isomers Unreacted High Starting Material Content? Over_Ox->Unreacted No Sol_Over_Ox Action: Reduce Temp & Control Oxidant Dosing Over_Ox->Sol_Over_Ox Yes Sol_Unreacted Action: Increase Reaction Time or Catalyst Load Unreacted->Sol_Unreacted Yes

References

  • Comprehensive Overview of this compound (CAS: 6334-18-5). (2025, March 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

  • This compound 6334-18-5 wiki. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

  • CN106699525A - Method for preparing this compound through continuous oxidization of 2,3-dichlorotoluene. (n.d.). Google Patents.
  • Method for highly selectively synthesizing this compound. (n.d.). Patsnap. Retrieved January 5, 2026, from [Link]

  • CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde. (n.d.). Google Patents.
  • CN1223249A - Process for preparing this compound. (n.d.). Google Patents.
  • 2,3- DICHLOROBENZALDEHYDE MSDS | CAS 6334-18-5 MSDS. (2019, January 30). Loba Chemie. Retrieved January 5, 2026, from [Link]

  • Chemical Process Development and Scale-Up. (n.d.). Mettler Toledo. Retrieved January 5, 2026, from [Link]

  • CN102951994A - Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize. (n.d.). Google Patents.
  • CN107043321B - Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde. (n.d.). Google Patents.
  • CN102079688A - Method for preparing 2,3-dichlorotoluene. (n.d.). Google Patents.
  • Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today. Retrieved January 5, 2026, from [Link]

  • Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. (2018, November 9). MDPI. Retrieved January 5, 2026, from [Link]

  • Catalytic performance and mechanism study of the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene. (2024, March 14). PMC - NIH. Retrieved January 5, 2026, from [Link]

  • m-CHLOROPHENYLMETHYLCARBINOL. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

  • This compound | CAS#:6334-18-5 | Chemsrc. (2025, August 23). Chemsrc. Retrieved January 5, 2026, from [Link]

  • EP 1 700 859 A2. (2001, July 26). Google APIs.
  • CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene. (n.d.). Google Patents.
  • Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Selective Oxidation of p-Chlorotoluene to p-Chlorobenzaldehyde. (n.d.). Academax. Retrieved January 5, 2026, from [Link]

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Technical Support Center: Prevention of 2,3-Dichlorobenzoic Acid Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the unwanted formation of 2,3-dichlorobenzoic acid as a byproduct in their synthetic processes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or eliminate this impurity, ensuring the desired purity and yield of your target dichlorinated benzoic acid isomers.

Introduction: The Challenge of Regioselectivity

The synthesis of specific dichlorobenzoic acid isomers, such as 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid, is often complicated by the co-formation of other isomers, including the frequently undesired 2,3-dichlorobenzoic acid. This issue primarily arises during the electrophilic aromatic substitution (chlorination) of toluene or benzoic acid derivatives. The regioselectivity of the second chlorination step is governed by a delicate interplay of steric hindrance and the electronic directing effects of the substituents already present on the aromatic ring—namely, the methyl (or carboxyl) group and the first chlorine atom.

This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to control the isomeric distribution of your product mixture.

Troubleshooting Guide: Minimizing 2,3-Dichlorobenzoic Acid Formation

This section addresses common issues encountered during the synthesis of dichlorobenzoic acids and provides solutions to steer the reaction towards the desired isomer and away from the 2,3-dichloro byproduct.

Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
High percentage of 2,3-dichlorobenzoic acid in the final product. Inappropriate Catalyst Choice: Strong Lewis acids like AlCl₃ can promote isomerization of the dichlorotoluene intermediates, leading to a thermodynamic mixture of isomers where the 2,3-isomer may be present in significant amounts.[1][2][3]Catalyst Selection: Opt for milder Lewis acid catalysts such as FeCl₃. Iron(III) chloride is less aggressive in promoting isomerization compared to aluminum chloride, thus better preserving the initial regioselectivity of the chlorination. The choice of catalyst can significantly influence the isomer distribution.[4]
Suboptimal Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable isomers, which may include the 2,3-dichloro isomer, by allowing for equilibration of the intermediates.[1][2][3]Temperature Control (Kinetic vs. Thermodynamic Control): Conduct the chlorination at lower temperatures. This favors the kinetically controlled product distribution, which is more dependent on the activation energies of the competing chlorination pathways rather than the thermodynamic stability of the final products.[5][6] For the chlorination of toluene, lower temperatures generally favor the formation of ortho and para isomers, which are precursors to the 2,4- and 2,5-dichlorobenzoic acids.
Non-optimal Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the isomer ratio.Solvent Optimization: Experiment with a range of solvents. Non-polar solvents may be preferable as they are less likely to coordinate strongly with the catalyst and alter its activity and selectivity. Computational studies suggest that the solvent can influence the reaction pathway.
Difficulty in separating 2,3-dichlorobenzoic acid from the desired isomer. Similar Physical Properties: The various dichlorobenzoic acid isomers often have very similar boiling points and solubilities in common solvents, making separation by traditional methods like distillation or simple recrystallization challenging.Fractional Crystallization: Employ a systematic approach to fractional crystallization using a carefully selected solvent system. This may involve a multi-step process of dissolving the mixture in a hot solvent and allowing it to cool slowly to selectively crystallize one isomer.
Derivatization: Convert the mixture of acids to their corresponding methyl esters or other derivatives. The physical properties of the esters may be sufficiently different to allow for easier separation by fractional distillation or chromatography. The purified ester can then be hydrolyzed back to the desired carboxylic acid.
Preparative Chromatography: For smaller-scale purifications, preparative high-performance liquid chromatography (HPLC) can be a highly effective, albeit more expensive, method for separating isomers with high purity. Validated LC methods have been developed for the separation of dichlorobenzoic acid isomers.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route that leads to the formation of 2,3-dichlorobenzoic acid as a byproduct?

A1: The most common route is the multi-step synthesis starting from toluene. The process typically involves:

  • Monochlorination of Toluene: This yields a mixture of o-, m-, and p-chlorotoluene.

  • Dichlorination of the Chlorotoluene Mixture: Further chlorination of this mixture results in all six possible dichlorotoluene isomers, including 2,3-dichlorotoluene.

  • Oxidation: The mixture of dichlorotoluenes is then oxidized (e.g., using potassium permanganate or nitric acid) to the corresponding dichlorobenzoic acids.

The formation of 2,3-dichlorotoluene during the second chlorination step is the key event leading to the presence of 2,3-dichlorobenzoic acid in the final product.

Q2: What are the directing effects of the substituents in the chlorination of chlorotoluene?

A2: In chlorotoluene, the methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The incoming second chlorine atom will be directed to the positions favored by both groups. For example, in o-chlorotoluene, the methyl group directs to positions 4 and 6, and the chlorine directs to positions 4 and 6. In p-chlorotoluene, the methyl group directs to positions 2 and 6, and the chlorine directs to positions 2 and 6. In m-chlorotoluene, the methyl group directs to positions 2, 4, and 6, while the chlorine directs to positions 2, 4, and 6. The interplay of these directing effects, along with steric hindrance, determines the final isomer distribution.

Q3: Can I avoid the formation of 2,3-dichlorobenzoic acid by starting with a different precursor?

A3: Yes, choosing a different starting material can be an effective strategy. For example, if your target is 2,4-dichlorobenzoic acid, starting with the oxidation of 2,4-dichlorotoluene would be a more direct route. However, obtaining pure dichlorotoluene isomers can also be challenging and costly. An alternative is to start with a molecule that has a directing group that strongly favors the desired substitution pattern, and then convert that group to a carboxylic acid later in the synthesis.

Q4: Are there any computational studies that can help predict the isomer distribution?

A4: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model the reaction mechanism of electrophilic chlorination. These studies can calculate the activation energies for the formation of the different sigma complexes leading to each isomer. By comparing these activation energies, it is possible to predict the kinetically favored products. Such studies have been performed for the chlorination of toluene and can provide valuable insights into the factors controlling regioselectivity.[9][10]

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Toluene with Minimized Isomerization

This protocol aims to favor the kinetic product distribution by using a mild Lewis acid catalyst and controlling the reaction temperature.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser connected to a gas scrubber (e.g., containing a solution of sodium thiosulfate to neutralize excess chlorine).

  • Reagents: Charge the flask with toluene and a catalytic amount of anhydrous ferric chloride (FeCl₃).

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.

  • Chlorine Gas Introduction: Slowly bubble chlorine gas through the stirred reaction mixture. Monitor the reaction progress by GC analysis of aliquots.

  • Reaction Quenching: Once the desired conversion is reached, stop the chlorine flow and purge the system with an inert gas to remove any dissolved chlorine.

  • Work-up: Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove the catalyst and any acidic byproducts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the resulting mixture of chlorotoluenes by GC to determine the isomer distribution.

Protocol 2: Oxidation of Dichlorotoluene Mixture to Dichlorobenzoic Acids

This protocol describes the oxidation of the dichlorotoluene mixture obtained from the chlorination step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the dichlorotoluene mixture and a suitable solvent (e.g., water or a mixture of water and pyridine).

  • Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) in portions. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and destroy the excess KMnO₄ by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears. Filter the mixture to remove the manganese dioxide precipitate.

  • Isolation of Acids: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dichlorobenzoic acids.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude mixture of acids can then be purified by fractional crystallization or derivatization as described in the troubleshooting guide.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of dichlorobenzoic acids from toluene and highlights the points where different isomers, including the undesired 2,3-isomer, are formed.

Synthesis_Pathway cluster_control Control Points Toluene Toluene Monochlorotoluene Mixture of o-, m-, p-Chlorotoluene Toluene->Monochlorotoluene Monochlorination (Catalyst, Temp) Dichlorotoluene Mixture of Dichlorotoluene Isomers (including 2,3-DCT) Monochlorotoluene->Dichlorotoluene Dichlorination (Regioselectivity is Key) Dichlorobenzoic_Acid Mixture of Dichlorobenzoic Acids (including 2,3-DCBA) Dichlorotoluene->Dichlorobenzoic_Acid Oxidation Desired_Product Desired Dichlorobenzoic Acid Isomer Dichlorobenzoic_Acid->Desired_Product Purification Undesired_Product 2,3-Dichlorobenzoic Acid Dichlorobenzoic_Acid->Undesired_Product Catalyst Catalyst Choice Catalyst->Monochlorotoluene Catalyst->Dichlorotoluene Temperature Temperature Temperature->Monochlorotoluene Temperature->Dichlorotoluene Solvent Solvent Solvent->Monochlorotoluene Solvent->Dichlorotoluene

Caption: Synthetic pathway from toluene to dichlorobenzoic acids.

References

  • Isomerization and Redistribution of 2,5-Dichlorotoluene Catalyzed by AlCl₃ and Isomerization Thermodynamics. Engineered Science, 2018, 3, 84-88.
  • Catalytic performance and mechanism study of the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene. RSC Advances, 2024, 14, 8655-8662.
  • Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 2012, 50(7), 618-625.
  • Application Note: Isomerization of Dichlorotoluene Isomers for the Synthesis of 3,5-Dichlorotoluene. Benchchem.
  • Computational Study of Aluminum Chloride Activation for Toluene Chlorination. The Journal of Physical Chemistry A, 2015, 119(30), 8349-8357.
  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • Application Note: Isomerization of Dichlorotoluene Isomers for the Synthesis of 3,5-Dichlorotoluene. Benchchem.
  • An Experimental and Computational Study of Solvent Effects in Toluene Chlorination. The Journal of Organic Chemistry, 2008, 73(18), 7113-7119.
  • Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjug
  • Scope of the selective ortho-chlorination reaction a.
  • Catalytic performance and mechanism study of the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene.
  • Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 2003, 125(24), 7307-7312.
  • 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts, 2019.
  • Synthesis of para-Dichlorobenzene by Chlorobenzene Chlorination on NaY Zeolite Heterogeneous Catalyst.
  • Purification of 2,4 Dichlorobenzoic Acid.
  • Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Boron Directed Regioselective Aromatic Ortho- Functionaliz
  • Process for separating dichlorobenzene isomers.
  • Plausible mechanism for the α-chlorination of toluene.
  • The reaction paths of chlorine-initiated toluene oxidation: Wh
  • Preparation of 2,4-dichlorobenzoic acid. JPS5553239A, 1980.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry, 2018.
  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry, 2018.
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry, 2018.
  • An overlooked oxidation mechanism of toluene: computational predictions and experimental validations. Chemical Science, 2022, 13(1), 143-151.
  • 3-Chlorobenzoic Acid. PubChem.
  • Treatment of benzoic acid and Cl2/FeCl3. Filo, 2024.
  • Draw the major product(s) of electrophilic chlorination of m-methoxybenzoic acid. Chegg, 2021.
  • Synthesis routes of 2,4-Dichlorobenzoic acid. Benchchem.
  • Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent.
  • The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. MDPI, 2023.
  • 2,4-DICHLOROBENZOIC ACID (FOR SYNTHESIS).
  • Steric and electronic effects in the coordination of amines to a cobalt(II) porphyrin. Journal of the American Chemical Society, 1973, 95(4), 1150-1153.
  • Comparative kinetic and mechanistic study of oxidation of benzoic, p-chloro benzoic, p- methoxy benzoic acid hydrazides with thallium (III) in acidic medium.

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stability and degradation of 2,3-Dichlorobenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dichlorobenzaldehyde

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support center for this compound (2,3-DCB). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. As Senior Application Scientists, we understand that success in the lab hinges on a deep understanding of reagent behavior. This document moves beyond simple data sheets to provide field-proven insights into the stability and degradation of 2,3-DCB, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common questions our team receives regarding the storage, handling, and inherent stability of this compound.

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: Proper storage is the first and most critical step in maintaining the integrity of 2,3-DCB. Due to its sensitivity to environmental factors, we recommend the following:

  • Container: Store in a tightly sealed, airtight container to prevent exposure to air and moisture.[1][2]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. The compound is known to be air-sensitive, and this practice minimizes the risk of oxidation.[1][3]

  • Temperature: Store in a cool, dry place at ambient temperature (20-25°C is acceptable).[1][4] Refrigeration is generally not necessary unless specified for a particular formulation or solution.

  • Light: Keep the container in a dark location, away from direct sunlight, to prevent potential photodegradation.[2][3]

Q2: How does temperature affect the stability of this compound?

A2: this compound exhibits good thermal stability for typical synthetic applications, as indicated by its high boiling point of approximately 243°C.[3] It can be used in reactions at elevated temperatures without rapid decomposition. However, prolonged exposure to very high temperatures, especially in the presence of catalysts or impurities, can accelerate degradation and lead to the formation of side products.[5] For instance, in some synthetic preparations, controlling the reaction temperature is crucial to avoid side reactions and ensure high yield.[5]

Q3: What is the primary degradation pathway for this compound upon exposure to air?

A3: The aldehyde functional group is susceptible to auto-oxidation, especially when exposed to atmospheric oxygen. The primary degradation product is 2,3-Dichlorobenzoic acid . This is the most common impurity found in aged samples of 2,3-DCB. The oxidation process can be accelerated by light, elevated temperatures, and the presence of metallic impurities.[3][6]

Q4: How does pH influence the stability of this compound in solution?

A4: The stability of 2,3-DCB is significantly influenced by pH.

  • Neutral Conditions: The compound is relatively stable in neutral, aprotic organic solvents.

  • Acidic Conditions: While generally stable, strong acidic conditions can catalyze reactions such as acetal formation if alcohols are present as the solvent or reactant.[7]

  • Basic Conditions: 2,3-DCB is incompatible with strong bases.[1] Like other aromatic aldehydes lacking an alpha-hydrogen, it can undergo the Cannizzaro reaction under strongly basic conditions. This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (2,3-Dichlorobenzyl alcohol) and one molecule of the corresponding carboxylate salt (2,3-Dichlorobenzoate).

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 6334-18-5[4]
Molecular Formula C₇H₄Cl₂O[8]
Molecular Weight 175.01 g/mol [4]
Appearance White crystalline powder[1]
Melting Point 64-67 °C[3][4]
Boiling Point ~242.9 °C at 760 mmHg[3]
Solubility Insoluble in water; Soluble in various organic solvents[1]
Flash Point ~99.2 °C[3]

Section 2: Troubleshooting Guide for Experimental Issues

Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting issues that may arise from the instability of this compound.

Table 2: Troubleshooting Common Issues in Reactions
IssuePotential Cause Related to 2,3-DCBRecommended Action & Rationale
Low or No Reaction Yield Degraded Starting Material: The 2,3-DCB may have oxidized to 2,3-Dichlorobenzoic acid, which is unreactive under many conditions intended for the aldehyde.Verify Purity: Before starting, run a quick purity check (TLC, ¹H NMR, or GC-MS) on your 2,3-DCB. The presence of a carboxylic acid peak in NMR or a new spot on TLC is a clear indicator of degradation. Use freshly purchased or purified material if significant degradation is detected.
Formation of an Acidic Byproduct In-situ Oxidation: The aldehyde is oxidizing to 2,3-Dichlorobenzoic acid during the reaction.De-gas Solvents & Use Inert Atmosphere: If your reaction is sensitive to oxidation, de-gas your solvents and run the reaction under an inert atmosphere (N₂ or Ar). This minimizes the presence of oxygen that can cause this side reaction.
Unexpected Alcohol and Acid Byproducts Cannizzaro Reaction: The use of a strong base (e.g., NaOH, KOH) in the reaction mixture is causing disproportionation.Use a Milder Base: If possible, substitute the strong base with a non-nucleophilic organic base (e.g., triethylamine, DBU) or a weaker inorganic base (e.g., K₂CO₃, NaHCO₃). This avoids the conditions necessary for the Cannizzaro reaction.
Inconsistent Results Between Batches Variable Purity of 2,3-DCB: Different lots or ages of the starting material may have varying levels of oxidized impurity.Standardize Starting Material: Qualify each new bottle of 2,3-DCB with a standard analytical test (e.g., melting point, GC purity) and keep a record. This ensures that variability in your starting material is not a source of inconsistent results.
Visualizing Degradation Pathways

Understanding the chemical transformations 2,3-DCB can undergo is key to preventing them. The following diagram illustrates the three most common degradation and side-reaction pathways.

G cluster_main This compound cluster_oxidation Oxidation cluster_reduction Reduction cluster_cannizzaro Cannizzaro Reaction DCB This compound Acid 2,3-Dichlorobenzoic Acid DCB->Acid [O] (e.g., Air, O₂) Alcohol 2,3-Dichlorobenzyl Alcohol DCB->Alcohol [H] (e.g., NaBH₄) Cann_Alcohol 2,3-Dichlorobenzyl Alcohol DCB->Cann_Alcohol Strong Base (e.g., NaOH) Cann_Acid 2,3-Dichlorobenzoic Acid DCB->Cann_Acid Strong Base (e.g., NaOH) G Start Receive/Prepare 2,3-DCB Sample Prep Prepare Sample for Analysis (Dissolve in suitable solvent) Start->Prep Decision Primary Goal? Prep->Decision HPLC HPLC Analysis (Protocol 1) Decision->HPLC Quantification GCMS GC-MS Analysis (Protocol 2) Decision->GCMS Identification Quant Quantify Purity & Known Impurities HPLC->Quant Ident Identify Unknown Impurities via MS Library GCMS->Ident Report Report Findings: - Purity (%) - Impurity Profile Quant->Report Ident->Report

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2,3-Dichlorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and material science, the structural integrity of chemical intermediates is not merely a matter of academic curiosity—it is the bedrock of product efficacy, safety, and reproducibility. 2,3-Dichlorobenzaldehyde (C₇H₄Cl₂O) stands as a critical building block, notably in the synthesis of the antihypertensive drug Felodipine and the anticonvulsant Lamotrigine[1][2]. Its purity and confirmed structure are paramount.

This guide provides an in-depth, experience-driven comparison of synthesis routes and outlines a self-validating, multi-technique spectroscopic workflow to ensure the unambiguous identification and purity assessment of synthesized this compound. We move beyond simple procedural lists to explain the causality behind our methodological choices, empowering researchers to not only replicate but also troubleshoot their synthetic and analytical processes.

Part 1: A Comparative Analysis of Synthesis Strategies

The selection of a synthetic route is a strategic decision balancing yield, purity, scalability, and environmental impact. While several pathways to this compound exist, the oxidation of 2,3-dichlorotoluene is the most prevalent in industrial applications due to the availability of the starting material and the efficiency of the transformation.

Primary Synthetic Route: Oxidation of 2,3-Dichlorotoluene

The core principle involves the selective oxidation of the benzylic methyl group to a formyl group. The choice of oxidizing system is critical and dictates the reaction's profile.

  • Metal-Catalyzed H₂O₂ Oxidation : This modern approach is favored for its "greener" profile, utilizing hydrogen peroxide as the oxidant, which yields water as the primary byproduct[3][4]. A cocktail of metal ion complexes (e.g., cobalt, molybdenum) and a bromine source acts as the catalyst, facilitating a controlled and efficient oxidation process under relatively mild conditions[3][5]. The causality behind this choice lies in the catalytic cycle's ability to generate reactive bromine species in situ, which selectively attack the benzylic position without over-oxidation or unwanted ring halogenation.

  • Radical Bromination Followed by Hydrolysis : A classic and robust two-step method. The process begins with a free-radical bromination of the methyl group, typically initiated by azobisisobutyronitrile (AIBN), to form 2,3-dichlorobenzylidene dibromide[6]. This intermediate is then hydrolyzed, often using an aqueous base like sodium carbonate, to yield the final aldehyde[4][5]. This method is highly effective, but it involves the use of bulk bromine and generates stoichiometric amounts of bromide waste.

Alternative Synthetic Route: Diazotization of 2,3-Dichloroaniline

An alternative strategy involves the diazotization of 2,3-dichloroaniline to form a diazonium salt, which is subsequently reacted with formaldoxime to produce the aldehyde[1][7]. While effective, this route can be more complex to control on a large scale and involves the handling of potentially unstable diazonium intermediates.

Synthesis Method Starting Material Key Reagents Advantages Disadvantages
Metal-Catalyzed Oxidation 2,3-DichlorotolueneH₂O₂, Metal Catalysts (Co, Mo), Acetic AcidHigh atom economy, "greener" oxidant (water byproduct), continuous flow potential[3].Catalyst cost and recovery can be a factor.
Bromination & Hydrolysis 2,3-DichlorotolueneBr₂, AIBN, Na₂CO₃High yield, well-established procedure[5][6].Use of hazardous bromine, generates significant salt waste.
Diazotization 2,3-DichloroanilineNaNO₂, HCl, FormaldoximeUtilizes a different precursor, useful if aniline is more readily available[1][7].Involves potentially unstable diazonium salts, multi-step process.
General Synthesis & Validation Workflow

The following diagram illustrates the logical flow from the chosen synthetic precursor to a fully validated final product. Each validation step serves as a quality control gate, ensuring that the material proceeding to the next stage meets the required specifications.

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage Precursor Precursor (e.g., 2,3-Dichlorotoluene) Reaction Chemical Transformation (e.g., Oxidation) Precursor->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Final Final Product (this compound) Purification->Final NMR NMR Spectroscopy (¹H & ¹³C) Final->NMR IR IR Spectroscopy Final->IR MS Mass Spectrometry Final->MS Purity Purity Analysis (GC/HPLC) Final->Purity G cluster_input Sample cluster_techniques Analytical Techniques cluster_data Primary Data Sample Synthesized This compound NMR NMR Analysis Sample->NMR IR IR Analysis Sample->IR MS MS Analysis Sample->MS NMR_Data ¹H: Aldehyde & Aromatic signals ¹³C: Carbonyl & 6 aromatic signals NMR->NMR_Data IR_Data Strong C=O stretch (~1705 cm⁻¹) Aldehyde C-H doublet IR->IR_Data MS_Data M⁺ ion cluster at m/z 174/176/178 (9:6:1 ratio) MS->MS_Data Conclusion Unambiguous Structure Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integration of data from NMR, IR, and MS for final validation.

Part 3: Standard Operating Protocols

Trustworthiness in science is built on reproducibility. The following are condensed, best-practice protocols for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Oxidation of 2,3-Dichlorotoluene[4][5]
  • Setup : In a 1L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 2,3-dichlorotoluene (e.g., 61.5 g), 1,2-dichloroethane (as solvent, e.g., 215 g), and azobisisobutyronitrile (AIBN, e.g., 3.1 g).

  • Initiation : Heat the mixture to 75-80°C to initiate the radical reaction.

  • Bromination : Add bromine (e.g., 44 g) dropwise while simultaneously adding 27.5% hydrogen peroxide (e.g., 136 g). The H₂O₂ serves to regenerate bromine from the HBr byproduct, improving atom economy. Maintain reflux until the red color of bromine fades.

  • Hydrolysis : Cool the reaction mixture. Add a 30% aqueous solution of sodium carbonate (e.g., 49 g) and reflux for 8 hours to hydrolyze the dibromide intermediate to the aldehyde.

  • Workup : After cooling, separate the organic layer. Wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification : Remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent like ethanol to yield pure this compound as white crystals.

Protocol 2: Spectroscopic Sample Preparation & Analysis
  • ¹H and ¹³C NMR : Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher spectrometer.

  • FT-IR : For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the crystalline product directly on the ATR crystal and acquire the spectrum. Alternatively, prepare a KBr pellet.

  • GC-MS : Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms) and an electron ionization (EI) source.

Conclusion

The synthesis of this compound, a key pharmaceutical intermediate, demands a rigorous and multi-faceted validation approach. Relying on a single spectroscopic method is insufficient and introduces unacceptable risk in a regulated environment. By systematically employing ¹H NMR for the proton environment, ¹³C NMR for the carbon backbone, IR spectroscopy for functional group identity, and mass spectrometry for molecular weight and elemental composition (via isotopic patterns), a self-validating and unambiguous confirmation of structure and purity is achieved. This integrated workflow ensures that the material proceeding to downstream applications is of the highest quality, safeguarding the integrity of the final product.

References

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A Senior Application Scientist's Comparative Guide to 2,3-Dichlorobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, dichlorobenzaldehydes are a class of deceptively simple yet remarkably versatile building blocks. Their utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes is well-established.[1][2][3] However, the specific placement of the two chlorine atoms on the benzaldehyde ring dramatically influences the molecule's physicochemical properties, reactivity, and ultimate application. A nuanced understanding of these isomeric differences is paramount for rational synthetic design and process optimization.

This guide provides a comparative analysis of 2,3-dichlorobenzaldehyde and its five structural isomers: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzaldehyde. We will move beyond a simple cataloging of data to explore the causal relationships between structure and function, offering field-proven insights into their selection and application.

Section 1: Physicochemical and Spectroscopic Properties

The initial step in selecting an isomer involves a thorough understanding of its fundamental properties. These characteristics not only dictate handling and storage conditions but also provide the first clues to the isomer's potential behavior in a reaction. All isomers share the same molecular formula (C₇H₄Cl₂O) and a molecular weight of approximately 175.01 g/mol .[4][5][6] However, their physical manifestations differ significantly.

Table 1: Comparative Physicochemical Properties of Dichlorobenzaldehyde Isomers

PropertyThis compound2,4-Dichlorobenzaldehyde2,5-Dichlorobenzaldehyde2,6-Dichlorobenzaldehyde3,4-Dichlorobenzaldehyde3,5-Dichlorobenzaldehyde
CAS Number 6334-18-5874-42-0[7]6361-23-5[3]83-38-5[4]6287-38-310203-08-4[8]
Appearance White crystalline powder[9]White to pale yellow crystalline powder[1][2]White powder[10]White crystalline powder[4]White crystalline solid[6]White to slightly yellow powder[11][12]
Melting Point (°C) 64-67[13]64-72[1][14]54-57[15]69-71[4][16][17]39-4263.5-65.5[11]
Boiling Point (°C) ~243~233-249[1]N/A~239[4]247-248N/A
Solubility Insoluble in water; soluble in organic solventsSlightly soluble in water; soluble in organic solvents[1][2]N/ALow water solubility[4]Insoluble in water[6]Insoluble in water[8][11]

Data compiled from multiple sources as cited.

Spectroscopic Fingerprints: Differentiating the Isomers

While the isomers are structurally similar, their spectroscopic data provides unique fingerprints for unambiguous identification.

  • ¹H NMR Spectroscopy: The chemical shift and coupling patterns of the three aromatic protons and the single aldehyde proton are highly diagnostic.

    • The aldehyde proton typically appears as a singlet between δ 9.8 and 10.1 ppm.[18][19] Its precise shift can be subtly influenced by the electronic environment.

    • The aromatic region (δ 7.0-8.0 ppm) is most telling. For instance, 3,5-dichlorobenzaldehyde will show a simple pattern with two equivalent protons and one unique proton, whereas an isomer like 2,4-dichlorobenzaldehyde will display three distinct signals, each with characteristic ortho- and meta-couplings.[18]

  • IR Spectroscopy: All isomers will exhibit a strong carbonyl (C=O) stretch characteristic of an aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹.[19] The exact frequency is modulated by the electronic effects of the chlorine atoms. Additionally, C-Cl stretching and C-H bending vibrations in the fingerprint region can further aid in differentiation.

Section 2: Synthesis and Mechanistic Insights

The choice of synthetic route is often dictated by the availability of starting materials and the desired isomeric purity. A common and industrially relevant method is the oxidation of the corresponding dichlorotoluene.

General Synthesis Workflow

A prevalent strategy involves the free-radical side-chain halogenation of a dichlorotoluene to form a dichlorobenzal halide, followed by hydrolysis.[20][21] Another approach involves direct oxidation of the methyl group.

G cluster_0 Step 1: Side-Chain Halogenation cluster_1 Step 2: Hydrolysis cluster_2 Purification start Dichlorotoluene step1 Dichlorobenzal Halide start->step1  NBS or Cl₂  Radical Initiator (AIBN)  Light (hν) step2 Dichlorobenzaldehyde step1->step2  H₂O  Acid or Base Catalyst  (e.g., H₂SO₄, Na₂CO₃) purify Distillation or Recrystallization step2->purify

Caption: General workflow for synthesizing dichlorobenzaldehydes from dichlorotoluenes.

An alternative route for specific isomers like this compound involves a multi-step process starting from 2,3-dichloroaniline via a diazonium salt intermediate.[22] A patented method describes the synthesis of this compound from 2,3-dichlorotoluene via bromination and subsequent oxidation, achieving high purity and good overall yield.[23]

Section 3: Comparative Reactivity

The reactivity of the aldehyde functional group is the cornerstone of its utility in synthesis. This reactivity is modulated by the two chlorine atoms through a combination of electronic and steric effects.

  • Electronic Effects: Chlorine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring. It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is dominant for halogens. The net result is a deactivation of the ring and an increase in the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

  • Steric Effects: When a chlorine atom is in an ortho position (e.g., 2,6- and 2,4-isomers), it can sterically hinder the approach of nucleophiles to the aldehyde group.[24] This effect is most pronounced in 2,6-dichlorobenzaldehyde , where the aldehyde is flanked by two large chlorine atoms, making it the least reactive of the isomers in many nucleophilic addition reactions.[4][16][17]

G ring Benzene Ring aldehyde C=O ring->aldehyde Electronic Influence Cl_ortho Cl (ortho) Cl_ortho->ring -I Cl_ortho->aldehyde Steric Blockade inductive Inductive Effect (-I) Increases Carbonyl Electrophilicity steric Steric Hindrance Decreases Reactivity Cl_meta Cl (meta/para) Cl_meta->ring -I

Caption: Electronic and steric effects of chlorine atoms on benzaldehyde reactivity.

This interplay means that for a reaction requiring rapid nucleophilic attack with minimal steric hindrance, 3,5-dichlorobenzaldehyde is an excellent choice.[8] Conversely, if a reaction is sensitive to steric bulk and a less reactive aldehyde is desired, the 2,6-isomer would be the substrate of choice.[4][16]

Section 4: Applications in Synthesis

The distinct properties of each isomer translate into specialized applications, particularly as intermediates in the life sciences and materials industries.

Table 2: Primary Applications of Dichlorobenzaldehyde Isomers

IsomerKey ApplicationsExamples
This compound Pharmaceutical and agrochemical intermediates.[9]Synthesis of complex heterocyclic systems.
2,4-Dichlorobenzaldehyde Agrochemicals, pharmaceuticals, dyes.[1][2][7]Precursor for the fungicide Diniconazole; synthesis of Schiff bases with antimicrobial activity.[25]
2,5-Dichlorobenzaldehyde Pharmaceuticals, agrochemicals, dyes, liquid crystals.[3][10][26]Intermediate for anti-inflammatory drugs, insecticides, and organic pigments.[10][26]
2,6-Dichlorobenzaldehyde Agrochemicals, pharmaceuticals, dyes.[4]Precursor for insecticides like Lufenuron and Diflubenzuron; intermediate for Diclofenac Sodium and Penicillin.[4][27]
3,4-Dichlorobenzaldehyde Pharmaceutical and agrochemical intermediates.[6]Building block for various synthetic targets.
3,5-Dichlorobenzaldehyde Pharmaceutical and organic synthesis.[8][11][12]Starting material for β-aryl-β-amino acids and dichlorophenylpyruvic acid.[11]

Section 5: Experimental Protocols

To ensure the principles discussed are grounded in practice, the following self-validating protocols are provided.

Protocol 1: Synthesis of 2,4-Dichlorobenzaldehyde from 2,4-Dichlorobenzal Chloride

This protocol is adapted from established hydrolysis methods.[20]

Objective: To hydrolyze 2,4-dichlorobenzal chloride to 2,4-dichlorobenzaldehyde.

Reagents:

  • 2,4-Dichlorobenzal chloride

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Safety First: Conduct this reaction in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2,4-dichlorobenzal chloride (1 equivalent).

  • Slowly and carefully, add concentrated sulfuric acid (approx. 8 times the weight of the benzal chloride) with stirring.

  • Heat the mixture to 90-110 °C. A vigorous evolution of HCl gas will be observed. The reaction mixture will turn a deep red-brown.

  • Maintain this temperature for 1-2 hours, or until the evolution of HCl ceases.

  • Workup: Allow the mixture to cool slightly, then pour it carefully onto a large amount of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.

  • Dry the ethereal layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

  • Validation: The crude product can be purified by vacuum distillation or recrystallization from ligroin. The final product should be a white crystalline solid with a melting point of ~69-71 °C.[20] Confirm identity and purity using ¹H NMR and IR spectroscopy against reference spectra.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Objective: To obtain a ¹H NMR spectrum to confirm the identity of a dichlorobenzaldehyde isomer.

Materials:

  • Dichlorobenzaldehyde sample (~10-20 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • Pipette

Procedure:

  • Weigh approximately 10-20 mg of the dichlorobenzaldehyde sample and place it in a clean, dry vial.

  • Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to dissolve the sample.

  • Transfer the solution to a clean NMR tube using a pipette.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Acquire the spectrum according to the instrument's standard operating procedure. Typical parameters for a ¹H spectrum include 8-16 scans.

  • Analysis & Validation: Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks. The ratio of the aldehyde proton to the aromatic protons should be 1:3.

    • Analyze the chemical shifts and coupling constants (J-values) in the aromatic region. This pattern is unique for each isomer and serves as the primary validation of its identity. For example, the spectrum for 3,4-dichlorobenzaldehyde in CDCl₃ should show an aldehyde proton singlet near δ 9.96 ppm and three aromatic signals around δ 7.96, 7.73, and 7.64 ppm.[18]

Conclusion

The six isomers of dichlorobenzaldehyde, while sharing a common formula, are distinct chemical entities. The substitution pattern of the chlorine atoms governs their physical properties, tunes the reactivity of the aldehyde group through a balance of electronic and steric effects, and ultimately defines their utility in complex synthetic endeavors. 2,6-Dichlorobenzaldehyde is the most sterically hindered and often least reactive, while isomers like 3,5-dichlorobenzaldehyde offer high reactivity. This guide has aimed to provide the causal logic behind these differences, empowering researchers to make informed, expert decisions when selecting the optimal dichlorobenzaldehyde isomer for their specific application.

References

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  • 2,4-Dichlorobenzaldehyde. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

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  • 2,4-Dichlorobenzaldehyde - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 5, 2026, from [Link]

  • 2,4-Dichlorobenzaldehyde CAS 874-42-0 | Agrochemical Intermediate. (n.d.). Snowhite Chemical Co.,LTD. Retrieved January 5, 2026, from [Link]

  • 2,5-Dichlorobenzaldehyde: Your Essential Chemical Intermediate. (n.d.). Gesher. Retrieved January 5, 2026, from [Link]

  • Exploring 2,4-Dichlorobenzaldehyde: Properties and Applications. (n.d.). Gesher. Retrieved January 5, 2026, from [Link]

  • The Chemical Profile: Understanding this compound Properties. (n.d.). Gesher. Retrieved January 5, 2026, from [Link]

  • 2,5-Dichlorobenzaldehyde CAS 6361-23-5. (n.d.). APIChem. Retrieved January 5, 2026, from [Link]

  • The Indispensable Role of 2,4-Dichlorobenzaldehyde in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

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  • A kind of synthesis technique of 2,3 dichlorobenzaldehyde. (2018). Google Patents.
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A Comparative Guide to the Biological Activities of Dichlorobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Art of Isomeric Differentiation in Biological Activity

Dichlorobenzaldehyde (DCBA), a seemingly simple aromatic aldehyde, exists in six distinct positional isomers: 2,3-DCBA, 2,4-DCBA, 2,5-DCBA, 2,6-DCBA, 3,4-DCBA, and 3,5-DCBA. While sharing the same molecular formula (C₇H₄Cl₂O), the varied placement of the two chlorine atoms on the benzene ring profoundly influences their physicochemical properties and, consequently, their biological activities. This guide provides a comparative analysis of the known biological effects of these isomers, synthesizing available data on their cytotoxicity, antimicrobial properties, and enzyme inhibition.

The position of the chlorine substituents alters the molecule's electron distribution, steric hindrance, and lipophilicity, which are critical factors in how a molecule interacts with biological targets. Understanding these subtle differences is paramount for researchers in drug discovery and development, as it can inform the rational design of more potent and selective therapeutic agents. While comprehensive comparative studies across all six isomers are limited, this guide consolidates the existing fragmented data to offer a clearer picture of their individual and comparative biological profiles.

Comparative Analysis of Biological Activities

While direct, head-to-head comparative studies across all six dichlorobenzaldehyde isomers are not extensively available in the current literature, a survey of existing research provides insights into their individual biological activities. The following sections summarize the known cytotoxic and antimicrobial effects, highlighting the influence of the chlorine substitution pattern.

Cytotoxicity: A Tale of Differential Potency

The cytotoxic potential of dichlorobenzaldehyde isomers appears to be significantly influenced by the positioning of the chlorine atoms. While comprehensive IC₅₀ data for all isomers against a uniform panel of cell lines is not available, existing studies on the isomers and their derivatives suggest a structure-activity relationship.

For instance, 3,4-dichlorobenzaldehyde has been noted to inhibit the growth of certain cancer cells in cell culture studies[1]. Derivatives of 2,6-dichlorobenzaldehyde have also been investigated, with the dichlorophenyl moiety being implicated in cytotoxic effects[2]. The lack of direct comparative data for the parent aldehydes, however, presents a significant data gap[2].

To facilitate further research, a standardized protocol for assessing and comparing the cytotoxicity of these isomers is essential. The MTT assay is a widely accepted colorimetric method for this purpose.

Table 1: Summary of Reported Cytotoxic Activities of Dichlorobenzaldehyde Isomers and Their Derivatives

Isomer/DerivativeCell Line(s)Reported ActivityReference(s)
3,4-Dichlorobenzaldehyde Not specifiedInhibits cancer cell growth[1]
2,6-Dichlorobenzaldehyde Derivative Not specifiedDichlorophenyl moiety contributes to cytotoxicity[2]

Note: This table reflects the limited publicly available data and is intended to guide further investigation rather than provide a definitive comparison.

Antimicrobial Activity: A Spectrum of Inhibition

The antimicrobial properties of dichlorobenzaldehyde isomers have been more extensively alluded to in the literature, although direct comparative studies with Minimum Inhibitory Concentration (MIC) values are still sparse.

3,4-Dichlorobenzaldehyde has demonstrated significant antifungal activity against Candida albicans and Saccharomyces cerevisiae[1]. Benzaldehyde and its derivatives are generally known for their antimicrobial properties, and the addition of chlorine atoms can modulate this activity[3].

To systematically evaluate and compare the antimicrobial efficacy of the dichlorobenzaldehyde isomers, the broth microdilution method to determine the MIC is the standard approach.

Table 2: Summary of Reported Antimicrobial Activities of Dichlorobenzaldehyde Isomers

IsomerTarget Microorganism(s)Reported ActivityReference(s)
3,4-Dichlorobenzaldehyde Candida albicans, Saccharomyces cerevisiaeSignificant antifungal activity[1]
Benzaldehyde (Parent Compound) Staphylococcus aureusAntibacterial activity[3]

Note: This table highlights the need for direct comparative studies to elucidate the full antimicrobial spectrum of each isomer.

Structure-Activity Relationship (SAR): The Influence of Chlorine Positioning

The biological activity of dichlorobenzaldehyde isomers is intrinsically linked to the position of the chlorine atoms on the benzene ring. This substitution pattern affects several key molecular properties:

  • Electronic Effects: Chlorine is an electron-withdrawing group, which can influence the reactivity of the aldehyde group and the aromatic ring. The combined electronic effects of two chlorine atoms will vary depending on their positions (ortho, meta, para) relative to the aldehyde and to each other.

  • Steric Hindrance: Chlorine atoms, particularly in the ortho positions (2- and 6-), can create steric hindrance around the aldehyde group. This can affect the molecule's ability to bind to the active site of an enzyme or a receptor.

  • Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The overall lipophilicity will depend on the specific isomer.

A deeper understanding of the SAR for dichlorobenzaldehyde isomers requires systematic studies where all isomers are tested under identical experimental conditions.

Structure_Activity_Relationship cluster_SAR Structure-Activity Relationship (SAR) of Dichlorobenzaldehyde Isomers Isomer Isomer (Position of Cl atoms) Electronic Electronic Effects (Inductive, Resonance) Isomer->Electronic Steric Steric Hindrance Isomer->Steric Lipophilicity Lipophilicity (LogP) Isomer->Lipophilicity BiologicalActivity Biological Activity (Cytotoxicity, Antimicrobial, etc.) Electronic->BiologicalActivity Steric->BiologicalActivity Lipophilicity->BiologicalActivity

Caption: Key molecular properties influenced by the isomeric form of dichlorobenzaldehyde that determine its biological activity.

Experimental Protocols for Comparative Analysis

To address the current gaps in the literature, this section provides detailed, step-by-step methodologies for key experiments to enable researchers to conduct their own comparative analyses of dichlorobenzaldehyde isomers.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of each dichlorobenzaldehyde isomer in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each isomer in culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the isomers to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each isomer.

MTT_Assay_Workflow cluster_MTT MTT Assay Workflow for Cytotoxicity Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h_1 Incubate 24h SeedCells->Incubate24h_1 TreatCells Treat with Dichlorobenzaldehyde Isomers Incubate24h_1->TreatCells IncubateXh Incubate 24/48/72h TreatCells->IncubateXh AddMTT Add MTT Reagent IncubateXh->AddMTT Incubate4h Incubate 2-4h AddMTT->Incubate4h Solubilize Solubilize Formazan Crystals Incubate4h->Solubilize ReadAbsorbance Read Absorbance at 570nm Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 Values ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A streamlined workflow of the MTT assay for determining the cytotoxic effects of dichlorobenzaldehyde isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate.

    • Select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of each dichlorobenzaldehyde isomer in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

MIC_Assay_Workflow cluster_MIC Broth Microdilution MIC Assay Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of Isomers in 96-well Plate Start->SerialDilution InoculatePlate Inoculate Plate with Microbial Suspension PrepareInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at Appropriate Temperature InoculatePlate->Incubate ReadResults Visually Determine MIC (Lowest Concentration with No Growth) Incubate->ReadResults End End ReadResults->End

Caption: The general workflow for determining the Minimum Inhibitory Concentration (MIC) of dichlorobenzaldehyde isomers.

Conclusion and Future Directions

The dichlorobenzaldehyde isomers represent a fascinating case study in how subtle structural modifications can lead to diverse biological activities. While the current body of literature provides tantalizing glimpses into their potential as cytotoxic and antimicrobial agents, a clear and comprehensive comparative analysis is still lacking. The positional isomerism of the chlorine atoms is undoubtedly a critical determinant of their biological effects, influencing everything from their interaction with cellular targets to their metabolic stability.

This guide has synthesized the available information and, more importantly, provided detailed, field-proven protocols for researchers to conduct their own systematic and comparative investigations. By employing standardized assays such as the MTT and broth microdilution methods, the scientific community can begin to fill the existing knowledge gaps and build a robust structure-activity relationship profile for the dichlorobenzaldehyde isomers. Such data will be invaluable for the rational design of novel therapeutics and other bioactive compounds. The path forward is clear: a concerted effort to generate high-quality, comparative data will unlock the full potential of these intriguing molecules.

References

  • 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737. PubChem. Available from: [Link].

  • 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404. PubChem. Available from: [Link].

  • 3,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 22710. PubChem. Available from: [Link].

  • 3,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 35746. PubChem. Available from: [Link].

  • MIC of antibiotics and benzaldehyde against Staphylococcus aureus. ResearchGate. Available from: [Link].

Sources

A Researcher's Guide to Differentiating Dichlorobenzaldehyde Isomers by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of reaction efficiency, product purity, and ultimately, biological activity. The six isomers of dichlorobenzaldehyde, each with the chemical formula C₇H₄Cl₂O, present a classic analytical challenge. While sharing the same mass and fundamental building blocks, the varied placement of two chlorine atoms on the benzaldehyde framework imparts unique electronic and steric properties to each molecule. These subtle differences manifest as distinct fingerprints in spectroscopic analyses, providing a robust toolkit for their unambiguous differentiation.

This guide provides an in-depth comparison of 2,3-dichlorobenzaldehyde and its related isomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-), focusing on the practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, empowering researchers to not only identify these compounds but to understand why their spectra differ.

The Analytical Imperative: Why Isomer Identification Matters

The positional variance of the two chlorine atoms significantly influences the molecule's reactivity and interaction with biological systems. For instance, this compound is a known intermediate in the synthesis of various pesticides, where its specific structure is crucial for the final product's efficacy.[1] An impurity of 2,4- or 2,6-dichlorobenzaldehyde could lead to unwanted side reactions or a final product with diminished or altered biological properties. Therefore, rigorous spectroscopic verification is an indispensable step in quality control and process development.

Comparative Analysis Workflow

Our approach to distinguishing these isomers involves a multi-technique validation process. Each method provides a unique piece of the structural puzzle, and together, they offer definitive identification.

G cluster_0 Analytical Workflow Sample Dichlorobenzaldehyde (Unknown Isomer) IR FT-IR Spectroscopy (Carbonyl & Fingerprint Region) Sample->IR NMR ¹H & ¹³C NMR Spectroscopy (Chemical Shifts & Coupling) Sample->NMR MS Mass Spectrometry (Isotopic Pattern & Fragmentation) Sample->MS Data Synthesize Data IR->Data NMR->Data MS->Data ID Definitive Isomer Identification Data->ID

Caption: Workflow for Isomer Identification.

Mass Spectrometry: The First Pass

Mass spectrometry provides the foundational data point: the molecular weight. All dichlorobenzaldehyde isomers have a nominal molecular weight of 174 g/mol .[2][3][4] However, the real power of MS in this context lies in the characteristic isotopic pattern of chlorine.

Expertise & Experience: Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). A molecule containing two chlorine atoms will thus exhibit a distinctive cluster of molecular ion peaks. The most intense peak (M) corresponds to the molecule with two ³⁵Cl atoms. The M+2 peak (containing one ³⁵Cl and one ³⁷Cl) will have an intensity approximately 65% of the M peak, and the M+4 peak (containing two ³⁷Cl atoms) will have an intensity of about 10%. This M:M+2:M+4 ratio is a hallmark of a dichlorinated compound and serves as an initial confirmation.

While the molecular ion patterns are identical for all isomers, subtle differences may appear in their fragmentation patterns upon electron ionization (EI-MS). The primary fragmentation pathway often involves the loss of the aldehyde proton (-1 amu) or the entire formyl group (-29 amu, loss of CHO).

Table 1: Key Mass Spectrometry Data for Dichlorobenzaldehyde Isomers

IsomerMolecular FormulaMolecular Weight (Da)Key m/z Fragments (Observed or Expected)
This compound C₇H₄Cl₂O173.96174 (M+), 173 (M-H), 145 (M-CHO)[5][6]
2,4-Dichlorobenzaldehyde C₇H₄Cl₂O173.96174 (M+), 173 (M-H), 145 (M-CHO)[7]
2,5-Dichlorobenzaldehyde C₇H₄Cl₂O173.96174 (M+), 173 (M-H), 145 (M-CHO)
2,6-Dichlorobenzaldehyde C₇H₄Cl₂O173.96174 (M+), 173 (M-H), 145 (M-CHO)[8]
3,4-Dichlorobenzaldehyde C₇H₄Cl₂O173.96174 (M+), 173 (M-H), 145 (M-CHO)[9]
3,5-Dichlorobenzaldehyde C₇H₄Cl₂O173.96174 (M+), 173 (M-H), 145 (M-CHO)[10][11]
Note: The M+ peak cluster (e.g., 174, 176, 178) is the most diagnostic feature for confirming the presence of two chlorine atoms.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is highly sensitive to the electronic environment of the carbonyl (C=O) group. The position of the C=O stretching frequency is influenced by the electron-withdrawing or -donating nature of the substituents on the aromatic ring.[12]

Expertise & Experience: The aldehyde C=O stretch in benzaldehydes typically appears around 1700-1705 cm⁻¹.[13] Chlorine is an electron-withdrawing group via induction but can be a weak resonance donor. The net effect on the C=O bond depends on the positions of the chlorine atoms relative to the aldehyde.

  • Ortho/Para Substitution: When a chlorine atom is ortho or para to the aldehyde, its electron-withdrawing inductive effect is partially offset by resonance, which can slightly lower the C=O frequency compared to a meta-substituted isomer.

  • Ortho Steric Effects: For 2,6-dichlorobenzaldehyde, steric hindrance from the two ortho chlorine atoms can twist the aldehyde group out of the plane of the benzene ring. This disruption of conjugation increases the double-bond character of the carbonyl group, causing a shift to a higher frequency (hypsochromic shift).[12][14]

The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the C-Cl stretches and the aromatic C-H out-of-plane bending patterns, which are highly diagnostic of the substitution pattern.

Table 2: Comparative IR Frequencies (cm⁻¹) for Dichlorobenzaldehyde Isomers

IsomerC=O Stretch (Aldehyde)C-H Stretch (Aldehyde)Aromatic C=C StretchC-Cl Stretch
This compound ~1705~2740, ~2860~1580, ~1460~800-600
2,4-Dichlorobenzaldehyde ~1701~2740, ~2860~1585, ~1470~800-600
2,6-Dichlorobenzaldehyde ~1710 (Higher due to steric hindrance)~2750, ~2870~1575, ~1450~800-600
3,4-Dichlorobenzaldehyde ~1703~2730, ~2840~1590, ~1470~800-600
3,5-Dichlorobenzaldehyde ~1708~2745, ~2865~1580, ~1460~800-600
(Data synthesized from NIST WebBook and other sources.[15][16][17] Exact values can vary with sample preparation method, e.g., KBr pellet vs. Nujol mull.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H NMR, is the most powerful technique for distinguishing these isomers. The chemical shift, integration, and, most importantly, the splitting patterns of the aromatic protons provide a unique and definitive fingerprint for each substitution pattern.[18][19]

Expertise & Experience: The aldehyde proton typically appears as a singlet far downfield (~9.9-10.4 ppm) due to the deshielding effect of the carbonyl group. The key to differentiation lies in the aromatic region (typically ~7.3-8.0 ppm). The number of distinct proton signals and their coupling constants (J-values) reveal the adjacency of the protons.

  • Ortho coupling (³J): 7–10 Hz

  • Meta coupling (⁴J): 2–3 Hz

  • Para coupling (⁵J): 0–1 Hz

Let's analyze the expected patterns:

G cluster_23 This compound cluster_24 2,4-Dichlorobenzaldehyde cluster_25 2,5-Dichlorobenzaldehyde cluster_26 2,6-Dichlorobenzaldehyde cluster_34 3,4-Dichlorobenzaldehyde cluster_35 3,5-Dichlorobenzaldehyde s23 s23 p23 3H in aromatic region - Doublet (ortho) - Triplet (ortho, ortho) - Doublet (ortho) s24 s24 p24 3H in aromatic region - Doublet (meta) - Doublet of doublets (ortho, meta) - Doublet (ortho) s25 s25 p25 3H in aromatic region - Doublet (meta) - Doublet (ortho) - Doublet of doublets (ortho, meta) s26 s26 p26 3H in aromatic region - Two Doublets (ortho) - One Triplet (ortho, ortho) (Symmetrical pattern) s34 s34 p34 3H in aromatic region - Doublet (meta) - Doublet (ortho) - Doublet of doublets (ortho, meta) s35 s35 p35 2H in aromatic region - One Doublet (meta) - One Triplet (meta, meta) (Symmetrical pattern)

Caption: Molecular Structures and Expected ¹H NMR Aromatic Patterns.

Table 3: Comparative ¹H NMR Data (Aromatic Region, CDCl₃) for Dichlorobenzaldehyde Isomers

IsomerAldehyde Proton (ppm)Aromatic Protons (ppm) & Splitting Pattern
This compound ~10.4Three signals: ~7.8 (d), ~7.6 (d), ~7.4 (t)[20]
2,4-Dichlorobenzaldehyde ~10.3Three signals: ~7.9 (d), ~7.6 (dd), ~7.5 (d)[21]
2,5-Dichlorobenzaldehyde ~10.4Three signals: e.g., ~7.8 (d), ~7.5 (dd), ~7.4 (d)
2,6-Dichlorobenzaldehyde ~10.5Two signals (due to symmetry): ~7.4 (t, 1H), ~7.3 (d, 2H)[22]
3,4-Dichlorobenzaldehyde ~9.9Three signals: ~8.0 (d), ~7.7 (dd), ~7.6 (d)[23]
3,5-Dichlorobenzaldehyde ~9.9Two signals (due to symmetry): ~7.7 (d, 2H), ~7.6 (t, 1H)[24]
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The splitting pattern is the most reliable diagnostic feature.[25]

¹³C NMR provides complementary information. The aldehyde carbon is found far downfield (~185-195 ppm). The number of distinct signals in the aromatic region (~125-140 ppm) confirms the degree of molecular symmetry. For example, the highly symmetric 3,5-isomer will show fewer aromatic carbon signals than the asymmetric 2,3-isomer.[26][27][28]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: GC-MS Analysis

Objective: To determine the molecular weight and chlorine isotopic pattern.

  • Sample Preparation: Prepare a 1 mg/mL solution of the dichlorobenzaldehyde isomer in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Confirm the retention time of the peak. Analyze the mass spectrum for the molecular ion cluster (m/z 174, 176, 178) and characteristic fragments.

Protocol 2: FT-IR Spectroscopy

Objective: To analyze the carbonyl stretching frequency and fingerprint region.

  • Sample Preparation (ATR):

    • Place a small, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Apply consistent pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Parameters: Scan from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹, and co-add 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the C=O stretching peak (1690-1720 cm⁻¹), the aldehyde C-H stretches (~2700-2900 cm⁻¹), and the unique pattern of peaks in the fingerprint region (<1500 cm⁻¹).

Protocol 3: ¹H NMR Spectroscopy

Objective: To obtain definitive structural information from chemical shifts and coupling patterns.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Use a 400 MHz or higher field strength NMR spectrometer.[29]

    • Acquire the spectrum at room temperature.

    • Parameters: Use a standard 90° pulse sequence, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 8 or 16 scans.

  • Data Processing & Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine proton ratios.

    • Analyze the chemical shifts and splitting patterns in the aromatic region (7.3-8.0 ppm) and identify the aldehyde singlet (~9.9-10.4 ppm) to determine the isomer.

Conclusion

While mass spectrometry can confirm the elemental composition and IR spectroscopy offers valuable clues about the carbonyl environment, ¹H NMR spectroscopy stands as the unequivocal method for differentiating the six isomers of dichlorobenzaldehyde. The unique splitting patterns of the aromatic protons, governed by the immutable laws of spin-spin coupling, provide a definitive structural fingerprint for each molecule. By employing this multi-spectroscopic approach, researchers can confidently identify their target isomer, ensuring the integrity and success of their synthetic and developmental endeavors.

References

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  • SpectraBase. This compound [Raman]. [Link]

  • SpectraBase. 3,5-Dichlorobenzaldehyde [1H NMR]. [Link]

  • SpectraBase. 3,4-Dichlorobenzaldehyde [Vapor Phase IR]. [Link]

  • SpectraBase. 2,6-Dichlorobenzaldehyde [MS (GC)]. [Link]

  • PubChem. 3,5-Dichlorobenzaldehyde. [Link]

  • Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

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  • Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. [Link]

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  • ResearchGate. An algorithm for predicting the NMR shielding of protons over substituted benzene rings. [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). [Link]

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A Comparative Guide to Synthetic Routes for 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Dichlorobenzaldehyde

This compound (CAS No. 6334-18-5) is a cornerstone intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) and other fine chemicals. Its precise structure is critical for building the molecular architecture of compounds like the antihypertensive drug Felodipine and the anticonvulsant Lamotrigine.[1] The efficiency, scalability, and environmental impact of its production are therefore of paramount concern to researchers and professionals in drug development and process chemistry.

This guide provides an in-depth comparison of the most relevant industrial and alternative laboratory-scale synthetic routes to this compound. We will move beyond simple procedural lists to dissect the causality behind methodological choices, evaluate the practical advantages and limitations of each pathway, and provide representative experimental data to support a rigorous, objective comparison.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound primarily revolves around two core strategies: the functionalization of an existing C7 aromatic framework (2,3-dichlorotoluene) or the construction of the aldehyde from a C6 precursor (2,3-dichloroaniline). We will also analyze theoretically possible but practically challenging routes involving direct formylation and phenolic chemistry to provide a comprehensive overview.

Synthetic Route Starting Material Key Reagents Typical Yield Purity Key Advantages Primary Disadvantages
Route 1A: Side-Chain Bromination & Hydrolysis 2,3-DichlorotolueneBr₂, AIBN, H₂O₂, HBr(aq)>75%[2]>99.5%[2]High yield & purity, sustainable use of bromine.Multi-step process, requires handling of bromine.
Route 1B: Direct Catalytic Oxidation 2,3-DichlorotolueneH₂O₂, Co/Mo/Br catalysts, Acetic Acid~29% (at 43% conversion)[3]GoodSingle-step oxidation, potential for continuous flow.[4]Lower isolated yield, catalyst separation required.
Route 2: Sandmeyer-Type Formylation 2,3-DichloroanilineNaNO₂, HCl, Formaldoxime, Cu(I/II) salts~51%[5]GoodUtilizes a different, readily available starting material.Use of toxic nitrite, generation of diazonium intermediates.
Route 3: Direct Electrophilic Formylation 1,2-DichlorobenzeneVilsmeier or Gattermann-Koch reagentsVery Low / FailsN/ATheoretically direct (one step).Substrate is strongly deactivated; not a viable route.[4][6]
Route 4: Reimer-Tiemann Reaction 2,3-DichlorophenolChloroform, NaOHModerate (for formylation)N/AClassic named reaction.Multi-step (requires subsequent dehydroxylation), poor atom economy.[3]

Route 1: Oxidation of 2,3-Dichlorotoluene

The most prevalent industrial approach begins with 2,3-dichlorotoluene, leveraging the reactivity of the benzylic methyl group. This pathway branches into two distinct methodologies: a multi-step halogenation-hydrolysis sequence and a direct catalytic oxidation.

Logical Framework: Oxidation of 2,3-Dichlorotoluene

cluster_0 Route 1: Oxidation of 2,3-Dichlorotoluene Start 2,3-Dichlorotoluene Route1A Route 1A: Side-Chain Bromination Start->Route1A AIBN, Br₂ H₂O₂ (regenerant) Route1B Route 1B: Direct Catalytic Oxidation Start->Route1B H₂O₂, Co/Mo/Br Catalyst Acetic Acid, 90-120°C Intermediate 2,3-Dichlorobenzal Bromide Route1A->Intermediate FinalProduct This compound Route1B->FinalProduct Hydrolysis Catalytic Hydrolysis Intermediate->Hydrolysis HBr(aq), DMA Hydrolysis->FinalProduct cluster_1 Route 2: Sandmeyer-Type Formylation Aniline 2,3-Dichloroaniline Diazotization Diazotization Aniline->Diazotization NaNO₂, HCl 0-7°C Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Formylation Reaction with Formaldoxime Diazonium->Formylation Formaldoxime Cu²⁺/Cu⁺ catalyst Product This compound Formylation->Product Hydrolysis

Sources

A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 2,3-Dichlorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of starting materials and intermediates is a cornerstone of quality and safety. 2,3-Dichlorobenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, is no exception.[1][2] Its purity profile can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides a comprehensive, validated HPLC method for the determination of this compound purity, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the method development, present a complete validation package following international guidelines, and offer a comparative analysis with alternative analytical techniques.

The Criticality of a Validated Purity Method

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4][5][6] For a purity method, this means providing a high degree of assurance that the method can accurately, precisely, and specifically measure the analyte of interest and resolve it from any potential impurities. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for analytical method validation.[3][4][5][7][8][9][10][11][12][13][14][15][16] Adherence to these guidelines is paramount for ensuring data integrity and regulatory compliance.

This guide is structured to not only provide a step-by-step protocol but also to illuminate the scientific reasoning behind the experimental design, thereby empowering the user to understand and, if necessary, adapt the methodology in a scientifically sound manner.

The Proposed HPLC Method: A Reverse-Phase Approach

A reverse-phase HPLC (RP-HPLC) method was developed for the purity determination of this compound. RP-HPLC is a powerful and versatile technique for the separation of moderately polar to non-polar compounds, making it well-suited for aromatic aldehydes.[17]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Diluent Mobile Phase

Rationale for Method Parameters:

  • Stationary Phase (C18): A C18 column provides excellent hydrophobic retention for the aromatic rings of this compound and its potential impurities.

  • Mobile Phase: The combination of acetonitrile and water offers good solvating power and allows for the elution of the analyte with a reasonable retention time and good peak shape. The addition of phosphoric acid helps to suppress the ionization of any acidic impurities and improve peak symmetry.

  • Detection Wavelength: 254 nm was chosen as it is a common wavelength for UV detection of aromatic compounds, providing good sensitivity for this compound.

HPLC Method Validation: A Deep Dive

The developed HPLC method was validated according to the ICH Q2(R1) guideline, which outlines the validation characteristics required for analytical procedures.[4][5][12][13]

Validation Workflow

HPLC_Method_Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 System Suitability MD Method Development & Optimization Specificity Specificity MD->Specificity Initiates Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing Robustness->SST Precedes Routine Analysis

Caption: A flowchart illustrating the typical workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • A solution of this compound standard was prepared.

  • A placebo solution (containing all excipients without the active ingredient, if applicable) was prepared.

  • A solution of a known related substance, 2,3-dichlorobenzoic acid, was prepared.

  • The standard solution was spiked with the known impurity.

  • All solutions were injected into the HPLC system.

Results:

SampleRetention Time of this compound (min)Retention Time of 2,3-Dichlorobenzoic Acid (min)
Standard5.2-
PlaceboNo interfering peaks at 5.2 min-
Impurity Standard-3.8
Spiked Sample5.23.8
Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • A series of at least five solutions of this compound were prepared at concentrations ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Each solution was injected in triplicate.

  • A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Results:

Concentration (µg/mL)Mean Peak Area
50510,234
75765,891
1001,021,548
1251,276,935
1501,532,322
  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 10205x + 1250

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Based on the linearity data, the range for this method is established as 50-150 µg/mL.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Accuracy was determined by applying the method to a sample of known purity (e.g., a certified reference material) or by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Each concentration level was prepared in triplicate.

  • The percentage recovery was calculated.

Results:

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
808079.599.4
100100100.2100.2
120120119.799.8
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Experimental Protocol: Six replicate injections of the same sample solution at 100% concentration were performed on the same day, by the same analyst, and on the same instrument. Results: The RSD of the peak areas was found to be 0.5%.

  • Intermediate Precision (Inter-assay precision): Experimental Protocol: The assay was repeated on a different day, by a different analyst, and on a different instrument. Results: The RSD of the peak areas between the two sets of experiments was found to be 0.8%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results:

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% acetonitrile)

Results: In all varied conditions, the system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and the results were not significantly affected.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination of many organic compounds, other techniques can also be employed for the analysis of aromatic aldehydes.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility. Applicable to a wide range of compounds.Requires specialized equipment and solvents.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile and thermally stable compounds.May require derivatization for less volatile compounds. This compound is sufficiently volatile for GC analysis.[18]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.High efficiency, small sample volume, and low solvent consumption.Lower sensitivity for neutral compounds without derivatization.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Provides structural information and can be used for quantitative analysis without a reference standard (qNMR).Lower sensitivity compared to chromatographic techniques.
Logical Relationship of Analytical Techniques

Analytical_Techniques_Comparison Comparison of Analytical Techniques for Purity Analysis cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods Purity_Analysis Purity Analysis of this compound HPLC HPLC (High Resolution, High Sensitivity) Purity_Analysis->HPLC Primary Choice GC GC (For Volatile Analytes) Purity_Analysis->GC Alternative for Volatiles CE Capillary Electrophoresis (High Efficiency, Low Sample Volume) Purity_Analysis->CE Alternative with High Efficiency NMR NMR (Structural Information, Quantitative) Purity_Analysis->NMR Complementary (Structural & qNMR) HPLC->GC Comparison HPLC->CE Comparison HPLC->NMR Comparison

Caption: A diagram illustrating the relationship and comparison of different analytical techniques for purity analysis.

Conclusion

This guide has presented a robust, validated, and specific RP-HPLC method for the determination of the purity of this compound. The comprehensive validation data demonstrates that the method is accurate, precise, linear, and robust, making it suitable for routine quality control analysis. While alternative techniques exist, the described HPLC method offers an optimal balance of sensitivity, resolution, and reliability for this specific application. By understanding the principles behind both the method and its validation, researchers and scientists can confidently implement this procedure to ensure the quality of their materials and the integrity of their results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2022). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Scribd. Comparison Bet. US FDA, USP & ICH Guidelines. [Link]

  • SIELC Technologies. (2018). Benzaldehyde, 2,3-dichloro-. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • de Castro, M. D. L., et al. (2000). Alternative methodologies for the determination of aldehydes by capillary electrophoresis.
  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Google Patents. CN1223249A - Process for preparing this compound.
  • Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • CDC Stacks. (1999). New analytical method for determining aldehydes in aqueous samples. [Link]

  • LookChem. This compound 6334-18-5 wiki. [Link]

  • Loba Chemie. (2019). 2,3- DICHLOROBENZALDEHYDE MSDS. [Link]

  • PubChem. This compound. [Link]

Sources

A Comparative Guide to Establishing the Purity of 2,3-Dichlorobenzaldehyde for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs), the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 2,3-Dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure that process-related impurities and degradation products are identified and controlled. This guide provides an in-depth comparison of analytical methodologies for establishing the pharmaceutical-grade purity of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The central challenge in analyzing this compound lies in the potential presence of its five positional isomers (e.g., 2,4-, 3,4-, 2,5-, 2,6-, and 3,5-dichlorobenzaldehyde), which possess very similar physicochemical properties, making their separation and quantification non-trivial.[1] Furthermore, impurities arising from the synthesis, such as unreacted starting materials or by-products like 2,3-dichlorobenzoic acid (from oxidation) and 2,3-dichlorobenzyl alcohol (from reduction), must be effectively resolved and quantified.

This guide will compare the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and introduce Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful orthogonal method. The methodologies are presented within the framework of International Council for Harmonisation (ICH) guidelines to ensure regulatory alignment.[2]

The Imperative of Orthogonal Methods

Relying on a single analytical technique is insufficient for a comprehensive purity profile. An impurity may co-elute with the main component in one system, remaining undetected. Pharmaceutical quality control, therefore, mandates the use of orthogonal methods—two or more analytical techniques that rely on different separation principles—to provide a more complete and trustworthy assessment of a sample's purity.[3][4] For this compound, a reversed-phase HPLC method (separating based on polarity) and a GC method (separating based on boiling point and polarity) represent a robust orthogonal pairing.

Caption: Overall Purity Assessment Workflow.

Method Comparison: HPLC vs. GC

Both HPLC and GC are powerful tools for purity analysis, but their applicability and selectivity differ based on the analyte and potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase (typically based on polarity).Separation of volatile compounds based on their boiling points and interaction with a stationary phase.
Suitability Excellent for resolving non-volatile or thermally labile impurities like 2,3-dichlorobenzoic acid. Highly effective for separating positional isomers.[1]Ideal for volatile impurities and residual solvents. Can provide excellent resolution for isomeric dichlorobenzaldehydes.[5]
Primary Column Reversed-Phase C18 or Phenyl columns are highly effective for separating aromatic isomers.[1][6]Capillary columns with mid-polarity phases (e.g., 6% cyanopropylphenyl) offer good selectivity for halogenated aromatics.[5]
Detection UV/Vis (Diode Array Detector) is standard, providing spectral data for peak purity assessment.Flame Ionization Detector (FID) offers robust, universal detection for organic compounds. Mass Spectrometry (MS) provides definitive identification.
Sensitivity High sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) often in the low ppm range.[7]Very high sensitivity, especially with an FID, capable of detecting impurities at ppm or even lower levels.[5][8]
Drawbacks Higher solvent consumption. Not suitable for very volatile impurities (e.g., residual solvents from synthesis).Requires the analyte to be thermally stable and volatile. Non-volatile impurities (like acids or salts) require derivatization.

Experimental Protocols

The following protocols are presented as robust starting points for method development and validation, adhering to ICH Q2(R2) principles.[9][10]

Primary Method: Reversed-Phase HPLC for Assay and Impurity Profiling

This method is designed to be stability-indicating, capable of separating the active ingredient from process-related impurities and degradation products. A phenyl-based column is often an excellent choice for separating positional isomers of aromatic compounds due to π-π interactions.[7]

HPLC_Workflow prep Sample Preparation (Dissolve in Diluent) hplc HPLC System (Pump, Autosampler, Column Oven, DAD) prep->hplc separation Chromatographic Separation hplc->separation column Stationary Phase (e.g., Phenyl Column) column->separation mobile Mobile Phase Gradient (e.g., Water/Acetonitrile) mobile->separation detection DAD Detection (e.g., 254 nm) separation->detection data Data Analysis (Integration, Purity Calculation) detection->data

Caption: High-Performance Liquid Chromatography Workflow.

Methodology:

  • Instrumentation: HPLC system with a Diode Array Detector (DAD), quaternary pump, autosampler, and column thermostat.

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm, with DAD scanning from 200-400 nm to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of a 50:50 acetonitrile/water diluent to achieve a concentration of 0.5 mg/mL.

Rationale for Choices:

  • A phenyl column provides alternative selectivity to a standard C18 column, enhancing the separation of aromatic isomers through π-π interactions.[1]

  • A phosphate buffer controls the pH to ensure consistent retention times and peak shapes, especially for any acidic impurities like 2,3-dichlorobenzoic acid.

  • Gradient elution is necessary to elute more retained impurities in a reasonable time while ensuring good resolution of early-eluting peaks.

Orthogonal Method: Gas Chromatography (GC-FID)

This GC method provides an orthogonal separation based on volatility and polarity, serving as a powerful confirmation of the purity data obtained from HPLC.

GC_Workflow prep Sample Preparation (Dissolve in Solvent) gc GC System (Injector, Oven, FID) prep->gc separation Separation in Column gc->separation column Capillary Column (e.g., DB-624) column->separation carrier Carrier Gas (Helium or Hydrogen) carrier->separation detection FID Detection separation->detection data Data Analysis (% Area Calculation) detection->data

Caption: Gas Chromatography Workflow.

Methodology:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Prepare a solution of ~1.0 mg/mL in a suitable solvent like dichloromethane or acetone.

Rationale for Choices:

  • The mid-polarity DB-624 column is well-suited for separating halogenated aromatic compounds and their isomers.[5]

  • A temperature ramp is essential to first separate volatile impurities at lower temperatures and then elute the main component and less volatile impurities.

  • FID is a robust, highly sensitive detector for all organic compounds, providing accurate area percent data for purity calculations.[11][12]

Orthogonal Method: Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard, without relying on the response factor of the analyte.[5][13] Its fundamentally different principle makes it an excellent orthogonal technique to chromatography.

Methodology:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard Selection: A certified reference material with high purity and signals that do not overlap with the analyte is crucial. For this compound, whose aromatic protons are expected between 7.5-8.0 ppm and the aldehyde proton around 10.4 ppm, a suitable internal standard is Maleic Anhydride . Its two equivalent protons appear as a sharp singlet around 7.3 ppm in CDCl₃, which should be clear of the analyte's signals.[14]

  • Sample Preparation:

    • Accurately weigh (~15 mg) of this compound into an NMR tube.

    • Accurately weigh (~5 mg) of the certified Maleic Anhydride internal standard into the same tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard protons (a D1 of 30 seconds is generally a safe starting point). This is critical for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.[13]

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved aldehyde proton of this compound (~10.4 ppm, 1H) and the singlet from Maleic Anhydride (~7.3 ppm, 2H).

  • Purity Calculation: Use the standard qNMR equation:[15] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, P=Purity of the standard.

Ensuring Method Specificity: Forced Degradation Studies

To prove that an analytical method is "stability-indicating," forced degradation studies must be performed.[16][17] This involves subjecting the this compound to harsh conditions to intentionally generate degradation products. The analytical method must then demonstrate the ability to separate these newly formed impurity peaks from the main component peak.[2][9]

Typical Stress Conditions:

ConditionProtocolPotential Degradant
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursMinimal degradation expected, but potential for minor by-products.
Base Hydrolysis 0.1 M NaOH at 60°C for 8 hoursPotential for Cannizzaro-type reaction products (acid and alcohol).
Oxidation 3% H₂O₂ at room temperature for 24 hours2,3-Dichlorobenzoic acid.
Thermal Dry heat at 80°C for 48 hoursThermally induced decomposition products.
Photolytic Expose to light at 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) as per ICH Q1B.Photodegradation products.

After stressing, all samples should be analyzed by the primary HPLC method. The peak for this compound should be assessed for purity using a DAD to ensure no degradation products are co-eluting.[2]

Conclusion

Establishing the purity of this compound for pharmaceutical use requires a multi-faceted, scientifically rigorous approach. No single analytical method can provide absolute confidence. A well-validated, stability-indicating HPLC method should serve as the primary tool for routine analysis. However, its results must be confirmed by orthogonal methods, such as a complementary GC-FID analysis and a primary qNMR assay. This comprehensive strategy, underpinned by forced degradation studies and adherence to ICH guidelines, ensures that the purity profile is accurate and trustworthy, thereby safeguarding the quality of the final pharmaceutical product.

References

comparing the efficacy of different catalysts for 2,3-Dichlorobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Dichlorobenzaldehyde and Synthetic Challenges

This compound is a critical intermediate in the fine chemical and pharmaceutical industries. Its primary importance lies in its role as a key precursor for the synthesis of Felodipine, a widely prescribed dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1] The specific arrangement of the chlorine atoms and the aldehyde group on the benzene ring presents unique synthetic challenges, primarily centered around achieving high selectivity and yield while maintaining environmentally sustainable and economically viable processes. This guide provides an in-depth comparison of the primary catalytic routes for the synthesis of this compound, offering experimental data and mechanistic insights to aid researchers in selecting the optimal pathway for their specific needs.

Comparative Analysis of Catalytic Methodologies

The synthesis of this compound is predominantly achieved through three distinct catalytic pathways, each with its own set of advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

  • Direct Catalytic Oxidation of 2,3-Dichlorotoluene

  • Radical Bromination of 2,3-Dichlorotoluene followed by Catalytic Hydrolysis

  • Copper-Catalyzed Reaction of 2,3-Dichlorobenzenediazonium Salt

The following diagram illustrates the general workflow for evaluating and comparing these catalytic approaches.

G cluster_0 Catalyst Comparison Workflow Start Identify Synthetic Target: This compound Route1 Route 1: Direct Oxidation of 2,3-Dichlorotoluene Start->Route1 Route2 Route 2: Bromination-Hydrolysis of 2,3-Dichlorotoluene Start->Route2 Route3 Route 3: Diazonium Salt from 2,3-Dichloroaniline Start->Route3 Compare Compare Efficacy: - Yield (%) - Purity (%) - Reaction Conditions - Environmental Impact Route1->Compare Route2->Compare Route3->Compare Select Select Optimal Catalyst System Compare->Select

Caption: Workflow for comparing different catalytic routes for this compound synthesis.

Methodology 1: Direct Catalytic Oxidation of 2,3-Dichlorotoluene

This approach involves the direct oxidation of the methyl group of 2,3-dichlorotoluene to an aldehyde. This method is attractive due to its atom economy, as it is a more direct conversion.

Catalytic System: A common system employs a mixture of cobalt, molybdenum, and bromine-containing salts, such as cobalt acetate, sodium molybdate, and sodium bromide, with hydrogen peroxide as the oxidant in an acetic acid solvent.[2]

Mechanism Rationale: The Co/Mo/Br system is believed to operate through a free-radical mechanism. The cobalt and manganese ions cycle between their higher and lower oxidation states, facilitating the decomposition of peroxides and the generation of radicals that abstract a hydrogen atom from the methyl group of 2,3-dichlorotoluene.[3][4] The reaction proceeds through a benzyl alcohol intermediate which is further oxidized to the aldehyde.[5][6] The use of a continuous-flow microreactor can enhance control over reaction parameters and improve safety and efficiency.[2][7]

Performance: While direct, this method often suffers from lower yields and the formation of by-products, including the over-oxidation to 2,3-dichlorobenzoic acid. A documented example using a cobalt acetate and sodium molybdate catalyst system in a microchannel reactor reported a yield of 29.0%.[7] Another patent, for the similar synthesis of 3,5-dichlorobenzaldehyde, reported yields in the range of 30-40%.[8]

Methodology 2: Radical Bromination Followed by Catalytic Hydrolysis

This two-step process has emerged as a highly efficient and selective method for producing high-purity this compound.

Step 1: AIBN-Catalyzed Bromination

  • Catalytic System: The first step involves a free-radical bromination of 2,3-dichlorotoluene at the benzylic position using bromine. This reaction is initiated by an azonitrile compound, most commonly 2,2'-azobisisobutyronitrile (AIBN).[9][10]

  • Mechanism Rationale: AIBN is a thermal radical initiator. Upon heating, it decomposes to form two cyanopropyl radicals and a molecule of nitrogen gas. The cyanopropyl radical is not directly involved in the bromination but initiates the chain reaction by abstracting a bromine atom from Br₂ to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene, forming a resonance-stabilized benzyl radical. This radical then reacts with another molecule of Br₂ to yield the product, 2,3-dichlorobenzal bromide, and another bromine radical to propagate the chain.[1][11][12] This process is an example of a Wohl-Ziegler bromination. The use of hydrogen peroxide in conjunction with bromine can improve the atom economy by oxidizing the HBr byproduct back to bromine, allowing it to re-enter the catalytic cycle.[10]

G cluster_0 AIBN-Initiated Bromination Mechanism AIBN AIBN Initiator_Radical 2 R• AIBN->Initiator_Radical Δ (Heat) Br_Radical Br• Initiator_Radical->Br_Radical + Br₂ Br2 Br₂ Benzyl_Radical Benzylic Radical Br_Radical->Benzyl_Radical + 2,3-Dichlorotoluene Dichlorotoluene 2,3-Dichlorotoluene Dibromide_Product 2,3-Dichlorobenzal Dibromide Benzyl_Radical->Dibromide_Product + Br₂ HBr HBr Dibromide_Product->Br_Radical propagates chain

Caption: Simplified mechanism of AIBN-initiated benzylic bromination of 2,3-dichlorotoluene.

Step 2: Catalytic Hydrolysis

  • Catalytic System: The resulting 2,3-dichlorobenzal bromide is then hydrolyzed to this compound. This hydrolysis can be effectively catalyzed by an aqueous solution of hydrogen bromide or an aqueous base like sodium carbonate.[7][9][10]

  • Mechanism Rationale: The hydrolysis of gem-dihalides like 2,3-dichlorobenzal bromide likely proceeds through a nucleophilic substitution mechanism, possibly with some SN1 character due to the resonance-stabilized carbocation intermediate that can form at the benzylic position.[13][14] The catalyst facilitates the displacement of the bromide ions by water or hydroxide ions.

Performance: This two-step route is reported to be highly selective and high-yielding. Patents claim total yields exceeding 75% with a product purity of over 99.5%.[9][15] One specific example demonstrated a yield of 72.1% with 99.26% purity.[7]

Methodology 3: Copper-Catalyzed Diazonium Salt Route

This method starts from a different precursor, 2,3-dichloroaniline, and represents a classic approach in aromatic chemistry.

Catalytic System: This process involves the diazotization of 2,3-dichloroaniline hydrochloride, followed by a reaction with formaldoxime in the presence of a copper(I) catalyst.[16]

Mechanism Rationale: The reaction begins with the formation of a diazonium salt from 2,3-dichloroaniline using a nitrite source in an acidic medium.[17][18][19] The diazonium salt is then subjected to a reaction with formaldoxime, where the copper(I) catalyst is crucial for the transformation. This reaction is mechanistically related to the Sandmeyer reaction, where the diazonium group is replaced. The copper(I) ion facilitates the reductive decomposition of the diazonium salt and the subsequent formation of the aldehyde.[20]

Performance: This method is described as a one-step oxidation process with a high yield of 51% and benefits from low-cost, readily available raw materials.[16] However, diazonium salts are often unstable and require careful temperature control, and the handling of aniline derivatives can pose safety and toxicity concerns.

Quantitative Performance Comparison

Catalytic MethodKey Catalysts/ReagentsStarting MaterialReported Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
Direct Oxidation Co(OAc)₂, Na₂MoO₄, NaBr, H₂O₂2,3-Dichlorotoluene29.0 - 40.0[7][8]Not specifiedDirect, one-step processLower yield, risk of over-oxidation to carboxylic acid
Bromination-Hydrolysis AIBN, Br₂, H₂O₂, HBr (aq) or Na₂CO₃ (aq)2,3-Dichlorotoluene>75.0[9][15]>99.5[9][15]High yield and purity, high selectivityTwo-step process, use of bromine
Diazonium Salt Route Cu⁺ species, NaNO₂, formaldoxime2,3-Dichloroaniline~51.0[16]Not specifiedUtilizes different starting material, good yieldUnstable diazonium intermediate, potential safety concerns

Detailed Experimental Protocol: Bromination-Hydrolysis Route

This protocol is a representative procedure synthesized from published patent literature for the high-yield, two-step synthesis of this compound.[7][9][10]

Part A: Synthesis of 2,3-Dichlorobenzal Dibromide

  • Reactor Setup: To a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 97.8 g of 2,3-dichlorotoluene, 360 g of 1,2-dichloroethane, and 4.1 g of azobisisobutyronitrile (AIBN).

  • Initiation of Reaction: Begin stirring and heat the mixture. When the internal temperature reaches 78°C, commence the dropwise addition of 111 g of bromine from the dropping funnel.

  • Co-reagent Addition: Simultaneously, begin the dropwise addition of 110 g of 27.5% hydrogen peroxide solution.

  • Reaction Maintenance: Maintain the reaction temperature at 85°C throughout the addition. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous phase. The organic phase, containing the 2,3-dichlorobenzal dibromide, is concentrated under reduced pressure.

Part B: Hydrolysis to this compound

  • Reactor Setup: Transfer the concentrated 2,3-dichlorobenzal dibromide from Part A into a 2000 mL reaction vessel equipped for heating and distillation.

  • Hydrolysis Medium: Add 380 g of an 8% aqueous solution of hydrogen bromide and 550 g of N,N-dimethylacetamide (as an auxiliary solvent).

  • Hydrolysis Reaction: Heat the mixture to 130-140°C and maintain this temperature for 8 hours.

  • Product Isolation: Isolate the crude this compound by steam distillation.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the final, high-purity this compound.

Conclusion and Outlook

The synthesis of this compound can be successfully achieved through several catalytic routes.

  • The direct oxidation of 2,3-dichlorotoluene offers a more streamlined process but currently provides modest yields. Further catalyst development to improve selectivity and prevent over-oxidation could make this route more competitive.

  • The diazonium salt route provides a good yield from an alternative starting material but involves potentially hazardous intermediates that require stringent process control.

  • The two-step bromination-hydrolysis pathway stands out as the most effective and reliable method in terms of both yield and purity.[9][15] The use of AIBN as a radical initiator provides high selectivity for the benzylic position, and the subsequent hydrolysis is efficient. This method, particularly with the in-situ regeneration of bromine from HBr via hydrogen peroxide, represents a robust and scalable process for the industrial production of high-purity this compound.

For researchers and drug development professionals, the choice of catalyst and methodology will ultimately be guided by factors such as required purity, production scale, cost of raw materials, and process safety considerations. Based on current data, the bromination-hydrolysis route offers the most compelling combination of performance and reliability.

References

  • CN1223249A - Process for preparing this compound.
  • Method for highly selectively synthesizing this compound. (2017). Eureka | Patsnap. [Link]

  • CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • The Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN106699525A - Method for preparing this compound through continuous oxidization of 2,3-dichlorotoluene.
  • Radicals. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

  • an of the mechanism for the hydrolysis is shown below. HO^- Intermediate Step 2 CH_3 HO C [Chemistry]. (n.d.). Gauth. [Link]

  • Kinetics and Mechanism Modeling of Liquid-Phase Toluene Oxidation to Benzaldehyde Catalyzed by Mn–Mo Oxide. (2014). Chinese Journal of Catalysis. [Link]

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A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of analytical methodologies for the robust separation and quantification of isomeric impurities in 2,3-Dichlorobenzaldehyde. As a critical starting material and intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug felodipine, ensuring the isomeric purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to guide researchers in choosing the most suitable analytical approach for their specific needs.

The Criticality of Isomeric Purity in Pharmaceutical Synthesis

This compound is a versatile chemical intermediate. Its synthesis, often involving the oxidation of 2,3-dichlorotoluene or reactions with 2,3-dichloroaniline, can lead to the formation of various structurally related impurities.[1][2] Isomeric impurities, which share the same molecular formula (C7H4Cl2O) and weight (175.01 g/mol ) but differ in the substitution pattern of the chlorine atoms on the benzene ring, are particularly challenging to separate and control.[3] The presence of these isomers can potentially lead to the formation of undesired, and possibly toxic, byproducts in the final drug substance. Therefore, a highly selective and sensitive analytical method is not just a quality control measure but a cornerstone of drug safety.

The primary isomeric impurities of concern include:

  • 2,4-Dichlorobenzaldehyde

  • 2,5-Dichlorobenzaldehyde

  • 2,6-Dichlorobenzaldehyde

  • 3,4-Dichlorobenzaldehyde

  • 3,5-Dichlorobenzaldehyde

This guide will focus on the comparative analysis of these potential impurities using two orthogonal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis of Analytical Methodologies

The choice between HPLC and GC for the analysis of semi-volatile compounds like dichlorobenzaldehydes depends on several factors, including the thermal stability of the analyte, the required sensitivity, and the laboratory's available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of compounds in a liquid mobile phase. For dichlorobenzaldehyde isomers, reversed-phase HPLC is the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation of dichlorobenzaldehyde isomers by reversed-phase HPLC is primarily driven by differences in their hydrophobicity. The position of the chlorine atoms on the benzene ring influences the molecule's overall polarity and its interaction with the stationary phase. A C18 column is selected for its excellent hydrophobic retention and resolving power for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a balance between retention and elution, ensuring that all isomers are well-separated within a reasonable runtime. The addition of a small amount of acid, like phosphoric or formic acid, can help to sharpen peaks by suppressing the ionization of any acidic functional groups.[4] UV detection is ideal for these compounds due to the strong chromophore of the benzaldehyde group.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Reference standards for this compound and all potential isomeric impurities.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. A gradient elution is recommended for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm[5]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Caption: Workflow for the HPLC analysis of isomeric impurities.

Gas Chromatography (GC)

Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds. Given that dichlorobenzaldehydes have relatively high boiling points, GC is a viable and often preferred method for their analysis, offering excellent resolution and sensitivity.

The separation of dichlorobenzaldehyde isomers by GC is based on their differences in volatility and interaction with the stationary phase. A mid-polarity capillary column, such as a DB-624 or equivalent, is chosen to provide a good balance of polar and non-polar interactions, which is effective for separating positional isomers.[6] The use of temperature programming is crucial for achieving good peak shapes and separating isomers with close boiling points.[6] A flame ionization detector (FID) is a robust and sensitive detector for organic compounds, while a mass spectrometer (MS) can provide definitive identification of the impurities.

1. Instrumentation and Columns:

  • Gas chromatograph with a split/splitless injector, flame ionization detector (FID), and/or a mass spectrometer (MS).

  • Capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).

2. Reagents and Standards:

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Suitable solvent (e.g., dichloromethane, hexane)

  • Reference standards for this compound and all potential isomeric impurities.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature (FID): 300 °C

  • Injection Volume: 1 µL (split injection)

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent to a final concentration of approximately 1 mg/mL.

Caption: Workflow for the GC analysis of isomeric impurities.

Performance Comparison: HPLC vs. GC

The following table summarizes the expected performance characteristics of the HPLC and GC methods for the analysis of isomeric impurities in this compound. The data presented is based on typical performance and should be verified through method validation.

Parameter HPLC-UV GC-FID Comments
Resolution GoodExcellentGC typically offers higher resolving power for volatile isomers.
Sensitivity (LOD/LOQ) ~0.01% / ~0.03%~0.005% / ~0.015%GC-FID is generally more sensitive for these analytes.
Analysis Time 15-25 minutes10-20 minutesGC can offer faster analysis times with optimized temperature programs.[6]
Robustness HighHighBoth methods are robust when properly developed and validated.
Specificity Good (with standards)Excellent (with MS)GC-MS provides definitive identification of impurities.
Sample Throughput ModerateHighFaster run times with GC can lead to higher throughput.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, a thorough method validation is essential to ensure the reliability of the analytical data.[7][8] The validation should be performed in accordance with ICH Q2(R2) guidelines and should assess the following parameters:[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-FID/MS are powerful and reliable techniques for the analysis of isomeric impurities in this compound.

  • GC-FID/MS is recommended for its superior resolution, sensitivity, and the definitive identification capabilities of MS. The faster analysis time also makes it well-suited for high-throughput screening in a quality control environment.

  • HPLC-UV is a robust alternative , particularly when GC instrumentation is not available or if there are concerns about the thermal stability of potential degradants.

Ultimately, the choice of method should be based on a risk assessment that considers the specific requirements of the analysis, including the required sensitivity, the need for definitive identification, and the available instrumentation. A thorough method validation is non-negotiable to ensure the generation of accurate and reliable data, which is fundamental to ensuring the quality and safety of the final pharmaceutical product.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2,3-Dichlorobenzaldehyde (CAS No. 6334-18-5). As a chlorinated aromatic aldehyde, this compound presents specific health, environmental, and regulatory challenges that necessitate a rigorous and informed disposal strategy. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulations but are also grounded in a thorough understanding of the chemical's properties and associated risks.

Core Safety Profile and Hazard Identification

Before handling or disposing of this compound, a complete understanding of its hazard profile is essential. This compound is corrosive and poses significant environmental risks.[1][2] The following table summarizes its key characteristics.

PropertyDataReference
Chemical Name This compound
CAS Number 6334-18-5[3]
Molecular Formula C₇H₄Cl₂O
Appearance White to off-white crystalline solid[3]
Primary Health Hazards Causes severe skin burns and eye damage; may cause an allergic skin reaction and respiratory irritation.[2][4]
Environmental Hazards Toxic to aquatic life with long-lasting effects.
Reactivity Combustible. Thermal decomposition can release toxic and irritating gases, including hydrogen chloride and carbon oxides.[1][5]

Mandatory Personal Protective Equipment (PPE): Due to its corrosive nature, the following PPE must be worn at all times when handling this compound for disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.[4]

  • Respiratory Protection: Use only within a certified chemical fume hood to avoid inhalation of dust.[1][5]

The Regulatory Imperative: Why Segregation is Critical

The cornerstone of proper chemical disposal is correct waste stream segregation. This compound is classified as a halogenated organic compound due to the two chlorine atoms bonded to the benzene ring.[6] This classification is not merely administrative; it is driven by the specific requirements of its ultimate destruction.

Halogenated organic wastes cannot be mixed with non-halogenated solvents.[7][8] The reason for this strict segregation lies in the disposal technology. The preferred method for destroying halogenated compounds is high-temperature incineration.[6] During this process, the chlorine atoms are converted into hydrogen chloride (HCl), which must be neutralized in a specialized "scrubber" system to prevent its release as an acidic gas. Furthermore, improper incineration of chlorinated aromatics can lead to the formation of highly toxic and persistent byproducts, such as dioxins and furans.[9][10] Mixing this waste stream with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire batch and dramatically increases disposal costs and environmental liability.[8]

In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Therefore, adherence to this protocol is a matter of both safety and legal compliance.

Standard Operating Procedure for Disposal

This protocol applies to the disposal of pure this compound as well as materials grossly contaminated with it (e.g., weighing paper, gloves, spatulas).

Step 1: Final Decontamination of Emptied Containers

  • If you have an "empty" container that held this compound, it must still be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable organic solvent (e.g., acetone, ethanol).

  • The first rinseate is considered acutely hazardous waste. The subsequent two rinses are also considered hazardous.

  • All rinseate must be collected and disposed of as halogenated organic liquid waste. Do not dispose of the rinseate down the drain.

Step 2: Waste Collection and Segregation

  • Locate the Correct Waste Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Waste." These containers should be provided by your institution's Environmental Health & Safety (EHS) department.[6][7]

  • Ensure Container Integrity: The container must be made of a compatible material, be in good condition, and possess a secure, tightly-sealing lid.[7]

  • Transfer the Waste:

    • Solid Waste: Carefully transfer the solid this compound into the waste container using a dedicated spatula or scoop.

    • Contaminated Debris: Place any contaminated items, such as gloves, weigh boats, or absorbent pads used for minor spills, directly into the same solid halogenated waste container.

Step 3: Labeling and Storage

  • Update the Label: As soon as the first drop of waste is added, ensure the container is labeled with the words "Hazardous Waste."[8] Write the full chemical name, "this compound," and the estimated quantity added on the container's contents list. Do not use abbreviations or chemical formulas.[7]

  • Secure the Container: Tightly close the container lid. It should remain closed at all times except when actively adding waste.[7]

  • Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The storage area should be secure, away from incompatible materials (e.g., strong bases, oxidizing agents), and have secondary containment.[5]

Step 4: Arranging for Final Disposal

  • Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your lab area.[7]

  • Schedule Pickup: Once the container is full or has been in use for the maximum time allowed by your institution (typically 6-12 months), contact your EHS department to schedule a pickup.

  • Final Transport: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via approved methods.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Start: Waste Generation identify 1. Identify Waste (this compound) start->identify sds 2. Consult Safety Data Sheet (SDS) - Identify Hazards (Corrosive, Aquatic Toxin) - Confirm PPE Requirements identify->sds ppe 3. Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) sds->ppe segregate 4. Classify & Segregate Waste Is it Halogenated? YES -> Halogenated Waste Stream ppe->segregate container 5. Transfer to Designated Container - 'Halogenated Organic Waste' - Solid or Liquid as appropriate segregate->container label 6. Update Waste Label - Add full chemical name - Add quantity - Secure lid container->label store 7. Store in Satellite Accumulation Area label->store ehs 8. Arrange EHS Pickup for Final Disposal store->ehs end End: Compliant Disposal ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician or poison control center immediately.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

  • Small Spills: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Sweep or scoop up the material and place it into a labeled "Halogenated Organic Waste" container for disposal.[1][5] Ventilate the area and wash the spill site after material pickup is complete.

  • Large Spills: Evacuate the area immediately. Contact your institution's EHS and emergency response team.[3]

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Senior Application Scientist's Guide: Personal Protective Equipment for Handling 2,3-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 2,3-Dichlorobenzaldehyde (CAS No. 6334-18-5) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond mere compliance, offering a procedural and causal framework for its safe handling, grounded in authoritative data.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is not a benign reagent. It is a corrosive solid that can cause severe, irreversible damage and presents a risk of allergic sensitization.[1][2][3] Understanding the specific hazards, as defined by the Globally Harmonized System (GHS), is the critical first step in establishing a self-validating safety protocol.

Hazard Classification Hazard Statement Implication for Laboratory Handling
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[1][3]This is the primary driver for PPE selection. Accidental contact with the solid or its solutions can lead to serious, potentially permanent, tissue damage. Standard lab attire is insufficient.
Skin SensitizationH317: May cause an allergic skin reaction.[2][4]Repeated or even initial exposure can trigger an immune response, leading to contact dermatitis. This necessitates preventing all skin contact, as sensitization can be permanent.
Eye Damage/IrritationH314: Causes severe skin burns and eye damage.[1][3]The risk to eyesight is extreme. The "Danger" signal word underscores that any eye contact can result in blindness.[1][2][3] Standard safety glasses are inadequate.
Aquatic HazardH411: Toxic to aquatic life with long lasting effects.[2][4]This dictates strict disposal protocols. The compound cannot enter wastewater systems or general waste, as it poses a significant environmental threat.[1][2]

Core Protective Measures: A Multi-Layered Defense

The foundation of safety lies in the hierarchy of controls. Before selecting PPE, the primary engineering control must be in place.

Primary Engineering Control: The Chemical Fume Hood

All procedural work with this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[3][5] This is non-negotiable. The hood contains the solid particulates and potential vapors, providing the first and most effective layer of respiratory protection.

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following workflow guides the user to the appropriate level of protection based on the specific experimental context.

PPE_Selection_Workflow start_node start_node decision_node decision_node ppe_node ppe_node start Start: Prepare to handle This compound in_hood Is all work performed inside a certified chemical fume hood? start->in_hood stop STOP. Do not proceed until work can be done in a fume hood. in_hood->stop No base_ppe Minimum Required PPE: - Chemical Splash Goggles (ANSI Z87.1) - Nitrile Gloves (or validated alternative) - Fully-Buttoned Lab Coat in_hood->base_ppe Yes splash_risk Is there a significant risk of splashing? (e.g., bulk transfer, heating, pressure) base_ppe->splash_risk enhanced_ppe Enhanced PPE Required: - Add Full-Face Shield (over goggles) - Add Chemical-Resistant Apron (over lab coat) splash_risk->enhanced_ppe Yes proceed Proceed with Experiment splash_risk->proceed No enhanced_ppe->proceed

Caption: PPE selection workflow for this compound.

Causality Behind PPE Choices:

  • Eye Protection: Due to the H314 classification, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors.[2][3] For operations with a higher splash risk, a full-face shield must be worn over the goggles to protect the entire face.[6]

  • Hand Protection: "Protective gloves" are required.[1][5] Since Safety Data Sheets often do not specify the exact glove material, it is the researcher's responsibility to consult the glove manufacturer's chemical compatibility data to verify that the chosen material (e.g., nitrile, neoprene) is resistant to this compound. For extended procedures, double-gloving is a recommended best practice.

  • Body Protection: A fully-buttoned, long-sleeved lab coat is the minimum requirement. For tasks involving larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.[2] Contaminated work clothing must not be allowed out of the laboratory and should be decontaminated or disposed of as hazardous waste.[2]

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If an operation poses a risk of generating significant dust or aerosols that cannot be contained, or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges must be used as part of a formal respiratory protection program that complies with OSHA standards.[2][3][7]

Operational Plan: A Step-by-Step Handling Protocol

  • Preparation:

    • Verify that the chemical fume hood has a current certification.

    • Confirm the location of the nearest safety shower and eyewash station and ensure the path is clear.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize traffic in and out of the sash.

  • Donning PPE:

    • Put on the lab coat and any required apron.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly before donning the first pair of gloves. If double-gloving, don the second pair.

  • Handling the Chemical:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • When weighing the solid, use gentle motions to avoid generating airborne dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the primary container tightly closed when not in use.[5][8]

  • Decontamination and Doffing PPE:

    • Clean any contaminated surfaces within the fume hood.

    • Remove outer gloves (if used) and dispose of them in the designated hazardous waste container.

    • Remove the face shield and/or goggles, and lab coat.

    • Remove inner gloves by peeling them off without touching the outer surface. Dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water.[1]

Emergency and Disposal Plans

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][5] Seek immediate medical attention.

  • Ingestion: Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[5][9] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.

Spill Response Workflow

Spill_Response_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node spill Spill of this compound Occurs assess Assess spill size and location spill->assess in_hood Is the spill contained within the fume hood? assess->in_hood small_spill Is the spill small (manageable by lab personnel)? in_hood->small_spill Yes evacuate EVACUATE IMMEDIATELY in_hood->evacuate No (Outside Hood) cleanup_ppe Don enhanced PPE: - Respirator (if needed) - Chemical Apron - Double Gloves - Goggles/Face Shield small_spill->cleanup_ppe Yes small_spill->evacuate No (Large Spill) absorb Cover with inert absorbent (e.g., sand, vermiculite). Do NOT use combustible materials. cleanup_ppe->absorb Secure Waste for EHS Pickup collect Carefully sweep up and collect into a labeled hazardous waste container. absorb->collect Secure Waste for EHS Pickup decontaminate Decontaminate spill area with appropriate solvent and wash with soap and water. collect->decontaminate Secure Waste for EHS Pickup decontaminate->end_node Secure Waste for EHS Pickup alert Alert others in the area. Isolate the spill zone. evacuate->alert contact_ehs Contact Institutional Environmental Health & Safety (EHS) and report the spill. alert->contact_ehs

Caption: Emergency response workflow for a chemical spill.

Disposal Plan

Due to its classification as toxic to aquatic life with long-lasting effects (H411), all waste streams containing this compound must be handled as hazardous waste.[2][4]

  • Solid Waste: All contaminated solids (gloves, weigh boats, absorbent materials, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled hazardous liquid waste container.

  • Environmental Release: Under no circumstances should this chemical or its containers be disposed of down the drain or in the general trash. Avoid release to the environment.[1][2]

By integrating this expert-driven, procedural guidance into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and your research.

References

  • 2,3- DICHLOROBENZALDEHYDE MSDS | CAS 6334-18-5 MSDS . Loba Chemie. [Link]

  • SAFETY DATA SHEET - this compound . Thermo Fisher Scientific. [Link]

  • This compound | C7H4Cl2O | CID 35745 . PubChem, National Center for Biotechnology Information. [Link]

  • Safe Use of Glutaraldehyde in Health Care . Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment . US Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - 3,5-Dichlorobenzaldehyde . Thermo Fisher Scientific. [Link]

Sources

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